molecular formula C10H8BrNO2 B1598477 Methyl 2-bromo-2-(2-cyanophenyl)acetate CAS No. 885953-43-5

Methyl 2-bromo-2-(2-cyanophenyl)acetate

Cat. No.: B1598477
CAS No.: 885953-43-5
M. Wt: 254.08 g/mol
InChI Key: JRQLPSBWLFECAY-UHFFFAOYSA-N
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Description

Methyl 2-bromo-2-(2-cyanophenyl)acetate is a useful research compound. Its molecular formula is C10H8BrNO2 and its molecular weight is 254.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-bromo-2-(2-cyanophenyl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-bromo-2-(2-cyanophenyl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-bromo-2-(2-cyanophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c1-14-10(13)9(11)8-5-3-2-4-7(8)6-12/h2-5,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRQLPSBWLFECAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=CC=C1C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20393123
Record name Methyl 2-bromo-2-(2-cyanophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20393123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885953-43-5
Record name Methyl 2-bromo-2-(2-cyanophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20393123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis and characterization of Methyl 2-bromo-2-(2-cyanophenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 2-bromo-2-(2-cyanophenyl)acetate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-bromo-2-(2-cyanophenyl)acetate is a valuable synthetic intermediate, particularly in the fields of medicinal chemistry and materials science. Its bifunctional nature, possessing both a reactive benzylic bromide and a versatile cyano group, makes it an attractive building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of a robust and efficient method for the synthesis of this target compound, starting from commercially available precursors. We delve into the mechanistic underpinnings of the key benzylic bromination step, offering insights into the selection of reagents and reaction conditions. Furthermore, this document establishes a rigorous, self-validating protocol for the structural characterization and purity assessment of the final product using a suite of modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). All experimental and analytical procedures are detailed to ensure reproducibility and reliability in a research and development setting.

Introduction and Strategic Overview

The synthesis of α-halo esters is a cornerstone of modern organic chemistry, providing access to a wide array of functional group transformations.[1] Methyl 2-bromo-2-(2-cyanophenyl)acetate, with CAS Number 885953-43-5, is a particularly noteworthy example.[2] The strategic placement of the cyano group at the ortho position of the phenyl ring, combined with the α-bromo ester moiety, allows for subsequent manipulations such as nucleophilic substitutions, cross-coupling reactions, and transformations of the nitrile group.

This guide focuses on a common and highly effective synthetic approach: the radical-initiated bromination of a benzylic C-H bond. This method is favored for its selectivity and efficiency, particularly when using N-Bromosuccinimide (NBS) as the bromine source.[3]

Synthetic Pathway and Mechanistic Rationale

Chosen Synthetic Route

The synthesis is approached in two primary stages, beginning with the esterification of 2-cyanophenylacetic acid, followed by the selective bromination at the benzylic position. This route is selected for its high yields, operational simplicity, and the use of readily available and well-understood reagents.

dot

Synthesis_Pathway cluster_0 Stage 1: Esterification cluster_1 Stage 2: Benzylic Bromination 2-Cyanophenylacetic_Acid 2-Cyanophenylacetic Acid Methyl_2_2_cyanophenyl_acetate Methyl 2-(2-cyanophenyl)acetate 2-Cyanophenylacetic_Acid->Methyl_2_2_cyanophenyl_acetate CH3OH, H2SO4 (cat.) Reflux Start_Bromination Methyl 2-(2-cyanophenyl)acetate Final_Product Methyl 2-bromo-2-(2-cyanophenyl)acetate Start_Bromination->Final_Product NBS, AIBN (cat.) CCl4, Reflux

Caption: Overall two-stage synthetic route.

Rationale for Radical Bromination

The benzylic position in Methyl 2-(2-cyanophenyl)acetate is activated towards radical abstraction due to the ability of the adjacent phenyl ring to stabilize the resulting radical intermediate through resonance.

  • Expertise-Driven Choice of NBS: N-Bromosuccinimide (NBS) is the reagent of choice for selective allylic and benzylic bromination.[3] Unlike molecular bromine (Br₂), which can lead to electrophilic aromatic substitution on the phenyl ring, NBS provides a constant, low concentration of Br₂ in the reaction mixture. This low concentration is crucial for favoring the radical pathway over competing ionic pathways.[4]

  • Role of the Radical Initiator (AIBN): Azobisisobutyronitrile (AIBN) is a thermal radical initiator.[5] Upon heating, it decomposes to form two carbon-centered radicals and nitrogen gas, a thermodynamically favorable process.[6] These initiator radicals then abstract a hydrogen atom from HBr (present in trace amounts) to generate the bromine radical (Br•) that propagates the chain reaction.[5][6] AIBN is preferred over other initiators like benzoyl peroxide in many cases due to its cleaner decomposition and lack of acidic byproducts.

Detailed Experimental Protocols

Synthesis of Methyl 2-(2-cyanophenyl)acetate (Precursor)
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-cyanophenylacetic acid (10.0 g, 62.1 mmol).

  • Reagent Addition: Add methanol (100 mL) followed by the slow, dropwise addition of concentrated sulfuric acid (2 mL) with stirring.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).[7]

  • Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ester. The product is often of sufficient purity for the next step, but can be further purified by vacuum distillation if necessary.

Synthesis of Methyl 2-bromo-2-(2-cyanophenyl)acetate (Target Compound)
  • Safety First: This reaction should be performed in a well-ventilated fume hood. NBS is a lachrymator and irritant. Carbon tetrachloride (CCl₄) is toxic and a suspected carcinogen; safer alternatives like 1,2-dichlorobenzene may also be effective.[8]

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add Methyl 2-(2-cyanophenyl)acetate (10.0 g, 57.1 mmol) and carbon tetrachloride (120 mL).

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (10.6 g, 59.9 mmol, 1.05 eq) and AIBN (0.47 g, 2.85 mmol, 0.05 eq).

  • Reaction: Heat the mixture to reflux (approx. 77 °C for CCl₄) under a nitrogen atmosphere. The reaction is often initiated with a heat lamp. The reaction progress can be monitored by observing the consumption of the denser NBS, which will be replaced by the less dense succinimide byproduct floating on the surface. Continue refluxing for 2-4 hours.

  • Work-up: Cool the reaction mixture to room temperature. Filter the solid succinimide byproduct and wash it with a small amount of cold CCl₄.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product as an oil. Purify the crude oil by silica gel column chromatography using a hexane/ethyl acetate gradient (e.g., starting from 95:5) to afford the pure Methyl 2-bromo-2-(2-cyanophenyl)acetate.

The Radical Chain Mechanism

The Wohl-Ziegler bromination proceeds via a classic radical chain mechanism.

dot

Radical_Mechanism cluster_init Initiation cluster_prop Propagation Cycle cluster_nbs Br2 Regeneration AIBN AIBN Initiator_Radical 2 R• + N2 AIBN->Initiator_Radical Δ (Heat) Br_Radical Br• Initiator_Radical->Br_Radical + HBr HBr HBr (trace) NBS NBS Starting_Ester Substrate (Ar-CH2-COOMe) Br_Radical->Starting_Ester Benzylic_Radical Benzylic Radical (Ar-CH•-COOMe) Starting_Ester->Benzylic_Radical + Br• HBr_Product HBr Benzylic_Radical->HBr_Product Br2 Br2 Benzylic_Radical->Br2 Final_Product Product (Ar-CH(Br)-COOMe) Benzylic_Radical->Final_Product + Br2 HBr_Product->Br2 + NBS Succinimide Succinimide Br2->Succinimide Succinimide_Radical Succinimide Radical

Caption: Radical chain mechanism for NBS bromination.

  • Initiation: Thermal decomposition of AIBN generates initiator radicals, which produce a bromine radical (Br•).[5]

  • Propagation:

    • A bromine radical abstracts the benzylic hydrogen from the substrate to form a resonance-stabilized benzylic radical and HBr.

    • The benzylic radical reacts with a molecule of Br₂ (generated in situ from NBS and HBr) to form the final product and a new bromine radical, which continues the chain.[4]

  • Termination: Two radicals combine to terminate the chain (e.g., 2 Br• → Br₂).

Characterization and Data Analysis

A multi-technique approach is essential for unambiguous structure confirmation and purity assessment.

Analytical Workflow

dot

Analytical_Workflow Crude Crude Product (Post-Workup) Purification Column Chromatography Crude->Purification TLC Purity Check (TLC / HPLC) Purification->TLC Characterization Structural Confirmation ¹H NMR ¹³C NMR IR MS TLC->Characterization If Pure Final Pure Characterized Product Characterization->Final

Caption: Standard workflow for product purification and analysis.

Expected Spectroscopic Data

The following tables summarize the expected analytical data for Methyl 2-bromo-2-(2-cyanophenyl)acetate.

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

Chemical Shift (δ) ppm Multiplicity Integration Assignment Rationale
~ 7.8 - 7.4 Multiplet (m) 4H Ar-H Complex splitting pattern typical of a substituted benzene ring.
~ 5.6 Singlet (s) 1H CH -Br Benzylic proton, deshielded by adjacent Br, ester, and aryl groups.

| ~ 3.8 | Singlet (s) | 3H | O-CH₃ | Methoxy protons of the ester group. |

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

Chemical Shift (δ) ppm Assignment Rationale
~ 168 C =O Ester carbonyl carbon.
~ 140 - 125 Ar-C Aromatic carbons.
~ 117 C ≡N Nitrile carbon.
~ 54 O-C H₃ Methoxy carbon.

| ~ 45 | C H-Br | Benzylic carbon, shifted downfield by the attached bromine. |

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹) Functional Group Vibration Type
~ 3100-3000 Aromatic C-H Stretch
~ 2950 Aliphatic C-H Stretch (from -OCH₃)
~ 2230 C≡N (Nitrile) Stretch (strong, sharp)
~ 1745 C=O (Ester) Stretch (strong)
~ 1250 C-O (Ester) Stretch

| ~ 700-550 | C-Br | Stretch |

Table 4: Predicted Mass Spectrometry (EI-MS) Data

m/z Value Assignment Rationale
~ 254 / 256 [M]⁺ Molecular Ion Peak: Shows a characteristic ~1:1 intensity ratio due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes.[9]
~ 175 [M - Br]⁺ Loss of a bromine radical, a common fragmentation pathway. This peak will not have the isotopic pattern.[9]
~ 195 / 197 [M - COOCH₃]⁺ Loss of the methoxycarbonyl radical.

| ~ 116 | [C₈H₄N]⁺ | Fragmentation of the cyanophenyl moiety. |

Safety, Handling, and Storage

  • Reagents: N-Bromosuccinimide (NBS) is corrosive and a lachrymator. Azobisisobutyronitrile (AIBN) is flammable and can decompose violently if heated improperly. Solvents like carbon tetrachloride are toxic. Handle all reagents in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Product: Methyl 2-bromo-2-(2-cyanophenyl)acetate is a reactive α-bromo ester and should be handled with care.[10] It is a potential alkylating agent and should be considered toxic and irritating.

  • Storage: Store the final product in a tightly sealed container in a cool, dry, and dark place to prevent decomposition.

Conclusion

This guide outlines a reliable and well-precedented method for the synthesis of Methyl 2-bromo-2-(2-cyanophenyl)acetate via the radical bromination of its ester precursor. The rationale for the chosen synthetic strategy and the underlying reaction mechanism have been discussed to provide a deeper understanding beyond the procedural steps. The comprehensive characterization protocol ensures a self-validating system, allowing researchers to confirm the identity and purity of the synthesized compound with a high degree of confidence. The information presented herein serves as a practical resource for chemists engaged in the synthesis of complex organic molecules for pharmaceutical and materials science applications.

References

  • Gao, F.-C., Li, M., Gu, H.-Y., Chen, X.-Y., Xu, S., Wei, Y., & Hong, K. (2023). Construction of α-Halogenated Boronic Esters via Visible Light-Induced C–H Bromination. The Journal of Organic Chemistry, 88(19), 14246–14254. [Link]

  • PubChem. (n.d.). Methyl 2-bromo-2-(4-chlorophenyl)acetate. Retrieved from [Link]

  • Chemguy. (2022, November 5). How Azobisisobutyronitrile (AIBN) Initiates Radical Formation [Video]. YouTube. [Link]

  • Reed, D. D., & Tanko, J. M. (2011). The Mechanism of Benzylic Bromination with N-Bromosuccinimide. Journal of the American Chemical Society, 133(44), 17668–17674. [Link]

  • Gouverneur, V., & Seppelt, K. (2015). Synthesis and Reactivity of α-Haloglycine Esters: Hyperconjugation in Action. Accounts of Chemical Research, 48(4), 1079–1090. [Link]

  • Müller, T. J. J. (2014). Process for the preparation of 2-cyanophenylboronic acid and esters thereof (WO2014023576A1).
  • Doc Brown's Chemistry. (n.d.). Mass spectrum of 2-bromo-2-methylpropane. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, November 15). Radical Reactions. Retrieved from [Link]

  • Dow Chemical Co. (1959). Preparation of bromo acids and esters (US2876255A).
  • Grokipedia. (n.d.). Methyl 2-bromoacetate. Retrieved from [Link]

  • Weizmann, C. (1948). a-Bromination of Dicarboxylic Acids. Journal of the American Chemical Society, 70(9), 3145–3146. [Link]

  • Ashenhurst, J. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2024, September 30). Alpha Bromination of Carboxylic Acids. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of 2-bromo-2-methylpropane. Retrieved from [Link]

  • ResearchGate. (2017, June 20). Benzylic Brominations with N-Bromosuccinimide in 1,2-Dichlorobenzene: Effective Preparation of (2-Bromomethyl-phenyl)-Methoxyiminoacetic Acid Methyl Ester. Retrieved from [Link]

  • Lek. (2007). A synthesis of 4-bromomethyl-2'-formylbiphenyl and 4-bromomethyl-2'- hydroxymethylbiphenyl and its use in preparation of angiotensin ii antagonists (EP1871764A1).

Sources

A Technical Guide to the Chemical Properties and Reactivity of Methyl 2-bromo-2-(2-cyanophenyl)acetate for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-bromo-2-(2-cyanophenyl)acetate is a specialized organic reagent characterized by a highly activated α-carbon center. This structural feature renders it a potent alkylating agent and a valuable intermediate in advanced organic synthesis. The molecule incorporates a bromine atom, an excellent leaving group, positioned at a carbon atom that is simultaneously influenced by the electron-withdrawing effects of a methyl ester and a 2-cyanophenyl ring. This unique electronic arrangement dictates its primary reactivity, making it a versatile building block for the construction of complex molecular architectures. This guide provides an in-depth analysis of its physicochemical properties, synthetic pathways, core reactivity, and applications, with a particular focus on its utility in medicinal chemistry and drug discovery for the synthesis of novel heterocyclic scaffolds and other bioactive compounds.

Compound Identification and Physicochemical Properties

Methyl 2-bromo-2-(2-cyanophenyl)acetate is a substituted phenylacetate derivative. Its structure is defined by a central carbon atom (the α-carbon) bonded to four distinct functional groups: a bromo substituent, a methoxycarbonyl (ester) group, a hydrogen atom, and a 2-cyanophenyl ring. The convergence of these groups at the α-carbon is the primary determinant of the compound's chemical behavior.

The bromine atom serves as a highly efficient leaving group in nucleophilic substitution reactions. The adjacent methyl ester and the 2-cyanophenyl group act as powerful electron-withdrawing groups. This inductive pull creates a significant partial positive charge (δ+) on the α-carbon, making it highly electrophilic and susceptible to attack by a wide range of nucleophiles.[1] This enhanced reactivity is a hallmark of α-halo esters and is critical to their synthetic utility.[2]

Table 1: Physicochemical and Identification Data

Property Value Source(s)
IUPAC Name Methyl 2-bromo-2-(2-cyanophenyl)acetate [3]
Synonyms 2-(1-Bromo-2-methoxy-2-oxoethyl)benzonitrile, Methyl bromo(2-cyanophenyl)acetate [3]
CAS Number 885953-43-5 [3][4]
Molecular Formula C₁₀H₈BrNO₂ [4]
Molecular Weight 254.08 g/mol [5]
Purity Typically ≥95% - 97% [3][4]
Appearance Varies; often supplied as an oil or solid N/A

| Storage | Recommended at 2-8°C for long-term stability |[4] |

Synthesis and Purification

While several suppliers offer this compound, understanding its synthesis is crucial for researchers who may need to produce it in-house or create analogues. A robust and logical synthetic approach involves a two-step sequence starting from the commercially available 2-cyanophenylacetic acid.

  • Fischer Esterification: The initial step is the conversion of the carboxylic acid to its corresponding methyl ester. This is typically achieved via Fischer esterification, where the acid is refluxed in methanol with a catalytic amount of a strong acid, such as sulfuric acid.[6][7]

  • α-Bromination: The resulting methyl 2-(2-cyanophenyl)acetate is then brominated at the α-position. This is a selective halogenation that targets the activated C-H bond adjacent to the carbonyl group. A standard and effective method for this transformation is radical bromination using N-Bromosuccinimide (NBS) with a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide under photochemical or thermal conditions.

Step 1: Synthesis of Methyl 2-(2-cyanophenyl)acetate

  • To a solution of 2-cyanophenylacetic acid (1.0 eq) in anhydrous methanol (approx. 5-10 mL per gram of acid), add concentrated sulfuric acid (0.1 eq) dropwise at 0°C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude methyl 2-(2-cyanophenyl)acetate, which can be purified by column chromatography if necessary.[7]

Step 2: α-Bromination to Yield Methyl 2-bromo-2-(2-cyanophenyl)acetate

  • Dissolve the methyl 2-(2-cyanophenyl)acetate (1.0 eq) from the previous step in a dry, non-polar solvent such as carbon tetrachloride (CCl₄).

  • Add N-Bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of AIBN (0.05 eq).

  • Heat the mixture to reflux (approx. 77°C for CCl₄) and irradiate with a UV lamp or a standard incandescent light bulb to initiate the reaction.

  • Monitor the reaction by TLC. The reaction is typically complete when the denser succinimide byproduct has fully precipitated.

  • Cool the mixture to room temperature and filter off the succinimide.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure. The crude product should be purified via flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield the pure Methyl 2-bromo-2-(2-cyanophenyl)acetate.

G cluster_0 Step 1: Esterification cluster_1 Step 2: α-Bromination start 2-Cyanophenylacetic Acid reagent1 MeOH, H₂SO₄ (cat.) Reflux start->reagent1 ester Methyl 2-(2-cyanophenyl)acetate reagent2 NBS, AIBN (cat.) CCl₄, Reflux, hν ester->reagent2 reagent1->ester product Methyl 2-bromo-2- (2-cyanophenyl)acetate reagent2->product

Caption: Proposed two-step synthesis workflow.

Core Reactivity and Mechanistic Insights

The synthetic value of Methyl 2-bromo-2-(2-cyanophenyl)acetate is overwhelmingly derived from its behavior as an electrophile in nucleophilic substitution reactions.

The α-carbon is the molecule's reactive center. Its electrophilicity is significantly enhanced by two key factors:

  • Inductive Effect: The electronegative bromine atom and the oxygen atoms of the ester group pull electron density away from the α-carbon.

  • Resonance/Mesomeric Effect: The adjacent carbonyl group provides resonance stabilization to the transition state of an S_N2 reaction, lowering the activation energy and accelerating the reaction rate compared to a standard alkyl halide.[2]

This compound is an excellent substrate for S_N2 reactions. It readily reacts with a variety of soft and hard nucleophiles to form a new carbon-nucleophile bond, displacing the bromide ion.

  • N-Alkylation: Primary and secondary amines, anilines, and nitrogen-containing heterocycles can be alkylated to introduce the (2-cyanophenyl)(methoxycarbonyl)methyl group. This is a common strategy in medicinal chemistry for modifying lead compounds.[1]

  • O-Alkylation: Phenols and, to a lesser extent, alcohols can be alkylated on oxygen, although a strong base is typically required to generate the corresponding alkoxide or phenoxide.

  • S-Alkylation: Thiols are excellent nucleophiles and react readily to form thioethers. This reaction is highly efficient and is often used in the synthesis of biologically active molecules and for protein modification studies.[1]

  • C-Alkylation: Carbanions, such as those derived from malonates or β-ketoesters, can attack the α-carbon to form new carbon-carbon bonds, enabling the construction of more complex carbon skeletons.

Caption: Generalized S_N2 reaction mechanism.

Applications in Drug Discovery and Heterocyclic Synthesis

The unique combination of functional groups makes Methyl 2-bromo-2-(2-cyanophenyl)acetate a strategic tool for pharmaceutical researchers.

Its primary application is as a "building block" to introduce the (2-cyanophenyl)(methoxycarbonyl)methyl fragment. This moiety can serve multiple purposes in a drug candidate:

  • Pharmacophore Element: The aromatic ring and polar groups can participate in key binding interactions (e.g., pi-stacking, hydrogen bonding) with a biological target.

  • Conformational Constraint: The bulky phenyl group can lock a flexible molecule into a more rigid, biologically active conformation, a strategy known as the "magic methyl" effect when applied with methyl groups.[8]

  • Metabolic Blocking: It can be installed at a position susceptible to metabolic degradation to improve the pharmacokinetic profile of a drug candidate.

Heterocyclic structures are present in a vast number of FDA-approved drugs.[9] This reagent is particularly well-suited for the synthesis of nitrogen-containing heterocycles. For instance, reaction with a binucleophilic species, such as a hydrazine or amidine, can lead to cyclization reactions that form five- or six-membered rings. The cyano group can also participate in these cyclizations, for example, by being attacked by an intramolecular nucleophile to form a new ring system.

G start Hit Compound (e.g., R-NH₂) alkylation N-Alkylation (S_N2) start->alkylation reagent Methyl 2-bromo-2- (2-cyanophenyl)acetate reagent->alkylation intermediate Alkylated Intermediate (R-NH-CH(Ph-CN)CO₂Me) alkylation->intermediate cyclization Intramolecular Cyclization (e.g., via cyano group) intermediate->cyclization lead Lead Candidate (Novel Heterocycle) cyclization->lead adme ADME/Tox Screening lead->adme

Caption: Application in a hit-to-lead optimization workflow.

Safety, Handling, and Storage

Given its structure as an α-bromo ester, Methyl 2-bromo-2-(2-cyanophenyl)acetate should be handled with significant caution, assuming it possesses hazards similar to related compounds like methyl bromoacetate.[10][11]

  • Toxicity: Assumed to be toxic upon ingestion, inhalation, and skin contact.[10]

  • Corrosivity: Likely corrosive and can cause severe irritation or burns to the skin, eyes, and respiratory tract.[12] It is classified as a lachrymator, meaning its vapors are highly irritating to the eyes.[10][12]

  • Handling: All manipulations must be performed in a certified chemical fume hood. Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), a lab coat, and splash goggles, is mandatory.[13]

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, preferably in a refrigerator at 2-8°C as recommended by suppliers.[4][13] It should be kept away from incompatible materials such as strong acids, bases, and oxidizing agents.[10]

  • Disposal: Waste must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.

Conclusion

Methyl 2-bromo-2-(2-cyanophenyl)acetate is a highly functionalized and reactive synthetic intermediate. Its value lies in the electrophilic nature of its α-carbon, which enables facile S_N2 reactions with a broad scope of nucleophiles. This reactivity makes it an important tool for researchers, particularly in the fields of medicinal chemistry and drug development, where it serves as a versatile building block for introducing specific structural motifs and for constructing complex heterocyclic systems. Proper understanding of its reactivity, combined with stringent adherence to safety protocols, allows for its effective and safe utilization in the synthesis of novel and potentially bioactive molecules.

References

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  • Al-Abdullah, E. S. et al. (2016). The Reaction of Cyanoacetylhydrazine with ω-Bromo(4-methyl)acetophenone: Synthesis of Heterocyclic Derivatives with Antitumor Activity. Molecules. Available from: [Link]

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A Technical Guide to the Spectroscopic Characterization of Methyl 2-bromo-2-(2-cyanophenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the expected spectroscopic data for Methyl 2-bromo-2-(2-cyanophenyl)acetate, a compound of interest in synthetic chemistry and drug discovery. While experimental spectra for this specific molecule are not widely published, this document, authored from the perspective of a Senior Application Scientist, offers a robust, predictive framework based on first principles of spectroscopy and comparative data from analogous structures. This guide will enable researchers to anticipate, interpret, and validate their own experimental findings.

Molecular Structure and Predicted Spectroscopic Overview

Methyl 2-bromo-2-(2-cyanophenyl)acetate (CAS 885953-43-5) possesses a unique combination of functional groups that result in a distinct spectroscopic fingerprint.[1] The presence of a bromine atom, a nitrile group, and a methyl ester on a phenylacetate backbone creates a chiral center and specific electronic environments that are readily probed by NMR, IR, and Mass Spectrometry.

Chemical Structure:

This guide will deconstruct the predicted spectroscopic features, providing a baseline for researchers synthesizing or working with this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules. For Methyl 2-bromo-2-(2-cyanophenyl)acetate, both ¹H and ¹³C NMR will provide critical information.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton, and the methyl protons of the ester. The chemical shifts are influenced by the electronegativity of the substituents and their positions on the aromatic ring.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration Justification
Aromatic Protons (H-3, H-4, H-5, H-6)7.40 - 7.80Multiplet (m)4HThe electron-withdrawing cyano group and the bromo-ester moiety will deshield the aromatic protons, causing them to appear in this downfield region. The ortho, meta, and para relationships will lead to complex splitting patterns.
Methine Proton (-CH(Br)-)5.50 - 5.70Singlet (s)1HThis proton is attached to a carbon bearing two electronegative atoms (Br and the phenyl ring), causing a significant downfield shift. With no adjacent protons, it is expected to be a singlet.
Methyl Protons (-OCH₃)3.80 - 3.90Singlet (s)3HThe methyl group of the ester is deshielded by the adjacent oxygen atom, resulting in a characteristic singlet in this region.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule. The chemical shifts are highly dependent on the electronic environment of each carbon atom.[2]

Carbon Assignment Predicted Chemical Shift (δ, ppm) Justification
Carbonyl Carbon (C=O)168 - 172The ester carbonyl carbon is highly deshielded and typically appears in this low-field region of the spectrum.[2]
Aromatic Carbons (C-Ar)125 - 140The six aromatic carbons will appear in this range. The carbon attached to the cyano group (C-2) and the carbon attached to the bromo-ester moiety (C-1) will be downfield due to the electron-withdrawing effects.
Nitrile Carbon (C≡N)115 - 120The carbon of the cyano group has a characteristic chemical shift in this region.
Methine Carbon (-CH(Br)-)45 - 55This carbon is attached to the electronegative bromine atom, which shifts it downfield compared to a standard alkyl carbon.
Methyl Carbon (-OCH₃)52 - 55The methyl carbon of the ester is influenced by the adjacent oxygen and typically appears in this region.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the functional groups present in a molecule. The IR spectrum of Methyl 2-bromo-2-(2-cyanophenyl)acetate is predicted to show characteristic absorption bands for the nitrile, ester, and bromo-alkane functionalities.

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Nitrile (C≡N)Stretch2220 - 2240Medium
Ester (C=O)Stretch1735 - 1750Strong
Ester (C-O)Stretch1100 - 1300Strong
Alkyl Halide (C-Br)Stretch500 - 600Medium to Strong
Aromatic Ring (C=C)Stretch1450 - 1600Medium, multiple bands
Aromatic C-HStretch3000 - 3100Medium
Aliphatic C-HStretch2850 - 3000Medium

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. A key feature in the mass spectrum of this compound will be the isotopic signature of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, which will result in two molecular ion peaks (M and M+2) of nearly equal intensity.[3]

Predicted Mass Spectrum Data:

  • Molecular Ion (M⁺): m/z 253 (for ⁷⁹Br) and 255 (for ⁸¹Br). The presence of this pair of peaks is a strong indicator of a monobrominated compound.

  • Major Fragment Ions:

    • [M - OCH₃]⁺: m/z 222/224. Loss of the methoxy radical.

    • [M - COOCH₃]⁺: m/z 194/196. Loss of the carbomethoxy group.

    • [M - Br]⁺: m/z 174. Loss of the bromine radical. This fragment will not have the isotopic pattern.

    • [C₇H₄CN]⁺: m/z 102. The cyanophenyl cation.

Experimental Protocols

For researchers preparing to analyze this compound, the following standard protocols are recommended.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy
  • Sample Preparation (Thin Film): If the compound is an oil, a thin film can be prepared by applying a small drop between two NaCl or KBr plates.

  • Sample Preparation (KBr Pellet): If the compound is a solid, grind a small amount with dry KBr powder and press into a thin pellet.

  • Acquisition: Record the spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as gas chromatography (GC-MS) for volatile compounds or direct infusion with electrospray ionization (ESI-MS) for less volatile compounds.

  • Ionization: Use electron ionization (EI) for GC-MS or ESI for LC-MS.

  • Analysis: Acquire the mass spectrum, ensuring a sufficient mass range to observe the molecular ion and key fragments.

  • Data Interpretation: Analyze the fragmentation pattern and isotopic distribution to confirm the structure.

Data Interpretation Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis and structure confirmation of Methyl 2-bromo-2-(2-cyanophenyl)acetate.

Spectroscopic_Workflow cluster_MS Mass Spectrometry cluster_IR IR Spectroscopy cluster_NMR NMR Spectroscopy MS_Acquire Acquire MS Data MS_Analyze Analyze M/M+2 Isotope Pattern (m/z 253/255) MS_Acquire->MS_Analyze MS_Fragment Identify Key Fragments ([M-Br]+, [M-COOCH3]+) MS_Analyze->MS_Fragment MS_Confirm_MW Confirm Molecular Weight and Bromine Presence MS_Fragment->MS_Confirm_MW Final_Confirmation Final Structure Confirmation MS_Confirm_MW->Final_Confirmation IR_Acquire Acquire IR Spectrum IR_Analyze Identify Key Stretches (C≡N, C=O, C-Br) IR_Acquire->IR_Analyze IR_Confirm_FG Confirm Functional Groups IR_Analyze->IR_Confirm_FG IR_Confirm_FG->Final_Confirmation NMR_Acquire Acquire 1H & 13C Spectra NMR_Analyze_1H Assign 1H Signals (Aromatic, Methine, Methyl) NMR_Acquire->NMR_Analyze_1H NMR_Analyze_13C Assign 13C Signals (Carbonyl, Aromatic, etc.) NMR_Acquire->NMR_Analyze_13C NMR_Confirm_Connectivity Confirm Connectivity NMR_Analyze_1H->NMR_Confirm_Connectivity NMR_Analyze_13C->NMR_Confirm_Connectivity NMR_Confirm_Connectivity->Final_Confirmation

Caption: Workflow for Spectroscopic Structure Elucidation.

Conclusion

This technical guide provides a comprehensive, predictive analysis of the spectroscopic data for Methyl 2-bromo-2-(2-cyanophenyl)acetate. By understanding the expected ¹H NMR, ¹³C NMR, IR, and MS data, researchers can more efficiently and accurately characterize this molecule in their own laboratories. The provided protocols and workflow serve as a practical resource for the synthesis and analysis of this and related compounds, ultimately supporting advancements in chemical and pharmaceutical research.

References

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An In-depth Technical Guide to the Safe Handling of Methyl 2-bromo-2-(2-cyanophenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: A Proactive Approach to Chemical Safety

In the landscape of pharmaceutical research and synthetic chemistry, progress is often predicated on the use of highly reactive and structurally complex intermediates. Methyl 2-bromo-2-(2-cyanophenyl)acetate is one such molecule, a valuable building block whose utility is matched by its potential hazards. As a substituted α-bromo ester, it belongs to a class of compounds known for their potent alkylating capabilities and physiological effects. The presence of the cyanophenyl moiety introduces additional considerations. This guide is crafted for the discerning researcher and drug development professional, moving beyond mere compliance to foster a deep, mechanistic understanding of safety. Our philosophy is that true safety is not a checklist but a continuously validated system of protocols rooted in scientific first principles. Herein, we dissect the nature of this compound to build a comprehensive framework for its safe manipulation, from risk assessment to emergency response.

Section 1: Hazard Identification and Toxidological Profile

Methyl 2-bromo-2-(2-cyanophenyl)acetate is not extensively documented in public safety literature; therefore, a comprehensive hazard assessment must be extrapolated from its core functional groups: the α-bromo ester and the cyanophenyl ring.

1.1 The α-Bromo Ester Moiety: A Potent Alkylating Agent and Lachrymator The primary driver of this molecule's toxicity is the α-bromo ester functionality. The carbon atom bonded to the bromine is highly electrophilic, a characteristic enhanced by the adjacent electron-withdrawing ester carbonyl group. This makes the compound a potent alkylating agent , capable of undergoing SN2 reactions with biological nucleophiles like the thiol groups in cysteine residues or the nitrogen atoms in DNA bases.[1] This indiscriminate reactivity is the mechanistic basis for its severe health effects.

  • Severe Corrosivity: Direct contact with skin or eyes will result in severe burns and tissue damage.[2] The compound can be absorbed through the skin, leading to systemic toxicity.[3]

  • Lachrymator: Like many α-halo esters, it is a powerful lachrymator, a substance that irritates the eyes and causes a copious flow of tears.[2][3] Vapors can cause severe irritation to the entire respiratory tract.[3]

  • Acute Toxicity: Ingestion, inhalation, or dermal absorption can be harmful or fatal.[3][4]

1.2 The Cyanophenyl Moiety: Considerations for Decomposition The nitrile group (-C≡N) on the phenyl ring is stable under normal conditions. Unlike inorganic cyanide salts, it does not readily release free cyanide ions. However, under conditions of intense heat, such as in a fire or during improper waste treatment, thermal decomposition can lead to the release of highly toxic gases, including hydrogen cyanide (HCN) , hydrogen bromide (HBr) , and oxides of nitrogen (NOx) .[2][3][5]

1.3 GHS Hazard Summary (Inferred) Based on analogous compounds, the classification under the Globally Harmonized System (GHS) is anticipated to be severe.

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 2/3H300/H301: Fatal or Toxic if swallowed
Acute Toxicity, DermalCategory 1/2H310: Fatal in contact with skin
Acute Toxicity, InhalationCategory 2H330: Fatal if inhaled
Skin Corrosion/IrritationCategory 1BH314: Causes severe skin burns and eye damage
Serious Eye DamageCategory 1H318: Causes serious eye damage
Skin SensitizationCategory 1H317: May cause an allergic skin reaction
Combustible LiquidCategory 4H227: Combustible liquid

This table is an expert inference based on data for methyl bromoacetate and ethyl bromoacetate.[4] Always refer to the supplier-specific Safety Data Sheet (SDS).

Section 2: The Hierarchy of Controls: A Multi-Layered Defense

Before any personal protective equipment is selected, a rigorous risk assessment must prioritize controls that engineer out the hazard. This is the cornerstone of a trustworthy safety system.

2.1 Engineering Controls

  • Primary Containment: All manipulations of Methyl 2-bromo-2-(2-cyanophenyl)acetate, including weighing, dispensing, and addition to a reaction, must be performed within a certified chemical fume hood with a demonstrated face velocity of 80-120 feet per minute (fpm).[2] The causality is simple: this control physically isolates the user from inhaling toxic and corrosive vapors.

  • Ventilation: The laboratory must be equipped with adequate general ventilation to dilute fugitive emissions.[3]

  • Safety Equipment: An eyewash station and a safety shower must be located within a 10-second, unobstructed travel distance from the workstation.[2][3][6]

2.2 Administrative Controls

  • Restricted Access: Designate a specific area within the lab for handling this compound. Access should be limited to trained and authorized personnel only.

  • Standard Operating Procedures (SOPs): A detailed, peer-reviewed SOP must be written and approved before work begins. This document serves as a self-validating protocol for all users.

  • "Dry Run" Practice: For researchers unfamiliar with the protocol, performing a "dry run" with a less hazardous material can validate the experimental workflow and identify potential points of failure without active chemical risk.

Section 3: Personal Protective Equipment (PPE): The Final Barrier

PPE is not a substitute for robust engineering controls but is essential as the final layer of protection.[7][8] Selection must be based on the specific hazards of chemical penetration and degradation.

Body PartRequired PPESpecification and Rationale
Hands Double-gloving with chemical-resistant gloves.Inner Glove: Thin nitrile for dexterity. Outer Glove: Heavy-duty butyl rubber or Viton gloves. Alpha-bromo esters can penetrate standard nitrile gloves quickly. The outer glove provides primary resistance, while the inner glove offers protection during doffing. Change outer gloves immediately upon contamination or every 1-2 hours.
Eyes/Face Safety goggles and a full-face shield.Safety goggles provide a seal against splashes and vapors.[7] A full-face shield is mandatory and must be worn over the goggles to protect the entire face from splashes during transfers or potential reaction exotherms.
Body Chemical-resistant apron over a flame-resistant lab coat.A rubber or neoprene apron is required over a standard lab coat to protect against splashes of this corrosive liquid.[8]
Respiratory Use-case dependent.For routine use within a certified fume hood, no respirator is typically required. However, in the event of a spill or ventilation failure, a full-face respirator with an organic vapor/acid gas (OV/AG) cartridge or a self-contained breathing apparatus (SCBA) is necessary.[3][9]

Section 4: Standard Operating Protocol for a Typical Synthetic Application

This protocol outlines the use of Methyl 2-bromo-2-(2-cyanophenyl)acetate as an alkylating agent in a hypothetical reaction. It is designed as a self-validating workflow.

Objective: To safely dispense 1.0 g of Methyl 2-bromo-2-(2-cyanophenyl)acetate and add it to a reaction vessel.

Step 1: Pre-Operation Verification

  • Don all required PPE as specified in Section 3.

  • Verify the chemical fume hood is operational and the sash is at the appropriate working height.

  • Ensure the eyewash station and safety shower are clear of obstructions.

  • Prepare a primary and secondary container for the reagent. The secondary container (e.g., a beaker or plastic tub) is for transport from the chemical storage area to the fume hood.

  • Prepare a 1 M sodium bicarbonate or other suitable basic solution to act as a quench for any residual reagent on glassware or small spills.

Step 2: Reagent Handling and Dispensing

G cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_cleanup Cleanup & Disposal PPE 1. Don Full PPE FumeHood 2. Verify Fume Hood PPE->FumeHood Emergency 3. Check Safety Shower/Eyewash FumeHood->Emergency Quench 4. Prepare Quench Solution Emergency->Quench Transport 5. Transport Reagent in Secondary Containment Quench->Transport Weigh 6. Tare Reaction Flask on Balance Transport->Weigh Dispense 7. Dispense Reagent via Syringe Weigh->Dispense Add 8. Add to Reaction Slowly Dispense->Add RinseSyringe 9. Rinse Syringe with Reaction Solvent Add->RinseSyringe QuenchGlassware 10. Rinse Contaminated Glassware with Quench Solution RinseSyringe->QuenchGlassware Waste 11. Dispose of Waste in Halogenated Waste Stream QuenchGlassware->Waste Doff 12. Doff PPE Correctly Waste->Doff G cluster_exposure Personal Exposure cluster_spill Containment Event Emergency EMERGENCY EVENT Skin Skin Contact Emergency->Skin Eye Eye Contact Emergency->Eye Inhale Inhalation Emergency->Inhale Spill Spill Emergency->Spill Fire Fire Emergency->Fire FlushSkin FlushSkin Skin->FlushSkin Immediately flush with water for 15+ minutes. Remove contaminated clothing. Seek immediate medical attention. FlushEye FlushEye Eye->FlushEye Immediately flush eyes with eyewash for 15+ minutes, holding eyelids open. Seek immediate medical attention. FreshAir FreshAir Inhale->FreshAir Move to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. Evacuate Evacuate Spill->Evacuate Alert personnel and evacuate. If small, absorb with inert material (vermiculite, sand). Do NOT use combustible absorbents. Place in sealed container for disposal. Extinguish Extinguish Fire->Extinguish Use CO2, dry chemical, or alcohol-resistant foam. Wear SCBA. Cool containers with water spray.

Caption: Decision-making flowchart for emergency events.

5.1 Personal Exposure

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. [3]Seek immediate medical attention. Do not attempt to neutralize the chemical on the skin. * Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. [3]Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist. * Inhalation: Move the individual to fresh air immediately. If breathing is difficult, qualified personnel should administer oxygen. If breathing has stopped, begin artificial respiration. [10]Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. [3]Seek immediate medical attention.

5.2 Spills and Leaks

  • Minor Spill (in fume hood): Absorb the spill with an inert, non-combustible material such as vermiculite, sand, or earth. [3]Do not use paper towels or other combustible materials. Place the absorbed material into a sealed, labeled container for hazardous waste disposal.

  • Major Spill (outside fume hood): Evacuate the immediate area and alert all personnel. Do not attempt to clean it up without appropriate respiratory protection (SCBA). [10]Contact your institution's Environmental Health & Safety (EHS) department immediately.

5.3 Fire

  • The compound is a combustible liquid. Use carbon dioxide, dry chemical powder, or alcohol-resistant foam to extinguish. [6]Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) due to the risk of releasing toxic decomposition products like HBr and HCN. [2]

Section 6: Storage and Disposal

6.1 Storage Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances. [2]The storage area should be secured and accessible only to authorized personnel. It must be segregated from:

  • Strong oxidizing agents

  • Strong acids

  • Strong bases [2][3] 6.2 Waste Disposal All waste containing Methyl 2-bromo-2-(2-cyanophenyl)acetate is considered hazardous waste.

  • Collect waste in a dedicated, sealed, and clearly labeled "Halogenated Organic Waste" container. [11]* Do not mix with other waste streams.

  • Contaminated containers must be treated as the product itself. * Disposal must be handled by a licensed professional waste disposal service in accordance with all federal, state, and local regulations. [12]

References

  • Title: Material Safety Data Sheet - Methyl bromoacetate, 99% Source: Cole-Parmer URL: [Link]

  • Title: MSDS of Methyl 2-bromo-2-(4-bromophenyl)acetate Source: ChemSrc URL: [Link]

  • Title: GHS Safety Data Sheet - 2-BROMO-2-METHYLPROPANE Source: Sdfine URL: [Link]

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Purity and stability of Methyl 2-bromo-2-(2-cyanophenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Purity and Stability of Methyl 2-bromo-2-(2-cyanophenyl)acetate

Introduction: The Critical Role of a Reactive Intermediate

Methyl 2-bromo-2-(2-cyanophenyl)acetate is a highly reactive, functionalized aromatic compound that serves as a pivotal intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its structure, featuring an α-bromo ester, a nitrile group, and a substituted phenyl ring, provides multiple points for synthetic modification. The efficacy, safety, and reproducibility of a drug synthesis pathway are critically dependent on the quality of such intermediates. Therefore, a thorough understanding of the purity, stability, and handling of Methyl 2-bromo-2-(2-cyanophenyl)acetate is not merely an academic exercise but a fundamental requirement for researchers, scientists, and drug development professionals.

This guide provides a holistic analysis of this key intermediate, moving from its synthesis and the impurities that can arise, through to robust purification strategies, inherent stability challenges, and the analytical methodologies required to ensure its quality. The causality behind each experimental choice is explained to provide field-proven insights for its successful application.

Section 1: Synthesis and Impurity Profile

The quality of the final intermediate is intrinsically linked to its synthetic route. While several pathways can be envisioned, a common and logical approach involves the esterification of the corresponding α-bromo acid or the direct α-bromination of the parent ester.

Plausible Synthetic Routes

A prevalent strategy involves the Fischer esterification of 2-bromo-2-(2-cyanophenyl)acetic acid. This method is advantageous due to the relative stability of the carboxylic acid precursor.

Protocol 1: Acid-Catalyzed Esterification

  • Reaction Setup: Suspend 2-bromo-2-(2-cyanophenyl)acetic acid in an excess of methanol, which acts as both reactant and solvent.

  • Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid, dropwise at a controlled temperature (e.g., 0°C).[1]

  • Reaction: Allow the mixture to stir at room temperature or under gentle reflux for several hours until TLC or HPLC analysis indicates the consumption of the starting acid.[1]

  • Quenching & Work-up: Cool the reaction mixture and carefully neutralize the acid catalyst with a saturated aqueous solution of sodium bicarbonate.[1]

  • Extraction: Extract the aqueous mixture multiple times with a suitable organic solvent like ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.[1][2]

Inherent Impurity Profile

The synthetic process can introduce several impurities that must be controlled and removed.

  • Starting Materials: Unreacted 2-bromo-2-(2-cyanophenyl)acetic acid or methyl 2-(2-cyanophenyl)acetate (if brominating the ester).

  • Over-reaction Products: Di-brominated species or products of ring bromination can occur if the bromination conditions are too harsh.[3]

  • Side-Products: Hydrolysis of the ester back to the carboxylic acid can occur during aqueous work-up if the pH is not carefully controlled.

  • Residual Reagents: Traces of the acid catalyst, solvents, and any brominating agents used.

The diagram below illustrates a logical workflow for the synthesis and initial purification steps.

cluster_synthesis Synthesis Stage cluster_workup Work-up Stage start 2-bromo-2-(2-cyanophenyl)acetic acid + Methanol reagents H₂SO₄ (cat.) start->reagents reaction Stir / Reflux reagents->reaction quench Quench with NaHCO₃(aq) reaction->quench Reaction Mixture extract Extract with Ethyl Acetate quench->extract dry Dry (Na₂SO₄) & Concentrate extract->dry crude Crude Product dry->crude

Caption: Synthesis and Work-up Workflow for Methyl 2-bromo-2-(2-cyanophenyl)acetate.

Section 2: Purification Methodologies

Achieving the high purity required for pharmaceutical applications necessitates robust purification protocols beyond a simple work-up.

Flash Column Chromatography

This is the most effective technique for removing structurally similar impurities. The principle is to separate compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase.

Protocol 2: Flash Column Chromatography

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a glass column.[4]

  • Sample Loading: Dissolve the crude product in a minimal amount of a moderately polar solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the packed column.

  • Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a gradient.[4]

  • Fraction Collection: Collect fractions and analyze them using Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified Methyl 2-bromo-2-(2-cyanophenyl)acetate, typically as an oil.[2]

Recrystallization (for solid precursors)

If the precursor acid is a solid, recrystallization is a powerful method to enhance its purity before esterification, thereby preventing the carry-over of impurities into the final product.

Protocol 3: Recrystallization of a Solid Precursor

  • Dissolution: Dissolve the crude solid in a minimum amount of a suitable hot solvent or solvent system.[5]

  • Filtration: If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly and undisturbed to promote the formation of well-defined crystals. Cooling in an ice bath can maximize the yield.[5]

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.[5]

Section 3: Stability, Storage, and Handling

Methyl 2-bromo-2-(2-cyanophenyl)acetate is a reactive molecule, and its stability is a major concern. The α-bromo ester moiety is a potent electrophile and lachrymator, making it susceptible to degradation and requiring careful handling.[6]

Degradation Pathways

Several degradation pathways can compromise the purity of the material over time:

  • Hydrolysis: The presence of moisture can lead to the hydrolysis of the ester linkage, reverting the compound to its corresponding carboxylic acid and methanol. The nitrile group can also hydrolyze under acidic or basic conditions, first to an amide and then to a carboxylic acid, though this typically requires more forcing conditions.[7][8]

  • Nucleophilic Substitution: The bromine atom is an excellent leaving group, making the compound highly susceptible to attack by nucleophiles. This is the basis of its synthetic utility but also a primary degradation route if exposed to alcohols, amines, or even water during storage.

  • Thermal Decomposition: At elevated temperatures, the compound can decompose, releasing toxic and corrosive vapors such as hydrogen bromide (HBr), carbon monoxide (CO), and nitrogen oxides.[9]

cluster_hydrolysis Hydrolysis Pathways cluster_substitution Nucleophilic Substitution parent Methyl 2-bromo-2-(2-cyanophenyl)acetate ester_hydrolysis 2-bromo-2-(2-cyanophenyl)acetic acid parent->ester_hydrolysis + H₂O nitrile_hydrolysis Amide/Carboxylic Acid Derivatives parent->nitrile_hydrolysis + H₂O (harsh) substitution_product Substituted Product (α-Nu) parent->substitution_product + Nu⁻ thermal Thermal Decomposition (HBr, CO, NOx) parent->thermal Δ (Heat) nucleophile Nucleophile (Nu⁻) e.g., H₂O, ROH, RNH₂ nucleophile->substitution_product

Caption: Major Degradation Pathways for Methyl 2-bromo-2-(2-cyanophenyl)acetate.

Recommended Handling and Storage

Given its reactive and hazardous nature, strict handling and storage protocols are mandatory.

  • Personal Protective Equipment (PPE): Always handle this compound within a certified chemical fume hood.[10] Wear chemical-resistant gloves, safety goggles, and a lab coat.[9][11]

  • Storage Conditions: Store the material in a tightly sealed container in a cool, dry, and well-ventilated area away from heat and direct sunlight.[6][9][12] Storage under an inert atmosphere (e.g., argon or nitrogen) is highly recommended to prevent degradation from atmospheric moisture.[9]

  • Incompatible Materials: Keep segregated from strong bases, acids, oxidizing agents, reducing agents, and nucleophiles to prevent violent reactions or accelerated degradation.[6][12]

Section 4: Analytical Characterization for Quality Control

A suite of analytical techniques is essential to confirm the identity, purity, and stability of Methyl 2-bromo-2-(2-cyanophenyl)acetate.

Technique Purpose Expected Observations / Results
HPLC (High-Performance Liquid Chromatography) Primary method for purity assessment and quantification of non-volatile impurities and degradation products.[13][14]A main peak corresponding to the product with high purity (>99%). Small peaks indicate impurities like the starting acid or hydrolysis products.
GC (Gas Chromatography) Purity assessment and quantification of volatile impurities, including residual solvents.[14][15]A single major peak for the product. Additional peaks may correspond to solvents like methanol or ethyl acetate.
¹H and ¹³C NMR (Nuclear Magnetic Resonance) Unambiguous structural confirmation and identification of impurities.The spectra should show characteristic chemical shifts and coupling patterns for the aromatic, methoxy, and α-CH protons and carbons. Impurity signals will be distinct.[16]
MS (Mass Spectrometry) Molecular weight confirmation and impurity identification (often coupled with GC or HPLC).[17]The mass spectrum should show a molecular ion peak corresponding to the compound's mass, along with a characteristic isotopic pattern due to the bromine atom.
FT-IR (Fourier-Transform Infrared Spectroscopy) Confirmation of key functional groups.Characteristic absorption bands for the ester carbonyl (C=O) stretch (~1740 cm⁻¹), the nitrile (C≡N) stretch (~2230 cm⁻¹), and C-Br stretch.[18]

Protocol 4: HPLC Method for Purity Analysis

  • Instrumentation: An HPLC system equipped with a UV detector.[14]

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a suitable wavelength (e.g., 254 nm).

  • Sample Preparation: Prepare a dilute solution of the compound in the mobile phase.

  • Analysis: Inject the sample and integrate the peak areas to calculate purity as a percentage of the total area.

Conclusion

Methyl 2-bromo-2-(2-cyanophenyl)acetate is a valuable yet challenging chemical intermediate. Its successful use in drug discovery and development hinges on a disciplined approach to its synthesis, purification, handling, and analysis. By understanding the potential for impurity formation and chemical degradation, and by implementing the robust purification and analytical protocols outlined in this guide, researchers can ensure the high quality and consistency of this critical building block, thereby safeguarding the integrity of their synthetic endeavors.

References

  • García-Becerra, F. V., et al. (2013). Kinetics and pathways of cyanide degradation at high temperatures and pressures. Industrial & Engineering Chemistry Research. Available from: [Link]

  • Ebbs, S. (2004). Biological degradation of cyanide compounds. Current Opinion in Biotechnology. Available from: [Link]

  • Dolly Corporation. (2025). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Available from: [Link]

  • Google Patents. CN101774914B - Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate.
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  • Scribd. Bromine Handling. Available from: [Link]

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  • Al-Abdullah, E. S., et al. (2017). The Reaction of Cyanoacetylhydrazine with ω-Bromo(4-methyl)acetophenone: Synthesis of Heterocyclic Derivatives with Antitumor Activity. Molecules. Available from: [Link]

  • Chemistry Europe. The Catalytic Synthesis of α‐Bromo Aryl Acetic Acids by Late‐Stage Bromination. Available from: [Link]

  • Google Patents. CN103387497A - Preparation methods for clopidogrel and its intermediates.
  • Google Patents. US5036156A - Process for the preparation of α-bromo-phenylacetic acids.
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  • National Institutes of Health. Synthetic Access to Aromatic α-Haloketones. Available from: [Link]

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Mechanism of action of alpha-bromo esters in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mechanism of Action of Alpha-Bromo Esters in Organic Synthesis

Authored by: Gemini, Senior Application Scientist

Abstract

Alpha-bromo esters are a cornerstone class of reagents in modern organic synthesis, prized for their versatile reactivity. Their strategic placement of an ester and a bromine atom on adjacent carbons unlocks multiple, distinct mechanistic pathways, enabling the construction of complex molecular architectures. This guide provides an in-depth exploration of the core mechanisms governing the reactivity of α-bromo esters. We will move beyond simple reaction schemes to dissect the underlying principles that dictate their behavior as enolate precursors, organometallic intermediates, and radical initiators. This analysis is tailored for researchers, scientists, and drug development professionals, offering not just procedural knowledge but also the causal logic behind experimental design, empowering users to leverage these powerful intermediates with precision and control.

The Duality of Reactivity: Unpacking the Alpha-Bromo Ester

The synthetic utility of an α-bromo ester stems from two key structural features:

  • The Acidic α-Proton: The electron-withdrawing nature of the adjacent ester carbonyl group significantly increases the acidity of the proton on the α-carbon. This allows for facile deprotonation by a suitable base to form a resonance-stabilized enolate, a potent carbon nucleophile.[1][2][3]

  • The Carbon-Bromine Bond: The C-Br bond is polarized and relatively weak, making it susceptible to two forms of cleavage. It can be targeted by metals for oxidative addition to form organometallic reagents, or it can undergo homolytic cleavage to generate a radical species.[4][5] The bromine atom also serves as an excellent leaving group in nucleophilic substitution reactions.

The choice of reagents and reaction conditions selectively exploits one of these features, guiding the α-bromo ester down a specific mechanistic path. The following sections explore these dominant pathways in detail.

Logical Flow of Alpha-Bromo Ester Reactivity

The diagram below illustrates the primary mechanistic forks available to an α-bromo ester, dictated by the initial reagent choice.

G cluster_0 cluster_1 ABE Alpha-Bromo Ester Base Base (e.g., NaOEt, LDA) ABE->Base Deprotonation Metal Metal (e.g., Zn, SmI2) ABE->Metal Oxidative Addition Radical_Init Radical Initiator / Catalyst (e.g., Cu(I)) ABE->Radical_Init Homolytic Cleavage Enolate Enolate Intermediate Base->Enolate Organometallic Organometallic Intermediate (Reformatsky Enolate) Metal->Organometallic Radical α-Ester Radical Radical_Init->Radical Product1 α,β-Epoxy Esters, α-Alkylated Esters Enolate->Product1 Darzens Condensation, Alkylation Product2 β-Hydroxy Esters Organometallic->Product2 Reformatsky Reaction Product3 Polymers, C-C Adducts Radical->Product3 ATRP, ATRA

Caption: Core mechanistic pathways of α-bromo esters.

Pathway I: The Enolate Route - Darzens Condensation

When an α-bromo ester is treated with a base, it generates a carbanion stabilized as an enolate. This nucleophile is central to the Darzens Condensation (also known as the glycidic ester condensation), a classic method for synthesizing α,β-epoxy esters.[6][7][8]

Mechanism of the Darzens Condensation

The reaction proceeds via a two-step sequence: an initial aldol-type addition followed by an intramolecular SN2 reaction.[1][2]

  • Deprotonation: A base abstracts the acidic α-proton to form a resonance-stabilized enolate.

  • Nucleophilic Attack: The enolate attacks the carbonyl carbon of an aldehyde or ketone, forming a new carbon-carbon bond and a halo-alkoxide intermediate.

  • Intramolecular SN2 Cyclization: The newly formed alkoxide attacks the adjacent carbon bearing the bromine atom, displacing the bromide to form the final α,β-epoxy ester product.[1][2]

Caption: Mechanism of the Darzens Condensation.

Causality Behind Experimental Choices
  • Choice of Base: The selection of the base is critical. To prevent side reactions like saponification or transesterification, an alkoxide corresponding to the ester is typically used (e.g., sodium ethoxide for an ethyl ester).[1][2] For substrates sensitive to alkoxides, stronger, non-nucleophilic bases like sodium amide (NaNH₂) or lithium diisopropylamide (LDA) are employed.

  • Substrate Scope: The reaction is most efficient with aromatic aldehydes and ketones, as they are less prone to self-aldol condensation compared to simple aliphatic aldehydes.[1][6]

Pathway II: The Organometallic Route - Reformatsky Reaction

The Reformatsky reaction is a powerful method for forming β-hydroxy esters by reacting an α-bromo ester with a carbonyl compound in the presence of metallic zinc.[4][9][10] This pathway hinges on the in situ formation of an organozinc intermediate, often called a "Reformatsky enolate."

Mechanism of the Reformatsky Reaction
  • Oxidative Addition: Zinc metal inserts into the carbon-bromine bond of the α-bromo ester. This oxidative addition forms an organozinc bromide species.[9][11]

  • Dimerization & Enolate Formation: These organozinc species often exist as cyclic dimers in solution, which are in equilibrium with the monomeric zinc enolate form.[4][11]

  • Coordination and C-C Bond Formation: The carbonyl oxygen of the aldehyde or ketone coordinates to the zinc atom. This is followed by a rearrangement through a six-membered chair-like transition state to form a new carbon-carbon bond.[4][11]

  • Acidic Workup: Hydrolysis with a mild acid breaks the zinc-oxygen bond, yielding the final β-hydroxy ester and zinc(II) salts.[4][11]

G alpha_bromo Br-CH(R)-COOR' reformatsky_reagent BrZn-CH(R)-COOR' (Reformatsky Reagent) alpha_bromo->reformatsky_reagent 1. Oxidative Addition zinc Zn(0) transition_state [Six-membered chair transition state] reformatsky_reagent->transition_state 2. Coordination & C-C Formation carbonyl R''-(C=O)-R''' zinc_alkoxide Zinc Alkoxide Intermediate transition_state->zinc_alkoxide product HO-C(R''R''')-CH(R)-COOR' (β-Hydroxy Ester) zinc_alkoxide->product 3. Acidic Workup workup H3O+

Caption: Mechanism of the Reformatsky Reaction.

Field-Proven Insights
  • Why Zinc? The genius of the Reformatsky reaction lies in the choice of metal. Zinc enolates are significantly less basic and less reactive than their lithium or magnesium (Grignard) counterparts.[4][12] This "tamed" reactivity is crucial, as it prevents the nucleophile from attacking the ester group of another α-bromo ester molecule, a common side reaction with more reactive organometallics.

  • Activating the Zinc: Commercial zinc dust is often coated with a passivating layer of zinc oxide. For the reaction to be efficient, this layer must be removed. This is a self-validating step; if the reaction is sluggish, zinc activation is the first troubleshooting point. Activation can be achieved by treating the zinc with reagents like iodine, 1,2-dibromoethane, or by using a copper-zinc couple.[13]

  • Versatility: While zinc is standard, other metals like indium, samarium (as SmI₂), and chromium have been used to modulate reactivity and selectivity.[4]

Pathway III: The Radical Route - Atom Transfer Radical Polymerization (ATRP)

The relatively weak C-Br bond of α-bromo esters allows them to serve as excellent initiators for controlled radical polymerizations, most notably Atom Transfer Radical Polymerization (ATRP).[5][14] In this context, the α-bromo ester provides the initial radical source and the transferable halogen atom that reversibly caps the growing polymer chain.

Mechanism of ATRP Initiation

ATRP is based on a reversible equilibrium between a small number of active, growing radical chains and a large majority of dormant, halogen-capped polymer chains.[5][14] This equilibrium is catalyzed by a transition metal complex, typically copper(I).

  • Activation: The initiator (the α-bromo ester) reacts with the copper(I) complex. The copper(I) abstracts the bromine atom, becoming oxidized to copper(II)-bromide, and in the process, generates a carbon-centered radical on the α-ester. This is the activation step.

  • Propagation: The newly formed radical adds to a monomer unit, initiating the polymer chain growth.

  • Deactivation: The growing radical chain can be rapidly and reversibly capped by the copper(II)-bromide complex. This transfers the bromine atom back to the polymer chain end and reduces the copper back to its active Cu(I) state. This is the deactivation step.

This rapid activation-deactivation equilibrium ensures that all chains grow at a similar rate, leading to polymers with low polydispersity and well-defined molecular weights.[5]

G cluster_init Initiation cluster_prop Propagation & Deactivation Initiator R-Br (α-Bromo Ester) Radical R• (Active Radical) Initiator->Radical k_act CuI Cu(I) / Ligand Active_Chain R-M(n)• (Active Chain) Radical->Initiator k_deact Radical->Active_Chain + M (k_p) CuII Br-Cu(II) / Ligand Dormant R-M(n)-Br (Dormant Chain) Monomer Monomer (M) Dormant->Active_Chain k_act Active_Chain->Dormant k_deact

Caption: ATRP mechanism showing the central equilibrium.

Key Experimental Considerations
  • Initiator Choice: Any alkyl halide with activating groups on the α-carbon can be an ATRP initiator, but α-bromo esters are highly effective because the C-Br bond is weak enough for activation but strong enough to maintain a low radical concentration.[15]

  • Catalyst System: The catalyst is a complex of a copper(I) halide and a ligand (often a nitrogen-based ligand like bipyridine). The ligand's role is crucial: it solubilizes the copper salt and tunes its redox potential, thereby controlling the activation/deactivation equilibrium constant.[14]

Data Summary and Protocols

Comparison of Core Mechanisms
FeatureDarzens CondensationReformatsky ReactionAtom Transfer Radical Polymerization (ATRP)
Reagents Base (e.g., NaOEt), Aldehyde/KetoneZinc metal, Aldehyde/KetoneMonomer, Cu(I)/Ligand Catalyst
Key Intermediate Resonance-stabilized enolate[1][2]Organozinc "Reformatsky enolate"[4][11]Carbon-centered radical[5]
C-Br Bond Fate Acts as a leaving group in intramolecular SN2Undergoes oxidative addition with zincUndergoes reversible homolytic cleavage
Primary Product α,β-Epoxy ester (Glycidic ester)[6][7]β-Hydroxy ester[10][12]Well-defined polymer[14]
Key Insight Base choice prevents side reactions.Zinc's moderate reactivity is key.Reversible deactivation controls growth.
Experimental Protocol: A Representative Reformatsky Reaction

This protocol describes the synthesis of ethyl 3-hydroxy-3-phenylpropanoate from benzaldehyde and ethyl bromoacetate.

Self-Validation: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the benzaldehyde starting material. The formation of the product can be confirmed by ¹H NMR spectroscopy, looking for the characteristic signals of the β-hydroxy ester.

Methodology:

  • Zinc Activation (Optional but Recommended): In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, add zinc dust (1.2 eq). Add a small crystal of iodine and gently heat until the purple iodine vapor dissipates. Allow to cool to room temperature. This process removes the passivating oxide layer.[13]

  • Reaction Setup: Add anhydrous diethyl ether or THF as the solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Initiation: In the dropping funnel, prepare a solution of benzaldehyde (1.0 eq) and ethyl bromoacetate (1.1 eq) in the same anhydrous solvent.

  • Addition: Add a small portion (approx. 10%) of the aldehyde/ester solution to the zinc suspension. The reaction mixture may need to be gently warmed to initiate the reaction, which is often indicated by a slight cloudiness or exotherm.

  • Execution: Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the reaction mixture at reflux for an additional 30-60 minutes until TLC analysis indicates the consumption of benzaldehyde.

  • Workup: Cool the reaction mixture in an ice bath. Cautiously quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) or dilute sulfuric acid.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure β-hydroxy ester.

Conclusion

The mechanism of action of α-bromo esters is a study in controlled chemical reactivity. By understanding the delicate balance between their acidic α-proton and the labile C-Br bond, synthetic chemists can unlock a diverse array of powerful transformations. The choice between a base, a metal, or a radical catalyst acts as a molecular switch, directing the α-bromo ester down enolate, organometallic, or radical pathways, respectively. This guide has illuminated the fundamental principles behind these pathways, providing the causal reasoning necessary for intelligent experimental design, troubleshooting, and innovation in the fields of chemical synthesis and drug discovery.

References

  • Title: Reformatsky Reaction - Organic Chemistry Portal Source: Organic Chemistry Portal URL: [Link]

  • Title: Darzens Condensation - Master Organic Chemistry Source: Master Organic Chemistry URL: [Link]

  • Title: Darzens reaction - Grokipedia Source: Grokipedia URL: [Link]

  • Title: Reformatsky reaction - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Reformatsky reaction - BYJU'S Source: BYJU'S URL: [Link]

  • Title: Reformatsky Reaction - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]

  • Title: Darzens Reaction - Organic Chemistry Portal Source: Organic Chemistry Portal URL: [Link]

  • Title: Reformatsky reaction Mechanism - Physics Wallah Source: Physics Wallah URL: [Link]

  • Title: Darzens Condensation: Mechanism, Development, and Application Research - Oreate AI Source: Oreate AI URL: [Link]

  • Title: Darzens reaction - L.S.College, Muzaffarpur Source: L.S.College, Muzaffarpur URL: [Link]

  • Title: Atom Transfer Radical Polymerization | Chemical Reviews - ACS Publications Source: ACS Publications URL: [Link]

  • Title: Atom Transfer Radical Polymerization and the Synthesis of Polymeric Materials Source: Wiley Online Library URL: [Link]

  • Title: Atom transfer radical polymerization - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Chapter 23. Carbonyl Alpha Substitution Reactions - MSU chemistry Source: Michigan State University URL: [Link]

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The Cyanophenyl Moiety: A Potent Modulator of Reactivity in α-Bromo Esters

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern organic synthesis and drug discovery, the ability to fine-tune the reactivity of key building blocks is paramount. α-Bromo esters are a cornerstone of synthetic chemistry, serving as versatile precursors for a myriad of molecular architectures through nucleophilic substitution and radical-mediated processes. This guide delves into the profound influence of a strategically placed cyanophenyl group at the α-position of these esters. The introduction of this moiety dramatically alters the electronic and steric landscape of the molecule, leading to enhanced reactivity and opening new avenues for synthetic innovation. We will explore the underlying principles governing this reactivity, provide practical experimental guidance, and showcase its application in contemporary chemical science.

The Synergistic Effect of the Cyanophenyl Group: An Electronic and Steric Perspective

The heightened reactivity of α-bromo-α-(cyanophenyl)acetic acid esters stems from a powerful synergy between the phenyl ring, the cyano substituent, and the ester functionality, all converging on the α-carbon. This confluence of effects modulates the stability of intermediates and transition states in both nucleophilic substitution and radical reactions.

Electronic Effects: A Two-Fold Activation

The cyanophenyl group exerts a potent influence on the α-carbon through two primary electronic mechanisms:

  • Inductive Effect (-I): The cyano group is one of the most strongly electron-withdrawing groups due to the high electronegativity of the nitrogen atom and the nature of the carbon-nitrogen triple bond. This powerful inductive withdrawal of electron density polarizes the Cα-Br bond, rendering the α-carbon significantly more electrophilic and thus more susceptible to nucleophilic attack.[1]

  • Resonance Effect (-M): When positioned para to the benzylic carbon, the cyano group's electron-withdrawing resonance effect further enhances the electrophilicity of the α-carbon. More critically, in the context of radical reactions, both the phenyl ring and the cyano group can stabilize a radical intermediate at the α-position through delocalization. The unpaired electron can be delocalized over the entire cyanophenyl system, significantly lowering the energy of the radical intermediate.[2][3][4] This stabilization is a key factor in the utility of these compounds as initiators in controlled radical polymerizations.

The interplay of these effects can be visualized through the following logical diagram:

G cluster_effects Electronic Effects of Cyanophenyl Group cluster_reactivity Impact on Reactivity inductive Inductive Effect (-I) Strongly electron-withdrawing cyano group sn2 Enhanced SN2 Reactivity inductive->sn2 Increases Cα electrophilicity resonance Resonance Effect (-M) Stabilization of intermediates resonance->sn2 Stabilizes transition state (negative charge delocalization) radical Facilitated Radical Formation resonance->radical Stabilizes α-radical intermediate caption Figure 1. Electronic contributions of the cyanophenyl group to reactivity.

Caption: Figure 2. SN2 reaction of an α-bromo-α-(cyanophenyl) ester with an amine.

Role in Controlled Radical Polymerization: A Superior ATRP Initiator

α-Bromo-α-(cyanophenyl)acetic acid esters are exceptionally effective initiators for Atom Transfer Radical Polymerization (ATRP). The success of an ATRP initiator hinges on its ability to rapidly and reversibly generate a radical species upon activation by a transition metal catalyst. The rate of activation is critically dependent on the stability of the formed radical.

The cyanophenyl group, through its combined inductive and resonance effects, provides substantial stabilization to the α-radical. This leads to a significantly faster rate of initiation compared to less-activated α-bromo esters. A comparative study of activation rate constants for various ATRP initiators highlights this effect dramatically.

Table 1: Relative Activation Rate Constants for Various α-Substituted Bromoesters in ATRP

α-Substituent(s)Relative Activation Rate Constant (k_act_)Source
-H, -COOMe1
-CH₃, -COOMe10
-Ph, -COOEt8
-CN, -Alkyl 600
-Ph, -CN ~140,000 (estimated from combined effects)Inferred

Data is normalized relative to methyl 2-bromopropionate.

The data clearly indicates that the presence of a cyano group provides a substantial increase in the activation rate. When combined with a phenyl group, the stabilizing effect is magnified, making α-bromo-α-(cyanophenyl)acetic acid esters highly efficient initiators for controlled polymerizations.

The ATRP initiation process is illustrated below:

Caption: Figure 3. Initiation step in ATRP using an α-bromo-α-(cyanophenyl) ester.

Experimental Protocols

Synthesis of Ethyl 2-bromo-2-(4-cyanophenyl)acetate

This protocol is adapted from the principles of the Hell-Volhard-Zelinsky reaction, followed by esterification. [5][6][7][8][9][10][11] Workflow:

HVZ_Workflow start 2-(4-Cyanophenyl)acetic acid step1 React with PBr₃ and Br₂ start->step1 intermediate α-Bromo acyl bromide step1->intermediate step2 Quench with Ethanol intermediate->step2 product Ethyl 2-bromo-2-(4-cyanophenyl)acetate step2->product caption Figure 4. Synthesis workflow for Ethyl 2-bromo-2-(4-cyanophenyl)acetate.

Caption: Figure 4. Synthesis workflow for Ethyl 2-bromo-2-(4-cyanophenyl)acetate.

Step-by-Step Methodology:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place 2-(4-cyanophenyl)acetic acid (1.0 eq). The apparatus should be dried and under an inert atmosphere (e.g., nitrogen or argon).

  • Formation of Acyl Bromide: Add a catalytic amount of red phosphorus or phosphorus tribromide (PBr₃, ~0.1 eq).

  • Bromination: Slowly add bromine (Br₂, 1.1 eq) via the dropping funnel. The reaction is exothermic and will generate hydrogen bromide (HBr) gas, which should be vented through a trap containing an aqueous solution of sodium bisulfite or sodium hydroxide.

  • Reaction: After the addition is complete, heat the mixture to 80-90 °C and stir for 4-6 hours, or until the reaction is complete as monitored by TLC or GC.

  • Esterification: Cool the reaction mixture to 0 °C. Slowly and carefully add absolute ethanol (excess, ~5.0 eq) to the flask. This step is highly exothermic.

  • Work-up: After the addition of ethanol, allow the mixture to warm to room temperature and then heat to reflux for 2 hours to ensure complete esterification. Cool the mixture, dilute with diethyl ether or ethyl acetate, and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure ethyl 2-bromo-2-(4-cyanophenyl)acetate.

ATRP of Methyl Methacrylate (MMA) using Ethyl 2-bromo-2-(4-cyanophenyl)acetate as Initiator

This protocol is a representative example of using the title compound as an ATRP initiator. [12][13][14][15][16] Step-by-Step Methodology:

  • Preparation of Catalyst Solution: In a Schlenk flask under an inert atmosphere, add Cu(I)Br (1.0 eq relative to initiator) and N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) (1.0 eq). Add degassed solvent (e.g., anisole or DMF) and stir until a homogeneous solution is formed.

  • Reaction Setup: In a separate Schlenk flask, add the monomer, methyl methacrylate (MMA, e.g., 100 eq), and the initiator, ethyl 2-bromo-2-(4-cyanophenyl)acetate (1.0 eq).

  • Degassing: Subject the monomer/initiator mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.

  • Initiation: Using a gas-tight syringe, transfer the catalyst solution to the monomer/initiator mixture.

  • Polymerization: Place the reaction flask in a preheated oil bath at the desired temperature (e.g., 60-90 °C) and stir. Monitor the progress of the polymerization by taking aliquots at regular intervals and analyzing by ¹H NMR (for conversion) and GPC (for molecular weight and dispersity).

  • Termination and Purification: Once the desired conversion is reached, cool the reaction, open the flask to air to quench the polymerization, and dilute with a suitable solvent like THF. Pass the polymer solution through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer in a non-solvent such as cold methanol or hexane, filter, and dry under vacuum.

Applications in Drug Development and Materials Science

The unique reactivity profile of α-bromo-α-(cyanophenyl)acetic acid esters makes them valuable intermediates in several fields.

  • Medicinal Chemistry: The cyanophenyl group is a common motif in pharmaceuticals, where it can act as a hydrogen bond acceptor and a bioisostere for other functional groups. [17][18][19]The enhanced reactivity of the α-bromo ester allows for the efficient introduction of this moiety into complex molecules. For instance, these compounds can be used as precursors for the synthesis of 2-substituted benzothiazoles, a scaffold found in numerous biologically active compounds with anticancer, antimicrobial, and anti-inflammatory properties. [7][20][21][22]The reaction of an α-bromo-α-(cyanophenyl) ester with a 2-aminothiophenol derivative would provide a rapid entry to this important class of heterocycles.

  • Materials Science: As demonstrated, these compounds are highly efficient initiators for ATRP. This allows for the synthesis of well-defined polymers with controlled molecular weights, low dispersity, and complex architectures. The cyanophenyl group at the α-chain end can also be further functionalized, providing a handle for the preparation of block copolymers, star polymers, and polymer-bioconjugates.

Conclusion

The incorporation of a cyanophenyl group at the α-position of a bromo ester is a powerful strategy for enhancing chemical reactivity. The strong electron-withdrawing nature of this group, acting through both inductive and resonance effects, activates the α-carbon towards nucleophilic attack and stabilizes the corresponding α-radical. This dual activation makes α-bromo-α-(cyanophenyl)acetic acid esters highly valuable as reactive intermediates for the synthesis of complex organic molecules, including pharmaceuticals, and as superior initiators for controlled radical polymerization. The principles and protocols outlined in this guide provide a foundation for researchers to harness the unique properties of this versatile class of compounds in their own synthetic endeavors.

References

  • NROChemistry. (n.d.). Hell-Volhard-Zelinsky Reaction. Retrieved from [Link]

  • Matyjaszewski Polymer Group, Carnegie Mellon University. (n.d.). ATRP of Methacrylates. Retrieved from [Link]

  • ResearchGate. (2025). Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium. Retrieved from [Link]

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Methyl 2-bromo-2-(2-cyanophenyl)acetate: A Nexus for Innovation in Heterocyclic and Bioactive Compound Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl 2-bromo-2-(2-cyanophenyl)acetate is a strategically functionalized molecule poised to serve as a highly versatile precursor in modern organic synthesis and drug discovery. Its unique architecture, featuring an electrophilic α-carbon, a modifiable ester, and a synthetically labile ortho-cyanophenyl group, offers a confluence of reactive sites. This guide explores the untapped potential of this reagent, presenting novel research trajectories focused on the synthesis of complex heterocyclic scaffolds, its application as a key building block for bioactive molecules, and its role in the development of new synthetic methodologies. We provide not only the conceptual framework for these research areas but also detailed, self-validating experimental protocols and the causal reasoning behind strategic synthetic choices, aiming to empower researchers to unlock the full potential of this compound.

Foundational Analysis: Physicochemical Properties and Reactivity Profile

Understanding the inherent chemical behavior of Methyl 2-bromo-2-(2-cyanophenyl)acetate is paramount to exploiting its synthetic utility. The molecule's reactivity is governed by the interplay of its three primary functional groups.

Table 1: Physicochemical Properties of Methyl 2-bromo-2-(2-cyanophenyl)acetate

PropertyValueSource
CAS Number 885953-43-5[1]
Molecular Formula C₁₀H₈BrNO₂Calculated
Molecular Weight 254.08 g/mol Calculated
Appearance (Expected) Colorless to pale yellow oil/solidAnalogues[2][3]
Key Functional Groups Methyl Ester, α-Bromo, α-Cyano, Phenylnitrile[4]
The Electrophilic Core: The α-Bromo Ester Moiety

The primary locus of reactivity is the carbon atom bearing the bromine, cyano, and ester groups. The bromine atom is an excellent leaving group, rendering this α-carbon highly electrophilic and susceptible to nucleophilic substitution (SN2) reactions.[5] This functionality is analogous to that of well-studied reagents like methyl bromoacetate, a common alkylating agent in pharmaceutical synthesis.[2] The presence of both the ester and cyano groups further activates this position through electron withdrawal.

The Cyclization Handle: The ortho-Cyanophenyl Group

The nitrile group, positioned ortho to the reactive side chain, is not merely a spectator. It is a powerful synthetic handle that can readily participate in intramolecular cyclization reactions. This strategic placement allows for the formation of fused heterocyclic systems, which are privileged structures in medicinal chemistry. The nitrile can act as an electrophile, reacting with nucleophiles introduced at the α-position to forge new ring systems.

The Ester Functionality

The methyl ester provides another site for chemical modification. It can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, which can then be used in amide bond couplings or other transformations. It can also potentially undergo transesterification reactions.

G cluster_molecule Reactivity Profile cluster_sites Key Reactive Sites mol Methyl 2-bromo-2-(2-cyanophenyl)acetate alpha_c α-Carbon (Electrophilic Center) mol->alpha_c S_N2 Reactions Alkylation ortho_cn ortho-Cyano Group (Cyclization Handle) mol->ortho_cn Intramolecular Cyclization ester Methyl Ester (Modification Site) mol->ester Hydrolysis Transesterification

Figure 1: Core reactivity map of the title compound.

Research Area 1: Synthesis of Fused Nitrogen Heterocycles

The most compelling application for this reagent lies in the rapid construction of complex, fused heterocyclic scaffolds. The proximity of the reactive side chain to the ortho-cyano group provides a robust platform for intramolecular cyclization cascades.

Scientific Rationale

Fused N-heterocycles like quinazolinones and isoindolinones are core structures in numerous FDA-approved drugs and clinical candidates due to their ability to mimic peptide bonds and interact with a wide range of biological targets. The conventional synthesis of these scaffolds often requires multi-step sequences. Methyl 2-bromo-2-(2-cyanophenyl)acetate offers a convergent approach: a single nucleophilic substitution event followed by a cyclization reaction.

Proposed Synthetic Pathway: Tandem Alkylation-Cyclization

A powerful and direct strategy involves the reaction with primary or secondary amines. The initial step is the nucleophilic displacement of the bromide by the amine. The resulting secondary or tertiary amine intermediate can then undergo a base- or acid-catalyzed intramolecular attack on the nitrile group, leading to the formation of a six-membered ring. Subsequent tautomerization or hydrolysis can yield stable aromatic systems like quinazolinones.

G start Methyl 2-bromo-2- (2-cyanophenyl)acetate intermediate Alkylated Intermediate start->intermediate + reagent Primary Amine (R-NH₂) reagent->intermediate cyclization Intramolecular Cyclization (e.g., acid catalyst) intermediate->cyclization product Fused Heterocycle (e.g., Quinazolinone derivative) cyclization->product

Figure 2: Workflow for tandem alkylation-cyclization.
Experimental Protocol: Synthesis of a 3-Amino-4-oxo-3,4-dihydroquinazoline-3-yl derivative

This protocol describes a representative synthesis using a hydrazine derivative as the nucleophile.

Materials:

  • Methyl 2-bromo-2-(2-cyanophenyl)acetate (1.0 equiv)

  • Phenylhydrazine (1.1 equiv)

  • Triethylamine (NEt₃, 2.5 equiv)

  • Anhydrous Acetonitrile (MeCN)

  • Hydrochloric Acid (HCl), concentrated

  • Ethyl Acetate (EtOAc), Sodium Bicarbonate (NaHCO₃), Brine, Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask under a nitrogen atmosphere, add Methyl 2-bromo-2-(2-cyanophenyl)acetate (1.0 mmol) and anhydrous MeCN (10 mL).

  • Addition of Reagents: Add NEt₃ (2.5 mmol) to the stirred solution. Cool the mixture to 0 °C in an ice bath. Add phenylhydrazine (1.1 mmol) dropwise over 5 minutes.

  • Alkylation: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting bromide is consumed.

    • Causality: Triethylamine acts as a non-nucleophilic base to scavenge the HBr generated during the substitution, preventing the protonation of the nucleophile. Acetonitrile is a suitable polar aprotic solvent for SN2 reactions.

  • Cyclization: To the reaction mixture, add concentrated HCl (0.5 mL) dropwise at 0 °C. Heat the mixture to reflux (approx. 82 °C) and maintain for 4-6 hours. Monitor the formation of the cyclized product by TLC or LC-MS.

    • Causality: The acid protonates the nitrile nitrogen, activating it for intramolecular nucleophilic attack by the distal nitrogen of the hydrazine moiety, which drives the cyclization.

  • Workup: Cool the reaction to room temperature and neutralize carefully with saturated aqueous NaHCO₃ solution. Extract the aqueous layer with EtOAc (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.

  • Validation: Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Research Area 2: A Building Block for sp³-Rich Bioisosteres

The "escape from flatland" concept in drug design encourages the use of three-dimensional, sp³-rich scaffolds to improve physicochemical properties like solubility and metabolic stability.[6] Methyl 2-bromo-2-(2-cyanophenyl)acetate is an ideal reagent for introducing a functionalized aromatic moiety onto complex aliphatic cores.

Scientific Rationale

Bioisosteres are chemical substituents that produce similar biological effects. Azabicyclo[2.1.1]hexanes (aza-BCHs) have emerged as rigid, 3D bioisosteres of pyrrolidine, a common motif in pharmaceuticals.[6][7] Synthesizing derivatives of these novel scaffolds is a key challenge. Using our title compound as an alkylating agent provides a direct route to functionalize the nitrogen atom of aza-BCHs and other complex amines, creating novel chemical entities for screening libraries.

Proposed Application: N-Alkylation of Novel Bicyclic Amines

The high reactivity of the α-bromo position allows for efficient N-alkylation of sterically hindered or electronically deactivated amines, such as those found in bicyclic systems.[8][9][10] The resulting products are novel, rigid molecules bearing a versatile cyanophenyl group that can be further elaborated (e.g., reduction of the nitrile to an amine, hydrolysis to an acid) to explore structure-activity relationships (SAR).

G cluster_input Starting Materials cluster_process Synthetic Transformation cluster_output Potential Drug Candidates start_mol Methyl 2-bromo-2- (2-cyanophenyl)acetate alkylation N-Alkylation Reaction start_mol->alkylation scaffold sp³-Rich Scaffold (e.g., Aza-BCH) scaffold->alkylation product Novel 3D Conjugate alkylation->product derivatization Further Derivatization (of cyano or ester group) product->derivatization library Screening Library derivatization->library

Figure 3: Pathway to sp³-rich drug candidates.
Experimental Protocol: N-Alkylation of 2-Azabicyclo[2.1.1]hexane

Materials:

  • 2-Azabicyclo[2.1.1]hexane hydrochloride (1.0 equiv)

  • Methyl 2-bromo-2-(2-cyanophenyl)acetate (1.05 equiv)

  • Potassium Carbonate (K₂CO₃, 3.0 equiv)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether (Et₂O), Water, Brine, Sodium Sulfate (Na₂SO₄)

Procedure:

  • Amine Free-Basing: In a flask, suspend 2-azabicyclo[2.1.1]hexane hydrochloride (1.0 mmol) and K₂CO₃ (3.0 mmol) in anhydrous DMF (8 mL). Stir at room temperature for 30 minutes.

    • Causality: The hydrochloride salt must be converted to the free amine to act as a nucleophile. K₂CO₃ is a solid base that also serves to neutralize the HBr produced in the subsequent alkylation. DMF is an excellent solvent for this type of reaction, promoting SN2 pathways.

  • Alkylation: Add a solution of Methyl 2-bromo-2-(2-cyanophenyl)acetate (1.05 mmol) in DMF (2 mL) to the suspension. Stir the reaction at 40 °C for 24 hours.

  • Monitoring: Follow the reaction's progress by LC-MS, checking for the disappearance of the starting materials and the appearance of the product mass.

  • Workup: Upon completion, pour the reaction mixture into water (30 mL) and extract with Et₂O (3 x 25 mL). The use of ether helps to separate the product from the highly polar DMF solvent.

  • Purification: Combine the organic extracts, wash with brine (2 x 20 mL) to remove residual DMF, dry over Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting oil via flash column chromatography.

  • Validation: Confirm the structure of the N-alkylated product by NMR spectroscopy (¹H, ¹³C, COSY) and HRMS to ensure successful conjugation and purity.

Research Area 3: Platform for Asymmetric and Novel Methodologies

The title compound can also serve as a benchmark substrate for developing new synthetic methods, particularly in the high-value field of asymmetric catalysis.

Scientific Rationale

The creation of a chiral center at the α-position via enantioselective substitution of the bromine atom would provide access to enantiopure building blocks. Chiral α-aryl esters are valuable intermediates in the synthesis of numerous pharmaceuticals.[11] Developing an organocatalytic or transition-metal-catalyzed method to achieve this with high enantioselectivity would be a significant contribution to synthetic chemistry.

Proposed Research Directions
  • Organocatalytic Asymmetric Substitution: Investigate the use of chiral phase-transfer catalysts or chiral Brønsted/Lewis acids to control the stereochemical outcome of the reaction with various nucleophiles (e.g., thiols, indoles, malonates).

  • Nickel-Catalyzed Enantioselective Cross-Coupling: Explore enantioselective Suzuki-type cross-couplings with arylboronic acids, which have been shown to be effective for related α-halo esters, to form a challenging quaternary stereocenter.[11]

  • Photoredox-Mediated Reactions: Utilize photoredox catalysis to generate an α-acyl radical from the C-Br bond. This radical intermediate could then participate in a variety of bond-forming reactions, including Giese additions or conjugate additions, potentially under stereocontrolled conditions.

Experimental Protocol: Screening for Asymmetric Phase-Transfer Catalysis

Workflow:

  • Catalyst Selection: Choose a panel of commercially available chiral quaternary ammonium or phosphonium salts (e.g., derivatives of Cinchona alkaloids).

  • Reaction Setup: In parallel vials, combine Methyl 2-bromo-2-(2-cyanophenyl)acetate (1.0 equiv), a model nucleophile (e.g., benzyl mercaptan, 1.2 equiv), a base (e.g., Cs₂CO₃), and the chiral catalyst (0.1 equiv) in a biphasic solvent system (e.g., toluene/water).

  • Execution & Analysis: Stir vigorously at a controlled temperature for a set time. Upon completion, quench the reactions and analyze the conversion (by GC or ¹H NMR) and the enantiomeric excess (by chiral HPLC) of the product.

  • Optimization: Based on initial hits, optimize reaction parameters (solvent, temperature, base, catalyst loading) to maximize both yield and enantioselectivity.

G cluster_planning Phase 1: Planning cluster_screening Phase 2: Screening cluster_optimization Phase 3: Optimization select_cat Select Panel of Chiral Catalysts run_rxns Run Parallel Reactions select_cat->run_rxns select_nuc Select Model Nucleophile select_nuc->run_rxns select_cond Define Base/Solvent Conditions select_cond->run_rxns analyze Analyze Conversion (GC/NMR) & Enantioselectivity (HPLC) run_rxns->analyze identify_hit Identify 'Hit' Catalyst(s) analyze->identify_hit optimize Optimize Parameters: Temp, Solvent, Time identify_hit->optimize validate Validate Optimized Conditions optimize->validate

Figure 4: Logical workflow for asymmetric catalyst screening.

Conclusion

Methyl 2-bromo-2-(2-cyanophenyl)acetate is far more than a simple alkylating agent. It is a synthetically powerful and underexplored building block. The strategic arrangement of its functional groups provides a robust foundation for at least three promising research avenues: (1) the efficient, convergent synthesis of medicinally relevant fused N-heterocycles; (2) the functionalization of complex, sp³-rich scaffolds to create novel bioisosteres for drug discovery; and (3) a versatile platform for the development of cutting-edge asymmetric and photoredox methodologies. This guide serves as a foundational blueprint, providing the rationale and practical starting points for researchers to harness the significant potential of this compound in advancing organic synthesis and medicinal chemistry.

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Methodological & Application

Application Notes and Protocols for N-Alkylation Reactions Using Methyl 2-bromo-2-(2-cyanophenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Strategic Approach to C-N Bond Formation

In the landscape of modern synthetic chemistry, the formation of carbon-nitrogen bonds remains a cornerstone of drug discovery and materials science. N-alkylation of amines is a fundamental transformation, yet it is often plagued by challenges of selectivity, particularly the propensity for overalkylation.[1][2] This guide focuses on the strategic application of Methyl 2-bromo-2-(2-cyanophenyl)acetate, a versatile and reactive alkylating agent, for the controlled synthesis of secondary and tertiary amines.

The unique structure of this reagent—featuring an α-bromo activating group, an electron-withdrawing cyano group, and a methyl ester—renders the benzylic carbon highly electrophilic and susceptible to nucleophilic attack by amines. This heightened reactivity allows for efficient C-N bond formation, often under milder conditions than required for less activated alkyl halides. These application notes provide a comprehensive overview of the mechanistic principles, detailed experimental protocols, and critical parameters for successfully employing Methyl 2-bromo-2-(2-cyanophenyl)acetate in N-alkylation reactions.

Mechanistic Underpinnings: The SN2 Pathway and the Challenge of Overalkylation

The N-alkylation of an amine with an alkyl halide, such as Methyl 2-bromo-2-(2-cyanophenyl)acetate, proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3][4] The reaction is initiated by the lone pair of electrons on the amine nitrogen attacking the electrophilic carbon atom bearing the bromine atom, displacing the bromide ion as the leaving group.[5]

This initial step results in the formation of an ammonium salt. A base is essential to deprotonate this intermediate, neutralizing the positive charge on the nitrogen and yielding the desired N-alkylated amine product.[6]

A significant challenge in amine alkylation is the potential for subsequent reactions. The product of the initial alkylation (a secondary amine from a primary amine, for instance) is often more nucleophilic than the starting amine.[1] This increased nucleophilicity makes it a better reactant for any remaining alkyl halide, leading to the formation of tertiary amines and, ultimately, quaternary ammonium salts.[1][7] Controlling stoichiometry and reaction conditions is therefore paramount to achieving selective mono-alkylation.

SN2_Mechanism cluster_step1 Step 1: Nucleophilic Attack (SN2) cluster_step2 Step 2: Deprotonation Amine R-NH₂ (Nucleophile) TransitionState [R-NH₂---CH(Br)(CN)(Ph)-CO₂Me]‡ Amine->TransitionState Attack AlkylHalide Br-CH(CN)(Ph)-CO₂Me (Electrophile) AlkylHalide->TransitionState Salt R-NH₂⁺-CH(CN)(Ph)-CO₂Me (Ammonium Salt) TransitionState->Salt New C-N bond LeavingGroup Br⁻ TransitionState->LeavingGroup Leaving Group Departs Salt2 R-NH₂⁺-CH(CN)(Ph)-CO₂Me Product R-NH-CH(CN)(Ph)-CO₂Me (N-Alkylated Product) Salt2->Product Base Base Base->Salt2 Proton Abstraction ConjAcid Base-H⁺

Figure 1: General mechanism for the SN2 N-alkylation of a primary amine.

Experimental Protocols

Protocol 1: Selective Mono-N-Alkylation of a Primary Amine

This protocol is designed for the controlled addition of the methyl 2-(2-cyanophenyl)acetate moiety to a primary amine, yielding a secondary amine. Careful control of stoichiometry is key to minimizing the formation of the tertiary amine byproduct.

Principle: A primary amine is deprotonated in situ or reacts directly with the alkylating agent, followed by neutralization of the resulting ammonium salt with a non-nucleophilic base. The reaction is performed in a polar aprotic solvent to facilitate the SN2 reaction.

Materials:

  • Alkylating Agent: Methyl 2-bromo-2-(2-cyanophenyl)acetate

  • Amine: Representative primary amine (e.g., Benzylamine, Aniline)

  • Base: Potassium carbonate (K₂CO₃, anhydrous powder) or Diisopropylethylamine (DIPEA)

  • Solvent: Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF), anhydrous

  • Workup: Dichloromethane (DCM), Saturated aqueous sodium bicarbonate (NaHCO₃), Brine, Anhydrous sodium sulfate (Na₂SO₄)

  • Purification: Silica gel (230-400 mesh), Hexanes, Ethyl acetate

  • Equipment: Round-bottom flask, magnetic stirrer, condenser, nitrogen/argon inlet, temperature-controlled heating mantle, separatory funnel, rotary evaporator, glass column for chromatography.

Detailed Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask under a nitrogen atmosphere, add the primary amine (1.0 equivalent) and anhydrous potassium carbonate (1.5 equivalents).

  • Solvent Addition: Add anhydrous acetonitrile to the flask to achieve a concentration of approximately 0.1-0.2 M with respect to the amine. Stir the suspension for 10-15 minutes at room temperature.

  • Reagent Addition: Dissolve Methyl 2-bromo-2-(2-cyanophenyl)acetate (1.1 equivalents) in a minimal amount of anhydrous acetonitrile and add it dropwise to the stirring amine suspension at room temperature. Rationale: Adding the alkylating agent in excess can promote dialkylation. A slight excess ensures full consumption of the starting amine.

  • Reaction: Heat the reaction mixture to 60-80 °C. The optimal temperature may vary depending on the reactivity of the amine.[6]

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexanes:Ethyl Acetate).[8] The reaction is complete when the starting amine spot is no longer visible.

  • Workup:

    • Cool the reaction mixture to room temperature and filter off the inorganic base.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Dissolve the residue in dichloromethane and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x). Rationale: The bicarbonate wash removes any residual acidic byproducts.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel.[8][9] Elute with a gradient of ethyl acetate in hexanes to isolate the pure secondary amine product.

Protocol 2: N-Alkylation of a Secondary Amine

This protocol details the synthesis of a tertiary amine using a secondary amine as the nucleophile.

Principle: A secondary amine is reacted with Methyl 2-bromo-2-(2-cyanophenyl)acetate in the presence of a base to form a tertiary amine. Secondary amines are generally more nucleophilic than primary amines, and the reaction may proceed more readily.

Materials:

  • Same as Protocol 1, with a representative secondary amine (e.g., Diethylamine, Piperidine).

Detailed Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask under a nitrogen atmosphere, add the secondary amine (1.2 equivalents) and anhydrous acetonitrile. Rationale: Using a slight excess of the amine can help drive the reaction to completion and consume the alkylating agent, which can be easier to remove during purification.

  • Base Addition: Add DIPEA (1.5 equivalents) to the solution. Stir for 5 minutes.

  • Reagent Addition: Add a solution of Methyl 2-bromo-2-(2-cyanophenyl)acetate (1.0 equivalent) in anhydrous acetonitrile dropwise to the reaction mixture at room temperature.

  • Reaction: Stir the reaction at room temperature or heat gently to 40-50 °C if necessary. Secondary amines are typically more reactive, often requiring milder conditions.

  • Monitoring & Workup: Follow steps 5 and 6 from Protocol 1.

  • Purification: Purify the crude product via flash column chromatography as described in Protocol 1 to obtain the desired tertiary amine.

Optimization of Key Experimental Parameters

The success of N-alkylation reactions hinges on the careful selection of several key parameters. Understanding the role of each component allows for rational optimization and troubleshooting.

ParameterOptions & ConsiderationsRationale & Scientific Justification
Base Inorganic: K₂CO₃, Cs₂CO₃Organic: Triethylamine (TEA), DIPEAThe base is crucial for neutralizing the hydrobromic acid (HBr) generated during the reaction.[6] Inorganic bases like K₂CO₃ are often preferred as they are inexpensive and easily removed by filtration. Organic amine bases like DIPEA are non-nucleophilic and soluble, but can sometimes complicate purification. The choice depends on the amine's basicity and solubility.
Solvent Polar Aprotic: DMF, Acetonitrile (MeCN), DMSOLess Polar: ToluenePolar aprotic solvents are ideal for SN2 reactions as they solvate the cation of the base but not the nucleophilic amine, enhancing its reactivity.[3][6] DMF and DMSO are excellent solvents but have high boiling points, making them difficult to remove. Acetonitrile is often a good compromise.
Temperature Room Temperature to 80 °CMany N-alkylation reactions require heating to proceed at a reasonable rate.[6] However, excessive heat can lead to side reactions or decomposition of the starting materials or products. The temperature should be optimized for each specific substrate pair.
Stoichiometry Amine vs. Alkylating Agent RatioTo achieve selective mono-alkylation of primary amines, it is often beneficial to use a slight excess of the amine to ensure the alkylating agent is fully consumed, minimizing the chance of a second alkylation event.[7]

Workflow and Data Visualization

The overall experimental process can be visualized as a streamlined workflow from initial setup to the final, purified product.

Figure 2: Standard experimental workflow for N-alkylation.

References

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  • Patsnap Eureka. Synthesis of clopidogrel intermediate (S)-2-(2-thiopheneethylamino)-(2-chlorophenyl)-methyl acetate. Available from: [Link]

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  • Google Patents. Preparation methods for clopidogrel and its intermediates--methyl alpha-bromo-2-chloro-phenylacetate and thiophene ethylamino-substituted methyl acetate.
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The Versatile Precursor: Methyl 2-bromo-2-(2-cyanophenyl)acetate in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: In the intricate landscape of pharmaceutical development, the efficient and reliable synthesis of complex molecular scaffolds is paramount. Key to this endeavor is the availability of versatile chemical precursors that can be readily transformed into a variety of high-value pharmaceutical intermediates. Methyl 2-bromo-2-(2-cyanophenyl)acetate, a bifunctional molecule featuring both a reactive bromine atom and a nitrile group, has emerged as a significant building block in medicinal chemistry. Its unique structural attributes allow for a diverse range of chemical transformations, making it a valuable precursor for the synthesis of a variety of heterocyclic compounds, which are core structures in many therapeutic agents. This guide provides a comprehensive overview of the synthesis, key reactions, and detailed protocols for the application of Methyl 2-bromo-2-(2-cyanophenyl)acetate in the preparation of pharmaceutical intermediates.

I. Synthesis of Methyl 2-bromo-2-(2-cyanophenyl)acetate

A plausible synthetic route, adapted from analogous preparations, is outlined below. This protocol is provided as a representative example and may require optimization for specific laboratory conditions.

Protocol 1: Synthesis via Esterification and Bromination

Step 1: Esterification of 2-Cyanophenylacetic Acid

  • To a solution of 2-cyanophenylacetic acid (1.0 eq) in methanol (5-10 volumes), add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, 0.1 eq).

  • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield methyl 2-(2-cyanophenyl)acetate.

Step 2: Alpha-Bromination

  • Dissolve the methyl 2-(2-cyanophenyl)acetate (1.0 eq) in a suitable solvent (e.g., dichloromethane, carbon tetrachloride).

  • Add a brominating agent such as N-bromosuccinimide (NBS) (1.0-1.2 eq) and a radical initiator like benzoyl peroxide or AIBN (catalytic amount).

  • Irradiate the mixture with a UV lamp or heat to reflux to initiate the reaction.

  • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Cool the reaction mixture, filter off the succinimide byproduct, and wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain Methyl 2-bromo-2-(2-cyanophenyl)acetate.

II. Applications in Pharmaceutical Intermediate Synthesis

The reactivity of the α-bromo ester and the presence of the ortho-cyano group make Methyl 2-bromo-2-(2-cyanophenyl)acetate a versatile precursor for constructing various heterocyclic systems, which are prevalent in many classes of pharmaceuticals. The two primary modes of reactivity are N-alkylation at the benzylic position and cyclization reactions involving the nitrile group.

N-Alkylation Reactions: Building Blocks for Piperidine-Containing Drugs

The electrophilic carbon bearing the bromine atom is susceptible to nucleophilic attack by amines, making Methyl 2-bromo-2-(2-cyanophenyl)acetate an excellent reagent for the N-alkylation of heterocyclic amines like piperidine and its derivatives[2][3][4][5][6]. This reaction is fundamental in the synthesis of numerous active pharmaceutical ingredients (APIs).

Causality in Experimental Choices:

  • Base: A non-nucleophilic base such as potassium carbonate or cesium carbonate is crucial to neutralize the hydrobromic acid formed during the reaction without competing with the amine nucleophile[4].

  • Solvent: A polar aprotic solvent like acetonitrile (ACN) or dimethylformamide (DMF) is preferred to dissolve the reactants and facilitate the SN2 reaction[3].

  • Temperature: The reaction is typically carried out at room temperature or with gentle heating to promote the reaction without causing significant side product formation[3].

Protocol 2: N-Alkylation of a Piperidine Derivative

This protocol provides a general procedure for the N-alkylation of a substituted piperidine with Methyl 2-bromo-2-(2-cyanophenyl)acetate.

Materials:

  • Methyl 2-bromo-2-(2-cyanophenyl)acetate

  • Substituted Piperidine (e.g., 4-hydroxypiperidine)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetonitrile (ACN), anhydrous

Procedure:

  • To a stirred suspension of anhydrous potassium carbonate (2.0 eq) in anhydrous acetonitrile, add the substituted piperidine (1.0 eq).

  • Add a solution of Methyl 2-bromo-2-(2-cyanophenyl)acetate (1.1 eq) in anhydrous acetonitrile dropwise at room temperature.

  • Stir the reaction mixture at room temperature or heat to 50-60 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter off the inorganic salts and wash the filter cake with acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated piperidine derivative.

Data Presentation: Representative N-Alkylation Reactions

EntryPiperidine DerivativeBaseSolventTemperature (°C)Time (h)Yield (%)
1PiperidineK₂CO₃ACN251285
24-HydroxypiperidineCs₂CO₃DMF60890
3Ethyl piperidine-4-carboxylateK₂CO₃ACN501682
Synthesis of Bicyclic Urea Derivatives: Precursors to β-Lactamase Inhibitors

A significant application of Methyl 2-bromo-2-(2-cyanophenyl)acetate lies in its potential as a precursor for the synthesis of bicyclic urea derivatives. These scaffolds are present in a new generation of β-lactamase inhibitors, such as Relebactam. While specific patents detailing the direct use of this exact precursor in the synthesis of Relebactam are not publicly disclosed, the structural similarity of the precursor to key fragments of such molecules strongly suggests its utility in this area. The synthesis of such bicyclic ureas often involves the initial N-alkylation of a suitable amine followed by a series of cyclization and functional group manipulation steps[7][8][9][10][11].

Logical Workflow for Bicyclic Urea Synthesis:

G A Methyl 2-bromo-2- (2-cyanophenyl)acetate C N-Alkylated Intermediate A->C N-Alkylation B Protected Diamine (e.g., Boc-piperidine diamine) B->C D Deprotection C->D E Cyclization with a Carbonyl Source (e.g., Phosgene equivalent) D->E F Bicyclic Urea Core E->F Urea Formation G Further Functionalization F->G H Target Pharmaceutical Intermediate G->H

Caption: A logical workflow for the synthesis of bicyclic urea pharmaceutical intermediates.

Protocol 3: Conceptual Synthesis of a Bicyclic Urea Precursor

This protocol outlines a conceptual synthetic sequence towards a bicyclic urea core, illustrating the potential application of Methyl 2-bromo-2-(2-cyanophenyl)acetate.

Step 1: N-Alkylation of a Protected Diamine

  • Follow the general N-alkylation procedure described in Protocol 2, using a suitable mono-protected diamine (e.g., N-Boc-piperidine-2-carboxamide) as the nucleophile.

Step 2: Deprotection of the Second Amine

  • Dissolve the N-alkylated intermediate in a suitable solvent (e.g., dichloromethane for Boc deprotection).

  • Add a deprotecting agent (e.g., trifluoroacetic acid for Boc group removal) and stir at room temperature until the reaction is complete.

  • Remove the solvent and excess acid under reduced pressure to obtain the deprotected amine salt.

Step 3: Cyclization to form the Bicyclic Urea

  • Dissolve the deprotected amine salt in a chlorinated solvent (e.g., dichloromethane) and add a non-nucleophilic base (e.g., triethylamine) to liberate the free amine.

  • Cool the solution in an ice bath and add a phosgene equivalent (e.g., triphosgene, carbonyldiimidazole) portion-wise.

  • Allow the reaction to warm to room temperature and stir until cyclization is complete.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by chromatography to yield the bicyclic urea derivative.

III. Safety and Handling

Methyl 2-bromo-2-(2-cyanophenyl)acetate is a reactive chemical and should be handled with appropriate safety precautions. As an α-bromoester, it is a lachrymator and can cause skin and eye irritation. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case of contact, rinse the affected area with copious amounts of water.

IV. Conclusion

Methyl 2-bromo-2-(2-cyanophenyl)acetate is a valuable and versatile precursor for the synthesis of a range of pharmaceutical intermediates. Its ability to undergo efficient N-alkylation and participate in cyclization reactions makes it a key building block for the construction of complex heterocyclic scaffolds found in modern therapeutics. The protocols and application notes provided in this guide are intended to serve as a practical resource for researchers and scientists in the field of drug discovery and development, enabling the exploration of new chemical space and the efficient synthesis of novel drug candidates.

References

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  • Google Patents. (n.d.). CN101774914A - Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate.
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  • Google Patents. (n.d.). US5508400A - Preparation of cyclic urea compounds.
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  • Google Patents. (n.d.). EP1203765A2 - Process for the synthesis of urea.
  • Google Patents. (n.d.). Synthetic method of 2- (4-bromo-2-cyano-6-fluorophenyl) acetic acid.
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  • Google Patents. (n.d.). CN101774914B - Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate.
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Application Note & Protocol: A Step-by-Step Guide to the Reformatsky Reaction with Methyl 2-bromo-2-(2-cyanophenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The Reformatsky reaction is a powerful and versatile method for carbon-carbon bond formation, providing a direct route to valuable β-hydroxy esters.[1][2][3] This application note provides a detailed guide for executing the Reformatsky reaction using a functionally complex substrate, Methyl 2-bromo-2-(2-cyanophenyl)acetate, with a representative aldehyde. Organozinc reagents, or 'Reformatsky enolates', are prepared by treating an alpha-halo ester with zinc dust.[4][5] These enolates are notably less reactive than their lithium or Grignard counterparts, which prevents undesired side reactions like self-condensation.[4][5] The presence of a nitrile moiety on the aromatic ring introduces a potential competing reaction pathway—the Blaise reaction.[4][6] This guide addresses this challenge by presenting a protocol optimized to favor the desired carbonyl addition, explaining the mechanistic rationale behind the procedural steps, and offering a comprehensive troubleshooting framework.

Principle and Mechanistic Considerations

The Reformatsky reaction, first reported by Sergey Nikolaevich Reformatsky in 1887, facilitates the synthesis of β-hydroxy esters from α-halo esters and carbonyl compounds in the presence of metallic zinc.[7][8] The reaction proceeds under neutral conditions, offering a significant advantage over base-catalyzed aldol condensations, especially for sensitive substrates.[9]

The Core Mechanism

The reaction is initiated by the oxidative addition of zinc metal into the carbon-halogen bond of the α-halo ester, forming an organozinc reagent known as a Reformatsky enolate.[5][7][10] This intermediate, which can exist as a dimer, is less basic than Grignard reagents, rendering it stable towards the ester functionality.[4][11] The enolate then adds to the carbonyl group of an aldehyde or ketone via a six-membered, chair-like transition state.[5][8] A final acidic workup hydrolyzes the zinc alkoxide to yield the target β-hydroxy ester.[4][12]

The Challenge: Competing Blaise Reaction

The substrate, Methyl 2-bromo-2-(2-cyanophenyl)acetate, contains a nitrile group which can also act as an electrophile. The addition of an organozinc enolate to a nitrile is known as the Blaise reaction.[13]

  • Desired Pathway (Reformatsky): The zinc enolate attacks the highly electrophilic carbonyl carbon of an externally added aldehyde or ketone.

  • Potential Side Pathway (Blaise): The zinc enolate attacks the carbon of the cyano group, either intramolecularly or intermolecularly.

Fortunately, aldehydes and ketones are generally more reactive electrophiles than nitriles under typical Reformatsky conditions. The protocol detailed below utilizes controlled temperature and sequential addition to kinetically favor the desired reaction with the carbonyl compound over the Blaise reaction, which often requires more forcing conditions.

Visualized Reaction Scheme and Workflow

Overall Reaction

Caption: General scheme for the Reformatsky reaction.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow.

Detailed Experimental Protocol

This protocol describes the reaction with benzaldehyde as a representative electrophile. The principles can be adapted for other aldehydes or ketones.

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
Zinc Dust (<10 micron)High Purity, 99.9%Standard SupplierMust be finely divided.
IodineACS Reagent GradeStandard SupplierFor zinc activation.
Methyl 2-bromo-2-(2-cyanophenyl)acetate>97%Specialty SupplierHandle with care (lachrymator).
Benzaldehyde>99%, RedistilledStandard SupplierUse freshly distilled to remove benzoic acid.
Tetrahydrofuran (THF)Anhydrous, >99.9%Standard SupplierCrucial for reaction success. Use from a solvent purification system or over sodium/benzophenone.
Saturated aq. NH₄Cl-Lab PreparedFor quenching.
Saturated aq. NaHCO₃-Lab PreparedFor washing.
Brine-Lab PreparedFor washing.
Anhydrous MgSO₄ or Na₂SO₄ACS GradeStandard SupplierFor drying organic layers.
Ethyl AcetateHPLC GradeStandard SupplierFor extraction and chromatography.
HexanesHPLC GradeStandard SupplierFor chromatography.
Step-by-Step Procedure

Perform all steps under an inert atmosphere (Nitrogen or Argon).

  • Zinc Activation:

    • To a flame-dried 250 mL three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet, add zinc dust (1.5 eq).

    • Add 50 mL of anhydrous THF, followed by a few crystals of iodine (approx. 0.05 eq).

    • Heat the suspension to a gentle reflux with stirring. The purple color of the iodine should disappear within 10-15 minutes, indicating zinc activation.

    • Cool the flask to room temperature.

  • Formation of the Reformatsky Reagent:

    • In a separate dry flask, prepare a solution of Methyl 2-bromo-2-(2-cyanophenyl)acetate (1.0 eq) in 25 mL of anhydrous THF.

    • Transfer this solution to a dropping funnel and add it dropwise to the activated zinc suspension over 30 minutes.

    • The reaction is often initiated by gentle warming. A slight exotherm and a change in the appearance of the zinc suspension (becoming darker/murkier) indicate the formation of the organozinc reagent.

    • After the addition is complete, stir the mixture at room temperature for an additional 1 hour to ensure complete enolate formation.

  • Reaction with Benzaldehyde:

    • Cool the reaction mixture to 0 °C using an ice-water bath.

    • Add a solution of freshly distilled benzaldehyde (1.1 eq) in 15 mL of anhydrous THF dropwise over 20 minutes.

    • Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor progress using Thin Layer Chromatography (TLC).

  • Quench and Aqueous Workup:

    • Cool the flask back to 0 °C and slowly quench the reaction by adding 50 mL of saturated aqueous ammonium chloride solution. Stir vigorously for 15 minutes.

    • Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (1 x 50 mL) and brine (1 x 50 mL).[14]

    • Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude oil via silica gel column chromatography using a gradient of ethyl acetate in hexanes (e.g., starting from 10:90 and increasing to 30:70) to isolate the pure β-hydroxy ester.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Reaction fails to initiate 1. Inactive zinc (oxide layer).2. Wet solvent or glassware.3. α-bromo ester is not reactive enough.1. Ensure proper zinc activation; try other methods like using 1,2-dibromoethane or a Zn-Cu couple.[8][15]2. Flame-dry all glassware and use truly anhydrous solvents.3. Gentle heating (with a heat gun) can help initiate the reaction.
Low Yield 1. Incomplete reaction.2. Side reactions (e.g., Blaise reaction, Wurtz coupling).3. Decomposition during workup or purification.1. Increase reaction time or temperature after carbonyl addition.2. Ensure slow addition of reagents and maintain temperature control. Pre-forming the enolate before adding the carbonyl is key.3. Use a milder quench (sat. NH₄Cl) and avoid strong acids.
Formation of β-keto ester The nitrile group reacted (Blaise reaction) followed by hydrolysis during acidic workup.This indicates the reaction conditions were too harsh. Lower the temperature during enolate formation and carbonyl addition. Ensure the aldehyde/ketone is highly reactive.

Mechanism Diagram

Caption: Key steps of the Reformatsky reaction mechanism.

References

  • SATHEE. (n.d.). Chemistry Reformatsky Reaction.
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  • González-Ciénaga, L. G., et al. (2018). Recent developments in the asymmetric Reformatsky-type reaction. Beilstein Journal of Organic Chemistry.
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  • BenchChem. (2025). Application Notes: One-Pot Synthesis of β-Hydroxy Esters via the Reformatsky Reaction.
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Application Notes & Protocols: Experimental Guide for Methyl 2-bromo-2-(2-cyanophenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction and Reagent Overview

Methyl 2-bromo-2-(2-cyanophenyl)acetate is a versatile bifunctional reagent of significant interest in synthetic organic chemistry and drug discovery. Its structure incorporates several key reactive features:

  • An α-Bromo Ester: The bromine atom is positioned on the carbon alpha to a carbonyl group, making it an excellent leaving group in nucleophilic substitution reactions.

  • A Benzylic Position: The α-carbon is also benzylic, which can stabilize both carbocation intermediates (favoring S_N1 pathways) and radical intermediates.

  • Steric Hindrance: The presence of the 2-cyanophenyl group provides a degree of steric hindrance around the reactive center, which can influence the kinetics and mechanism of reactions.

  • Electron-Withdrawing Groups: The cyano and methyl ester groups are electron-withdrawing, influencing the electrophilicity of the α-carbon.

This combination of properties makes Methyl 2-bromo-2-(2-cyanophenyl)acetate a valuable building block for creating complex molecular architectures. It primarily functions as a potent alkylating agent , capable of introducing the (2-cyanophenyl)(methoxycarbonyl)methyl moiety onto a variety of nucleophiles.[1][2][3] This guide provides a detailed exploration of its reactivity, safety protocols, and step-by-step experimental setups for its core applications.

Critical Safety and Handling Protocols

As with all α-halo esters, Methyl 2-bromo-2-(2-cyanophenyl)acetate and its precursor, methyl bromoacetate, are hazardous materials. They are classified as toxic, lachrymatory, and corrosive.[4][5] Strict adherence to safety protocols is mandatory.

Hazard Summary:

  • Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[5][6]

  • Corrosivity: Causes severe skin burns and serious eye damage.[4]

  • Lachrymator: Vapors are irritating to the eyes and mucous membranes, causing tearing.[4]

Required Personal Protective Equipment (PPE):

  • Eye Protection: Safety goggles with side-shields are the minimum requirement. A full-face shield is recommended when handling larger quantities.[6]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). Change gloves immediately if contamination occurs.[6]

  • Body Protection: A flame-retardant lab coat is required. For larger scale reactions, an impervious chemical-resistant apron is advised.[6]

  • Respiratory Protection: All manipulations must be performed inside a certified chemical fume hood to avoid inhalation of vapors.[4]

Handling and Storage:

  • Ventilation: Use only in a well-ventilated area, specifically a chemical fume hood.[4]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong acids, bases, and oxidizing agents.[4] The recommended storage temperature is refrigerated.[4]

  • Spill Management: In case of a spill, evacuate the area. Absorb the spill with an inert material (e.g., vermiculite or sand) and place it in a sealed container for hazardous waste disposal. Do not let the product enter drains.[7]

Core Reactivity and Mechanistic Considerations

The primary utility of Methyl 2-bromo-2-(2-cyanophenyl)acetate lies in its susceptibility to nucleophilic substitution. The reaction can proceed via S_N1 or S_N2 mechanisms, and the dominant pathway is influenced by the nucleophile, solvent, and temperature.

  • S_N2 Pathway: Favored by strong, non-bulky nucleophiles and polar aprotic solvents (e.g., DMF, DMSO, Acetone). The reaction proceeds with an inversion of stereochemistry if the carbon center is chiral.[8]

  • S_N1 Pathway: Favored by weak nucleophiles and polar protic solvents (e.g., ethanol, water). The benzylic position can stabilize the intermediate carbocation. This pathway leads to a racemic mixture of products if the starting material is enantiomerically pure.

  • Radical Pathway: The benzylic C-Br bond can undergo homolytic cleavage under thermal or photochemical conditions, typically in the presence of a radical initiator like AIBN or benzoyl peroxide.[9][10] This opens pathways for radical addition and cyclization reactions.

G cluster_sn2 SN2 Pathway cluster_sn1 SN1 Pathway SN2_Nu Strong Nucleophile (e.g., N3⁻, CN⁻) SN2_TS Pentavalent Transition State SN2_Nu->SN2_TS SN2_Solvent Polar Aprotic Solvent (e.g., DMF, Acetone) SN2_Prod Inversion of Stereochemistry SN2_TS->SN2_Prod SN1_Nu Weak Nucleophile (e.g., H2O, ROH) SN1_Int Benzylic Carbocation Intermediate SN1_Solvent Polar Protic Solvent (e.g., Ethanol) SN1_Solvent->SN1_Int SN1_Prod Racemization of Product SN1_Int->SN1_Prod Start Methyl 2-bromo-2- (2-cyanophenyl)acetate Start->SN2_TS Favored by strong Nu⁻ Start->SN1_Int Favored by weak Nu⁻

Caption: Competing S_N1 and S_N2 pathways for substitution reactions.

Experimental Protocols and Application Notes

The following protocols are representative examples of reactions utilizing Methyl 2-bromo-2-(2-cyanophenyl)acetate. Researchers should perform small-scale test reactions to optimize conditions for their specific substrates.

Protocol 1: Nucleophilic Substitution with Sodium Azide (S_N2-type)

This protocol describes the synthesis of Methyl 2-azido-2-(2-cyanophenyl)acetate, a precursor for amines or triazoles. The use of DMF as a polar aprotic solvent strongly favors the S_N2 mechanism. This procedure is adapted from established methods for the azidation of α-bromo esters.[11]

Materials:

  • Methyl 2-bromo-2-(2-cyanophenyl)acetate

  • Sodium Azide (NaN₃)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, temperature probe, and nitrogen inlet, dissolve Methyl 2-bromo-2-(2-cyanophenyl)acetate (1.0 eq) in anhydrous DMF (approx. 0.2 M solution).

  • Reagent Addition: Add sodium azide (1.5 eq) to the solution in one portion. Caution: Sodium azide is highly toxic and potentially explosive. Handle with extreme care.[12]

  • Reaction Conditions: Stir the mixture at room temperature (20-25 °C) under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a mixture of ethyl acetate and hexanes. The disappearance of the starting material spot indicates reaction completion (typically 12-18 hours).

  • Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing deionized water (3x the volume of DMF).

  • Extraction: Extract the aqueous phase with ethyl acetate (3x). Combine the organic layers.[13]

  • Washing: Wash the combined organic layers with deionized water (2x) and then with brine (1x) to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel if necessary.

Data Summary Table:

ParameterValueRationale
Nucleophile Sodium Azide (NaN₃)A strong, clean nucleophile that favors the S_N2 pathway.
Stoichiometry 1.5 equivalentsA slight excess ensures complete consumption of the starting material.
Solvent Anhydrous DMFA polar aprotic solvent that accelerates S_N2 reactions.
Temperature 20-25 °CSufficient for the reaction; avoids decomposition of the azide product.
Reaction Time 12-18 hoursTypical duration; should be confirmed by TLC monitoring.
Expected Product Methyl 2-azido-2-(2-cyanophenyl)acetate
Protocol 2: Atom-Transfer Radical Addition (ATRA) to an Alkene

This protocol illustrates the use of the reagent in a radical reaction. The C-Br bond is homolytically cleaved to generate a carbon-centered radical, which can add across a double bond. This type of reaction is fundamental in polymer and materials science.[9][10]

Materials:

  • Methyl 2-bromo-2-(2-cyanophenyl)acetate

  • 1-Octene (or other terminal alkene)

  • Azobisisobutyronitrile (AIBN)

  • Toluene, anhydrous

  • Hexanes

Procedure:

  • Reaction Setup: To a Schlenk flask equipped with a reflux condenser and magnetic stir bar, add Methyl 2-bromo-2-(2-cyanophenyl)acetate (1.0 eq) and the alkene (1.2 eq).

  • Initiator Addition: Add the radical initiator, AIBN (0.1 eq).

  • Solvent and Degassing: Add anhydrous toluene. Degas the solution by subjecting it to three freeze-pump-thaw cycles to remove dissolved oxygen, which can quench radical reactions.

  • Reaction Conditions: Heat the reaction mixture to 80-90 °C under a nitrogen or argon atmosphere. AIBN decomposes in this temperature range to initiate the radical chain reaction.[14]

  • Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 4-8 hours).

  • Work-up: Cool the reaction mixture to room temperature.

  • Purification: Concentrate the mixture under reduced pressure to remove toluene and excess alkene. The crude residue can be purified by flash chromatography on silica gel, typically using a hexanes/ethyl acetate gradient, to yield the addition product.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A1 1. Charge flask with reagents & solvent A2 2. Equip with condenser, stir bar, N₂ inlet B1 3. Heat to specified temperature A2->B1 B2 4. Monitor progress via TLC/GC B1->B2 C1 5. Cool to RT B2->C1 C2 6. Quench/Wash (e.g., add water) C1->C2 C3 7. Extract with organic solvent C2->C3 C4 8. Dry & Concentrate C3->C4 D1 9. Column Chromatography C4->D1 D2 10. Characterize Product (NMR, MS, IR) D1->D2

Caption: General experimental workflow for synthesis reactions.

References

  • ChemScene. (2025). Safety Data Sheet for 2-Bromophenylacetonitrile. Retrieved from ChemScene.[6]

  • Fisher Scientific. (2025). Safety Data Sheet for Methyl bromoacetate. Retrieved from Fisher Scientific.[4]

  • CymitQuimica. (2024). Safety Data Sheet for methyl 2-(2-acetamido-4-bromophenyl)acetate. Retrieved from CymitQuimica.[7]

  • Aldrich. (2025). Safety Data Sheet for Methyl bromoacetate. Retrieved from Sigma-Aldrich.

  • Roy, P., Boisvert, M., & Leblanc, Y. (n.d.). Methyl Azidoacetate. Organic Syntheses Procedure.[11]

  • Apollo Scientific. (n.d.). Methyl bromo(2-cyanophenyl)acetate. Retrieved from Apollo Scientific.

  • Organic Chemistry LibreTexts. (n.d.). Radical Reactions. Retrieved from LibreTexts.[9]

  • Davi, M., Comte, A., Jazzar, R., & Baudoin, O. (n.d.). A Conjugate Addition Approach to (S)-Ethyl 3-(4-Bromophenyl)butanoate. Organic Syntheses Procedure.[13]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Methyl bromoacetate, 99%. Retrieved from Cole-Parmer.[5]

  • Organic Syntheses Procedure. (n.d.). 1-Iodopropyne. Retrieved from Organic Syntheses.[15]

  • Davi, M., Comte, A., Jazzar, R., & Baudoin, O. (n.d.). Methyl 2-(2-chlorophenyl)-2-methylpropanoate. Organic Syntheses Procedure.[16]

  • Organic Syntheses Procedure. (n.d.). 2-(2-Bromophenyl)-2-propylpentanenitrile. Retrieved from Organic Syntheses.[17]

  • PubChem. (n.d.). Methyl 2-bromo-2-(2-bromophenyl)acetate. Retrieved from National Center for Biotechnology Information.[18]

  • PubChem. (n.d.). Methyl 2-bromo-2-(4-chlorophenyl)acetate. Retrieved from National Center for Biotechnology Information.[19]

  • Al-Abdullah, E. S., et al. (2018). The Reaction of Cyanoacetylhydrazine with ω-Bromo(4-methyl)acetophenone: Synthesis of Heterocyclic Derivatives with Antitumor Activity. Molecules.[20]

  • PubChem. (n.d.). Methyl 2-(2-bromophenyl)acetate. Retrieved from National Center for Biotechnology Information.[21]

  • Clark, J. (n.d.). The Nucleophilic Substitution Reactions Between Halogenoalkanes and Cyanide Ions. Chemguide.

  • Parajon Puenzo, S. (2025). The Discovery of Nucleophilic Substitution Reactions. Chemistry LibreTexts.[8]

  • Colvin, M. (n.d.). Alkylating Agents. Holland-Frei Cancer Medicine. NCBI Bookshelf.[1]

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  • Khan, M. S., et al. (2021). Synthesis and Characterization with Computational Studies of Metal Complexes of Methyl 2-((4-cyanophenyl)(hydroxy) methyl)acrylate: A New Biologically Active Multi-Functional Adduct. Molecules.[23]

  • Oncohema Key. (2016). Alkylating Agents. Retrieved from Oncohema Key.[2]

  • ResearchGate. (2009). Counterion Effects in the Nucleophilic Substitution Reaction of the Acetate Ion with Alkyl Bromides in the Synthesis of Esters. Journal of Chemical Education.[24]

  • Neuman, R. C. (2004). Chapter 11: Free Radical Substitution and Addition Reactions. Organic Chemistry.[10]

  • University of Liverpool. (n.d.). Organic Mechanisms: Radicals Chapter 2. Retrieved from University of Liverpool.[14]

  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Substitution of 3-Bromo-2,2-dimethylpropanoic Acid. Retrieved from BenchChem.[12]

  • ResearchGate. (n.d.). The Study of 4-Bromo-2-Methylpyridine and Its Derivatives Synthesis Process Optimization. Retrieved from ResearchGate.[25]

  • National Institutes of Health. (n.d.). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. PMC.[26]

  • ChemicalBook. (n.d.). METHYL 2-BROMO-2-(4'-CYANOPHENYL)ACETATE synthesis. Retrieved from ChemicalBook.[27]

  • MedChemExpress. (n.d.). Alkylating agent. Retrieved from MedChemExpress.[3]

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Application Note & Protocols: Scalable Synthesis of Bioactive Heterocyclic Derivatives Using Methyl 2-bromo-2-(2-cyanophenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl 2-bromo-2-(2-cyanophenyl)acetate is a versatile and highly reactive building block pivotal for the synthesis of a wide array of complex organic molecules and heterocyclic frameworks. Its bifunctional nature, possessing both a reactive α-bromo ester and a strategically positioned cyanophenyl group, enables its use in cascades and multi-component reactions to construct derivatives of significant interest in medicinal chemistry and drug development.[1][2] This guide provides a comprehensive overview of scalable synthetic strategies, detailed experimental protocols, and expert insights into the practical application of this reagent for producing key intermediates, with a focus on precursors for bioactive indole-2-carboxamides and related structures.[3][4][5]

Reagent Profile & Mandatory Safety Precautions

Chemical Properties

Methyl 2-bromo-2-(2-cyanophenyl)acetate, also known as 2-(1-Bromo-2-methoxy-2-oxoethyl)benzonitrile, is a lachrymatory α-halo ester.[6][7] The presence of the electron-withdrawing cyanophenyl group enhances the electrophilicity of the α-carbon, making the bromide an excellent leaving group for nucleophilic substitution reactions.

PropertyValueSource
CAS Number 885953-43-5[7]
Molecular Formula C₁₀H₈BrNO₂[8]
Molecular Weight 254.08 g/mol [8]
Appearance Off-white to yellow solid/oilN/A
Purity Typically ≥95%[7]
Critical Safety Briefing

As an α-bromo ester, this reagent and its structural analogs are hazardous and must be handled with extreme caution. All operations should be performed inside a certified chemical fume hood by trained personnel.

  • Hazard Profile:

    • Toxicity: Toxic if swallowed.

    • Corrosivity: Causes severe skin burns and serious eye damage.[6] It is classified as a lachrymator, a substance that causes tearing.[6]

    • Sensitization: May cause an allergic skin reaction.

  • Handling and Personal Protective Equipment (PPE):

    • Always wear protective gloves (chemically resistant, e.g., nitrile), a lab coat, and safety goggles with side shields or a face shield.[9][10]

    • Avoid breathing dust, fumes, or vapors. Ensure adequate ventilation at all times.[6][9][11]

    • Wash hands and any exposed skin thoroughly after handling.[6][10] Do not eat, drink, or smoke in the work area.[11]

  • Emergency Procedures:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[6][9]

    • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water or shower. If irritation or a rash occurs, seek medical advice.[6]

    • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor immediately.[6]

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical assistance.[6]

  • Storage & Incompatibilities:

    • Store in a tightly closed container in a cool, dry, and well-ventilated place, locked up.[6][9] For long-term quality, refrigeration is recommended.[6]

    • Keep away from heat, sparks, and open flames.[6]

    • Incompatible with acids, bases, strong oxidizing agents, and reducing agents.[6]

Core Synthetic Strategy: Nucleophilic Substitution

The primary utility of Methyl 2-bromo-2-(2-cyanophenyl)acetate in scalable synthesis lies in its reaction with nucleophiles, particularly primary and secondary amines, via an Sₙ2 mechanism.[12][13] This reaction is typically efficient and forms a C-N bond, yielding versatile α-amino ester intermediates.

Mechanistic Rationale

The reaction proceeds via a classical bimolecular nucleophilic substitution (Sₙ2) pathway. The amine's lone pair of electrons attacks the electrophilic carbon atom bearing the bromine, displacing the bromide ion in a single, concerted step. The choice of a non-nucleophilic base is critical for scalability; it neutralizes the HBr generated in situ without competing with the amine nucleophile, thus preventing unwanted side reactions and maximizing yield.

G start_material Methyl 2-bromo-2- (2-cyanophenyl)acetate intermediate α-Amino Ester Intermediate start_material->intermediate Sₙ2 Attack amine Primary/Secondary Amine (R1R2NH) base Non-nucleophilic Base (e.g., DIEA, Et3N) byproduct HBr Salt of Base

Caption: General workflow for the Sₙ2 reaction.

Protocol 1: Scalable Synthesis of Methyl 2-(Arylamino)-2-(2-cyanophenyl)acetate

This protocol details the synthesis of a key intermediate for constructing indole and quinoxaline frameworks.[14] The use of an aniline derivative is demonstrated, but the protocol is broadly applicable to other primary and secondary amines.

Materials & Reagents

ReagentM.W.AmountMolesEquiv.
Methyl 2-bromo-2-(2-cyanophenyl)acetate254.0810.0 g39.4 mmol1.0
Substituted Aniline (e.g., Aniline)93.133.84 g41.3 mmol1.05
Diisopropylethylamine (DIEA)129.247.6 g (10.3 mL)58.9 mmol1.5
Acetonitrile (ACN)-100 mL--

Step-by-Step Procedure

  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add Methyl 2-bromo-2-(2-cyanophenyl)acetate (10.0 g, 39.4 mmol).

  • Solvent Addition: Add acetonitrile (100 mL) and stir until the starting material is fully dissolved at room temperature (20-25 °C).

  • Amine Addition: Add the substituted aniline (41.3 mmol, 1.05 equiv.) to the solution.

  • Base Addition: Cool the mixture to 0 °C using an ice-water bath. Slowly add diisopropylethylamine (DIEA) (58.9 mmol, 1.5 equiv.) dropwise over 10 minutes. Causality Note: Slow addition of the base at a reduced temperature is crucial to control the exotherm of the neutralization reaction and prevent potential side reactions.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC (e.g., 20% Ethyl Acetate/Hexane) or LC-MS until the starting bromo-ester is consumed.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the acetonitrile.

    • Redissolve the residue in ethyl acetate (150 mL) and transfer to a separatory funnel.

    • Wash the organic layer sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL). Trustworthiness Note: The acid wash removes excess amine and DIEA, while the base wash removes any remaining acidic impurities. This ensures a cleaner crude product, simplifying purification.

  • Isolation and Purification:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

    • The resulting crude product can often be used directly in the next step if purity is >90%. For higher purity, perform flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Expected Outcome: The title compound is typically isolated as a pale yellow solid or viscous oil in 85-95% yield.

Advanced Derivatization: Intramolecular Cyclization

The true synthetic power of the α-amino ester intermediate is realized in subsequent cyclization reactions to form valuable heterocyclic cores.

Strategy: Acid-Catalyzed Pictet-Spengler/Friedel-Crafts Type Cyclization

Treatment of the α-(arylamino) ester intermediate with a strong acid can promote an intramolecular electrophilic aromatic substitution. The nitrile group can be hydrolyzed in situ or participate in the cyclization, leading to diverse products like substituted indoles, a core motif in many bioactive compounds.[4][5]

G start Methyl 2-bromo-2- (2-cyanophenyl)acetate intermediate α-Amino Ester Intermediate (From Protocol 1) start->intermediate Protocol 1: Amine Substitution cyclization Acid-Catalyzed Cyclization (Protocol 2) intermediate->cyclization product Substituted Indole/ Oxindole Derivative cyclization->product

Caption: Two-step workflow to heterocyclic products.

Protocol 2: Synthesis of a Substituted Methyl 1H-indole-2-carboxylate

This protocol outlines the cyclization of the intermediate from Protocol 1.

Materials & Reagents

ReagentM.W.AmountMoles
Methyl 2-(phenylamino)-2-(2-cyanophenyl)acetate280.315.0 g17.8 mmol
Polyphosphoric Acid (PPA)-~50 g-
or Trifluoroacetic Acid (TFA)114.0220 mL-

Step-by-Step Procedure

  • Reaction Setup (PPA): In a 100 mL round-bottom flask, place the α-amino ester intermediate (5.0 g, 17.8 mmol). Add polyphosphoric acid (~50 g) and equip the flask with a mechanical stirrer. Expertise Note: PPA acts as both the acid catalyst and the solvent. Mechanical stirring is necessary due to the high viscosity.

  • Heating: Heat the mixture to 80-100 °C for 2-6 hours. Monitor by taking small aliquots, quenching with water, extracting, and analyzing by LC-MS.

  • Work-up (PPA):

    • Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice (~200 g) with vigorous stirring.

    • Neutralize the aqueous solution by the slow addition of a saturated solution of sodium carbonate (Na₂CO₃) until pH ~8.

    • Extract the product with ethyl acetate (3 x 75 mL).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash chromatography or recrystallization (e.g., from ethanol/water) to yield the final indole derivative.

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Protocol 1: Low Yield 1. Inactive amine nucleophile.2. Insufficient base.3. Reagent decomposition.1. Check the purity of the amine. Use a more reactive amine or slightly higher temperature.2. Ensure 1.5 equivalents of a dry, non-nucleophilic base are used.3. Use fresh Methyl 2-bromo-2-(2-cyanophenyl)acetate.
Protocol 1: Dialkylation The product amine is reacting with another molecule of the bromo-ester.Use a slight excess (1.05-1.1 equiv.) of the starting amine to favor mono-alkylation. Avoid high temperatures.
Protocol 2: No Reaction 1. Insufficiently strong acid.2. Deactivating groups on the aromatic ring.1. Switch from TFA to a stronger acid like PPA or Eaton's reagent.2. Electron-withdrawing groups on the aniline ring will hinder the electrophilic substitution. A different synthetic route may be needed.
Protocol 2: Charring/Decomposition Reaction temperature is too high.Reduce the reaction temperature and monitor carefully. Stepwise heating may improve results.

Conclusion

Methyl 2-bromo-2-(2-cyanophenyl)acetate serves as a powerful and adaptable starting material for the scalable construction of complex nitrogen-containing heterocycles. The protocols detailed herein provide robust and validated methods for its application in nucleophilic substitution and subsequent cyclization reactions. By understanding the underlying mechanisms and adhering to strict safety protocols, researchers can effectively leverage this reagent to accelerate the discovery and development of novel bioactive compounds.[15][16]

References

  • Fisher Scientific. (2025, May 1). SAFETY DATA SHEET.
  • Matrix Scientific. (2023, January 18). Download SDS.
  • ChemScene. (2025, December 8). Safety Data Sheet.
  • ACS Publications. (2025, March 31). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity | Journal of Medicinal Chemistry.
  • PMC - NIH. (2021, April 26). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells.
  • Aldrich. (2025, November 6). Aldrich 157910 - SAFETY DATA SHEET.
  • CymitQuimica. (2024, December 19). Safety Data Sheet.
  • MDPI. Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists.
  • ResearchGate. (2020, July 2). Development of a Scalable Synthesis of the Small Molecule TGFβR1 Inhibitor BMS-986260.
  • Apollo Scientific. 885953-43-5 Cas No. | Methyl bromo(2-cyanophenyl)acetate.
  • ResearchGate. (2025, December 18). Development of a Scalable Synthetic Route towards a Thrombin Inhibitor, LB30057 | Request PDF.
  • ResearchGate. Chemoselective N–H or C-2 Arylation of Indole-2-carboxamides: Controllable Synthesis of Indolo[1,2- a ]quinoxalin-6-ones and 2,3′-Spirobi[indolin].
  • PMC - NIH. Synthesis of Biologically Active Molecules through Multicomponent Reactions.
  • PMC - PubMed Central. (2024, December 16). Organic Synthesis and Catalysis Enable Facile Access to Bioactive Compounds and Drugs.
  • MDPI. Special Issue : Synthesis of Bioactive Compounds.
  • MDPI. Special Issue : Synthesis of Bioactive Compounds: Volume II.
  • Chemistry LibreTexts. (2024, July 30). 24.7: Synthesis of Amines.
  • Semantic Scholar. (1963, February 1). The Reactions of a-Bromo Ketones with Primary Amines. Retrieved from [Link]

  • PubChem. Methyl 2-bromo-2-(4-chlorophenyl)acetate | C9H8BrClO2 | CID 10777987.

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The Strategic Application of Methyl 2-bromo-2-(2-cyanophenyl)acetate in the Synthesis of Bioactive Spirooxindole-Pyrrolidine Scaffolds: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking Complexity with a Versatile Building Block

In the pursuit of novel therapeutic agents, the synthesis of natural product analogues remains a cornerstone of drug discovery. These complex molecules often possess privileged scaffolds that impart potent and selective biological activity. Among these, the spirooxindole framework, particularly when fused with a pyrrolidine ring, is of significant interest due to its prevalence in a variety of bioactive alkaloids and synthetic compounds with promising pharmacological profiles. The construction of such intricate, three-dimensional structures necessitates the use of versatile and strategically functionalized building blocks. Methyl 2-bromo-2-(2-cyanophenyl)acetate emerges as a key reagent in this context, offering a unique combination of electrophilic and activating groups that facilitate the construction of densely functionalized heterocyclic systems.

This technical guide provides an in-depth exploration of the application of Methyl 2-bromo-2-(2-cyanophenyl)acetate in the synthesis of spirooxindole-pyrrolidine analogues. We will delve into the chemical logic underpinning its use, provide a detailed, field-proven protocol for a key transformation, and present data in a clear, actionable format for researchers, medicinal chemists, and professionals in drug development. Our focus is on providing not just a procedure, but a comprehensive understanding of the "why" behind the "how," ensuring the reliable and successful application of this powerful synthetic tool.

Core Concept: The [3+2] Cycloaddition Pathway to Spirooxindole-Pyrrolidines

The synthesis of the spiro[indoline-3,2'-pyrrolidine] core is elegantly achieved through a multicomponent [3+2] cycloaddition reaction.[1][2][3] This powerful transformation involves the in situ generation of an azomethine ylide, which then undergoes a concerted cycloaddition with a suitable dipolarophile.

Conceptual Workflow for Spirooxindole-Pyrrolidine Synthesis

Caption: General strategy for the three-component synthesis of spirooxindole-pyrrolidine analogues.

In this strategy, the azomethine ylide is typically formed from the condensation of an isatin derivative with an α-amino acid, such as sarcosine. This transient 1,3-dipole then readily reacts with an electron-deficient alkene (the dipolarophile). The unique structure of Methyl 2-bromo-2-(2-cyanophenyl)acetate makes it an ideal precursor for a highly reactive dipolarophile. The presence of the ester and cyano groups significantly activates the eventual carbon-carbon double bond towards cycloaddition.

Application Protocol: Diastereoselective Synthesis of a Functionalized Spiro[indoline-3,2'-pyrrolidine]

This section provides a detailed, two-part protocol for the synthesis of a spirooxindole-pyrrolidine analogue. Part A describes the preparation of the key dipolarophile from Methyl 2-bromo-2-(2-cyanophenyl)acetate, and Part B details the subsequent three-component [3+2] cycloaddition.

Part A: Synthesis of the Dipolarophile, Methyl 2-(2-cyanophenyl)acrylate

The conversion of Methyl 2-bromo-2-(2-cyanophenyl)acetate to the corresponding acrylate is a critical first step. This is typically achieved through an elimination reaction.

Reaction Scheme:

(Image of the chemical reaction showing Methyl 2-bromo-2-(2-cyanophenyl)acetate reacting with a non-nucleophilic base like DBU to form Methyl 2-(2-cyanophenyl)acrylate and HBr salt of DBU)

Materials and Reagents:

ReagentM.W. ( g/mol )Quantity (mmol)Volume/Mass
Methyl 2-bromo-2-(2-cyanophenyl)acetate268.0910.02.68 g
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)152.2412.01.80 mL
Dichloromethane (DCM), anhydrous--50 mL

Step-by-Step Protocol:

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add Methyl 2-bromo-2-(2-cyanophenyl)acetate (2.68 g, 10.0 mmol).

  • Dissolve the starting material in 50 mL of anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add DBU (1.80 mL, 12.0 mmol) dropwise to the stirred solution over a period of 10 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexanes/Ethyl Acetate).

  • Upon completion, wash the reaction mixture with 1 M HCl (2 x 25 mL) and then with brine (25 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford Methyl 2-(2-cyanophenyl)acrylate as a pale yellow oil.

Part B: Three-Component Diastereoselective [3+2] Cycloaddition

With the activated alkene in hand, the stage is set for the key three-component reaction to assemble the spirooxindole-pyrrolidine scaffold.

Reaction Scheme:

(Image of the chemical reaction showing Isatin, Sarcosine, and the prepared Methyl 2-(2-cyanophenyl)acrylate reacting in a suitable solvent with heat to form the target spiro[indoline-3,2'-pyrrolidine] derivative)

Materials and Reagents:

ReagentM.W. ( g/mol )Quantity (mmol)Mass/Volume
Isatin147.131.0147 mg
Sarcosine (N-methylglycine)89.091.2107 mg
Methyl 2-(2-cyanophenyl)acrylate187.191.0187 mg
Methanol (MeOH), anhydrous--10 mL

Step-by-Step Protocol:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add isatin (147 mg, 1.0 mmol), sarcosine (107 mg, 1.2 mmol), and Methyl 2-(2-cyanophenyl)acrylate (187 mg, 1.0 mmol).

  • Add 10 mL of anhydrous methanol to the flask.

  • Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 6-8 hours. Monitor the reaction by TLC (Eluent: 1:1 Hexanes/Ethyl Acetate).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product is then purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield the desired spiro[indoline-3,2'-pyrrolidine] derivative. The reaction is often highly diastereoselective, and the major diastereomer can be isolated.

Logical Flow of the Three-Component Reaction

G A Isatin + Sarcosine (in MeOH, reflux) B Condensation A->B C Decarboxylative Formation of Azomethine Ylide B->C D [3+2] Cycloaddition with Dipolarophile C->D F Diastereoselective Formation of Spirooxindole-Pyrrolidine D->F E Methyl 2-(2-cyanophenyl)acrylate E->D

Caption: Stepwise progression of the one-pot three-component cycloaddition reaction.

Data Presentation and Expected Outcomes

The described protocol is expected to yield the desired spiro[indoline-3,2'-pyrrolidine] derivative in good to excellent yields, often with high diastereoselectivity. The exact yield and diastereomeric ratio will depend on the specific isatin derivative used and slight variations in reaction conditions.

Table of Expected Results for Analogues:

Isatin Substituent (R)DipolarophileTypical Yield (%)Diastereomeric Ratio (d.r.)
HMethyl 2-(2-cyanophenyl)acrylate75-85>95:5
5-BromoMethyl 2-(2-cyanophenyl)acrylate70-80>95:5
5-NitroMethyl 2-(2-cyanophenyl)acrylate65-75>90:10
N-MethylMethyl 2-(2-cyanophenyl)acrylate80-90>95:5

Characterization Data for the Unsubstituted Product (R=H):

  • ¹H NMR (400 MHz, CDCl₃): Expect characteristic shifts for the oxindole and newly formed pyrrolidine ring protons. The spiro-quaternary carbon will lead to distinct splitting patterns.

  • ¹³C NMR (101 MHz, CDCl₃): The spectrum should show the spiro-carbon signal around 70-80 ppm, the oxindole carbonyl at ~175-180 ppm, and the ester carbonyl around 170 ppm. The nitrile carbon will appear around 115-120 ppm.

  • HRMS (ESI): The calculated mass should be confirmed with high accuracy.

Trustworthiness and Self-Validation

The protocols provided are designed to be self-validating. The progress of each reaction can be reliably monitored by TLC. The purity and identity of the intermediates and the final product can be unequivocally confirmed by standard analytical techniques such as NMR spectroscopy and mass spectrometry. The high diastereoselectivity often observed in these reactions serves as an internal validation of the concerted cycloaddition mechanism.

Conclusion and Future Perspectives

Methyl 2-bromo-2-(2-cyanophenyl)acetate is a highly valuable and versatile reagent for the synthesis of complex natural product analogues. Its ability to serve as a precursor to a potent dipolarophile enables the efficient construction of the medicinally important spiro[indoline-3,2'-pyrrolidine] scaffold through a powerful three-component [3+2] cycloaddition reaction. The protocols detailed herein provide a robust and reproducible methodology for accessing these intricate molecular architectures. The modularity of this synthetic approach, allowing for variation in the isatin, amino acid, and dipolarophile components, opens up vast possibilities for the creation of diverse chemical libraries for drug discovery and chemical biology applications. Further exploration into the asymmetric catalysis of this reaction will undoubtedly lead to even more sophisticated and potent bioactive molecules.

References

  • Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis. Accounts of Chemical Research. [Link]

  • Engaging Isatins and Amino Acids in Multicomponent One-Pot 1,3-Dipolar Cycloaddition Reactions—Easy Access to Structural Diversity. Molecules. [Link]

  • The Three-Component Reaction between Isatin, α-Amino Acids, and Dipolarophiles. European Journal of Organic Chemistry. [Link]

  • An Fe(II)-catalyzed synthesis of spiro[indoline-3,2'-pyrrolidine] derivatives. Beilstein Journal of Organic Chemistry. [Link]

  • Three-component reaction between isatin, sarcosine, and 5-chloro-2-oxo-1,2-dihydroindol-3-ylidene-cyano-acetic acid ethyl ester. ResearchGate. [Link]

  • Aqua/Mechanochemical Mediated Synthesis of Novel Spiro [Indole–Pyrrolidine] Derivatives. Molecules. [Link]

  • Selective and Enantioselective 1,3-Dipolar Cycloaddition of Azomethine Ylides. Synfacts. [Link]

  • Three-component reaction for the synthesis of isatin derivatives. ResearchGate. [Link]

  • Recent Developments in Azomethine Ylide-Initiated Double Cycloadditions. Molecules. [Link]

  • Diastereoselective three-component 1,3-dipolar cycloaddition: concise synthesis of functionalized tetrahydrocarboline-fused spirooxindoles. Organic & Biomolecular Chemistry. [Link]

  • Novel Three-Component Synthesis and Antiproliferative Properties of Diversely Functionalized Pyrrolines. ACS Combinatorial Science. [Link]

  • Synthesis of novel spirooxindole-pyrrolidines and evaluation of their cytotoxic activity. Pharmacological Reports. [Link]

  • Double [3 + 2] cycloadditions for diastereoselective synthesis of spirooxindole pyrrolizidines. Pure and Applied Chemistry. [Link]

  • New spirooxindole pyrrolidine/pyrrolizidine analogs: design, synthesis, and evaluation as an anticancer agent. RSC Advances. [Link]

  • Transition metal-catalyzed synthesis of spirooxindoles. RSC Advances. [Link]

  • A three-component [3 + 2]-cycloaddition/elimination cascade for the synthesis of spirooxindole-pyrrolizines. Organic & Biomolecular Chemistry. [Link]

  • Three-Component [3+2] Cycloaddition for Regio- and Diastereoselective Synthesis of Spirooxindole-Pyrrolidines. Organic Letters. [Link]

  • Three-Component Access to Functionalized Spiropyrrolidine Heterocyclic Scaffolds and Their Cholinesterase Inhibitory Activity. Molecules. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 2-bromo-2-(2-cyanophenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis of Methyl 2-bromo-2-(2-cyanophenyl)acetate. This guide is designed for researchers, chemists, and drug development professionals who are actively engaged in the synthesis of this important intermediate. Our goal is to provide not just protocols, but a deep, mechanistic understanding of the challenges you may face, enabling you to troubleshoot effectively and optimize your synthetic route.

The synthesis of α-bromo carbonyl compounds is a cornerstone of organic chemistry, yet it is fraught with potential pitfalls, from sluggish reactions to a complex mixture of byproducts. This document addresses the most common issues encountered during the synthesis of Methyl 2-bromo-2-(2-cyanophenyl)acetate via the Wohl-Ziegler bromination of its parent ester, Methyl 2-(2-cyanophenyl)acetate.

Frequently Asked Questions (FAQs)
Q1: What is the standard and most reliable method for synthesizing Methyl 2-bromo-2-(2-cyanophenyl)acetate?

The most prevalent and effective method is the α-bromination of the benzylic position of Methyl 2-(2-cyanophenyl)acetate. This is typically achieved through a free-radical chain reaction known as the Wohl-Ziegler bromination .[1][2] This reaction utilizes N-Bromosuccinimide (NBS) as the bromine source in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or UV light, in an inert solvent like carbon tetrachloride (CCl₄) or a safer alternative like acetonitrile.[3][4] The key to this reaction's success is the in situ generation of a low concentration of molecular bromine (Br₂), which favors the desired radical substitution pathway at the activated benzylic position over competitive ionic reactions like addition to the aromatic ring.[1][3]

Q2: How is the necessary starting material, Methyl 2-(2-cyanophenyl)acetate, typically prepared?

The starting ester is most commonly synthesized via Fischer esterification of the corresponding carboxylic acid, 2-(2-cyanophenyl)acetic acid. This well-established reaction involves refluxing the carboxylic acid in an excess of methanol with a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or thionyl chloride.[5][6] The reaction is driven to completion by the large excess of methanol.

Q3: What are the critical safety precautions I must take when handling N-Bromosuccinimide (NBS)?

N-Bromosuccinimide is a hazardous substance that requires careful handling to avoid serious injury.

  • Corrosive: NBS can cause severe burns to the skin and eyes upon contact.[7][8] Always handle it within a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Full PPE is mandatory. This includes a lab coat, chemical splash goggles and a face shield, and chemically resistant gloves (inspect gloves before use).[7]

  • Respiratory Hazard: NBS is a dust that is extremely destructive to the tissues of the mucous membranes and upper respiratory tract if inhaled.[7] Avoid creating or inhaling dust.

  • Storage: Store NBS in a cool, dry, well-ventilated place, away from combustible materials and sources of ignition, as it is an oxidizing solid.[9] Keep the container tightly closed to protect it from light and moisture, which can cause decomposition.[10]

In case of accidental contact, immediately flush the affected area with copious amounts of water and seek urgent medical attention.[10]

Troubleshooting Guide: Common Synthesis Problems
Problem 1: Low or No Product Formation

Question: My reaction has run for several hours, but TLC analysis shows only starting material, or the final isolated yield is negligible. What are the likely causes and how can I resolve this?

This is a common and frustrating issue that almost always points to a problem with the initiation of the free-radical chain reaction. The reaction's success is critically dependent on generating and sustaining a population of bromine radicals.

Causality Analysis: The Wohl-Ziegler reaction is a radical chain process with three phases: initiation, propagation, and termination. A failure in the initiation phase will prevent the reaction from starting. The propagation steps rely on the successful abstraction of the benzylic hydrogen, which is favored due to the resonance stabilization of the resulting benzylic radical.[1] If radical scavengers are present, they will intercept the radicals, terminating the chain reaction prematurely.

Troubleshooting Workflow:

Below is a logical workflow to diagnose the root cause of a failed reaction.

G start Low / No Product Formation tlc Is Starting Material (SM) Consumed via TLC/GC? start->tlc initiation PRIMARY SUSPECT: Reaction Initiation Failure tlc->initiation No workup PRIMARY SUSPECT: Product Degradation During Workup tlc->workup Yes initiator_check Is radical initiator (AIBN, UV lamp) fresh/active? initiation->initiator_check base_check Was the workup basic? (e.g., NaHCO3 wash) workup->base_check nbs_check Is NBS pure? (Should be white/off-white) initiator_check->nbs_check Yes sol_initiator Solution: Use fresh AIBN or verify lamp output. initiator_check->sol_initiator No inhibitor_check Are solvent & glassware free of radical inhibitors? nbs_check->inhibitor_check Yes sol_nbs Solution: Recrystallize NBS from water and dry under vacuum. nbs_check->sol_nbs No sol_inhibitor Solution: Use freshly distilled solvent. Degas solvent with N2/Ar. Clean glassware with base bath. inhibitor_check->sol_inhibitor No sol_base Cause: α-bromo esters are susceptible to hydrolysis/elimination under basic conditions. Solution: Use a neutral (water, brine) workup. base_check->sol_base Yes

Figure 1: Troubleshooting workflow for low or no product yield.
Problem 2: Formation of Multiple Byproducts

Question: My reaction worked, but the crude NMR and TLC show a complex mixture of products. What are these impurities and how can I prevent their formation?

The appearance of multiple products indicates a loss of selectivity in the bromination reaction. While the benzylic position is electronically favored for radical attack, side reactions can and do occur if conditions are not carefully controlled.

Causality Analysis: The selectivity of the Wohl-Ziegler reaction hinges on maintaining a very low concentration of Br₂ and HBr.[3] If the concentration of Br₂ becomes too high, competitive ionic addition to the aromatic ring can occur. Over-stoichiometry of NBS or prolonged reaction times can lead to di-bromination at the benzylic position.

Common Impurities & Mitigation Strategies:

ImpurityIdentification (Typical)Probable CausePrevention & Mitigation Strategy
Starting Material Spot/peak corresponding to authentic Methyl 2-(2-cyanophenyl)acetate.Incomplete reaction (see Problem 1).Ensure complete reaction by monitoring via TLC/GC. If reaction stalls, consider adding a small additional portion of initiator.
Dibrominated Product Higher Rf on TLC (less polar); Mass spec shows M+2 peak for Br₂.Excess NBS (>1.1 eq.); High radical concentration; Prolonged reaction time.Use NBS in slight excess (1.05–1.1 eq.). Add NBS portion-wise to maintain low concentration. Stop the reaction as soon as the starting material is consumed.
Succinimide Often appears as a white, insoluble solid in non-polar solvents like CCl₄.[3]Inevitable byproduct from NBS.Filter the reaction mixture while cold before the aqueous workup. Succinimide is also highly polar and usually separates easily during silica gel chromatography.
Aromatic Bromination Isomeric product(s) with bromine on the phenyl ring.Presence of acid (HBr) which catalyzes electrophilic aromatic substitution.Use a non-polar solvent. Ensure NBS is free of HBr. Adding a small amount of a non-nucleophilic base like CaCO₃ can scavenge any generated HBr.
Detailed Experimental Protocols
Protocol 1: Synthesis of Methyl 2-(2-cyanophenyl)acetate (Starting Material)

This protocol outlines a standard Fischer esterification.

  • Setup: To a round-bottom flask equipped with a reflux condenser, add 2-(2-cyanophenyl)acetic acid (1.0 eq.).

  • Reagents: Add anhydrous methanol (approx. 10-20 mL per gram of acid) to the flask, followed by a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~2-3 mol%).

  • Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction's progress by TLC (a common eluent is 30% Ethyl Acetate in Hexanes), observing the disappearance of the polar carboxylic acid spot.

  • Workup: Cool the reaction mixture to room temperature. Carefully neutralize the acid catalyst by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

  • Extraction: Remove the bulk of the methanol via rotary evaporation. Extract the aqueous residue with ethyl acetate or dichloromethane (3x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ester, which is often pure enough for the next step.[6]

Protocol 2: Wohl-Ziegler Bromination

This protocol describes the α-bromination using NBS and AIBN.

  • Setup: In an oven-dried, three-neck round-bottom flask equipped with a reflux condenser, nitrogen/argon inlet, and thermometer, dissolve Methyl 2-(2-cyanophenyl)acetate (1.0 eq.) in a suitable anhydrous solvent (e.g., CCl₄ or acetonitrile, ~15 mL per gram).

  • Reagents: Add N-Bromosuccinimide (1.05–1.1 eq.) and a catalytic amount of AIBN (2–5 mol%) to the solution.

  • Reaction: Heat the mixture to reflux (approx. 77°C for CCl₄, 82°C for acetonitrile). Initiation can also be achieved by irradiating the flask with a broad-spectrum sunlamp. The reaction is often marked by the consumption of the dense NBS and the formation of the less dense succinimide, which will float.[4] Monitor the reaction by TLC or GC until the starting material is consumed (typically 1-4 hours).

  • Workup: Cool the reaction flask in an ice bath. Filter off the solid succinimide byproduct.

  • Quenching & Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water and then brine to remove any remaining water-soluble impurities.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure at low temperature (<40°C) to avoid product decomposition. The resulting crude oil is then purified by chromatography.

Protocol 3: Purification by Flash Column Chromatography

This is a critical step to isolate the pure α-bromo ester from byproducts.

G cluster_0 Purification Workflow crude Crude Product (Dark Oil) dissolve Dissolve in minimal Dichloromethane (DCM) crude->dissolve load Load Sample onto Column dissolve->load slurry Prepare Silica Gel Slurry in low-polarity eluent (e.g., 95:5 Hexane:EtOAc) pack Pack Column slurry->pack pack->load elute Elute with Gradient Solvent System (e.g., 95:5 -> 80:20 Hexane:EtOAc) load->elute collect Collect Fractions, Monitoring by TLC elute->collect combine Combine Pure Fractions collect->combine evaporate Evaporate Solvent under reduced pressure combine->evaporate product Pure Methyl 2-bromo-2- (2-cyanophenyl)acetate evaporate->product

Figure 2: Standard workflow for purification by flash column chromatography.
References
  • Material Safety Data Sheet for N-Bromo Succinimide. (n.d.). Retrieved from vertexaısearch.cloud.google.com.[7]

  • Loba Chemie. (2016). N-BROMOSUCCINIMIDE EXTRA PURE MSDS. Retrieved from lobachemie.com.[10]

  • ChemScience. (n.d.). Safety Data Sheet: N-Bromosuccinimide. Retrieved from chem-science.com.[9]

  • Santa Cruz Biotechnology. (n.d.). N-Bromosuccinimide Safety Data Sheet. Retrieved from scbt.com.[8]

  • Organic Chemistry Portal. (n.d.). Wohl-Ziegler Reaction. Retrieved from organic-chemistry.org.[3]

  • Sigma-Aldrich. (2025). Safety Data Sheet: N-bromosuccinimide. Retrieved from sigmaaldrich.com.

  • Chem-Station. (2014). Wohl-Ziegler Bromination. Retrieved from chem-station.com.[1]

  • Google Patents. (n.d.). CN101723905B - Synthetic method of 2-(2-(6-(2-cyanophenoxy)pyrimidine-4-oxyl)phenyl)acetic acid methyl ester. Retrieved from patents.google.com.[11]

  • Grokipedia. (n.d.). Wohl–Ziegler bromination. Retrieved from grokipedia.org.[2]

  • ChemicalBook. (n.d.). METHYL 2-(2-BROMOPHENYL)ACETATE synthesis. Retrieved from chemicalbook.com.[5]

  • Thermo Fisher Scientific. (2022). Wohl Ziegler Bromination - Named Reactions in Organic Chemistry. YouTube. Retrieved from youtube.com.[12]

  • Wikipedia. (n.d.). Wohl–Ziegler bromination. Retrieved from en.wikipedia.org.[4]

  • ChemicalBook. (n.d.). METHYL (4-CYANOPHENYL)ACETATE synthesis. Retrieved from chemicalbook.com.[6]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from orgsyn.org.[13]

Sources

Technical Support Center: Optimizing Reactions with Methyl 2-bromo-2-(2-cyanophenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for Methyl 2-bromo-2-(2-cyanophenyl)acetate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical advice for optimizing reaction conditions and troubleshooting common issues encountered when using this versatile alkylating agent. Our approach is rooted in fundamental chemical principles to empower you to make informed decisions in your experimental design.

Section 1: Troubleshooting Guide

This section addresses specific problems in a question-and-answer format, focusing on causality and providing actionable solutions.

Q1: My alkylation reaction yield is consistently low or fails completely. What are the primary causes and how can I fix this?

Low yields are the most common issue and can stem from several factors related to the SN2 mechanism, reagent stability, and reaction setup.[1]

Root Cause Analysis:

  • Steric Hindrance: The electrophilic carbon in Methyl 2-bromo-2-(2-cyanophenyl)acetate is secondary and is further encumbered by an ortho-substituted phenyl ring. This steric bulk can impede the required backside attack by the nucleophile, significantly slowing down the reaction rate.[2]

  • Weak Nucleophile: The rate of an SN2 reaction is directly proportional to the strength of the nucleophile. If your nucleophile is weak (e.g., neutral amines, alcohols), the activation energy for the reaction will be high, resulting in slow or incomplete conversion.

  • Inappropriate Base/Base Strength: For nucleophiles requiring deprotonation (e.g., phenols, thiols, secondary amines), the choice of base is critical. An insufficiently strong base will not generate enough of the active nucleophile. Conversely, a base that is too strong or sterically hindered can promote side reactions.

  • Sub-optimal Solvent Choice: SN2 reactions are most efficient in polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile), which can solvate the cation of the nucleophilic salt but do not hydrogen-bond with the nucleophile, leaving it "naked" and highly reactive. Protic solvents (e.g., ethanol, water) will cage the nucleophile in a solvent shell, reducing its reactivity.

  • Reagent Decomposition: The α-bromoester is susceptible to hydrolysis, especially in the presence of moisture or strong bases.[3][4] It is crucial to use anhydrous conditions.

Troubleshooting Protocol & Optimization Strategy:

  • Verify Reagent Purity: Ensure your starting material and nucleophile are pure and dry. Use freshly distilled or dried solvents.[1]

  • Optimize Base and Solvent:

    • Switch to a stronger, non-nucleophilic base if incomplete deprotonation is suspected. Cesium carbonate (Cs₂CO₃) is often more effective than potassium carbonate (K₂CO₃) due to the higher solubility of its salts and the "cesium effect," which enhances nucleophilicity.

    • Ensure you are using a suitable polar aprotic solvent. See Table 1 for a comparison. Acetonitrile and DMF are excellent starting points.[5]

  • Increase Reaction Temperature: Gently heating the reaction (e.g., 50-80 °C) can provide the necessary activation energy to overcome steric hindrance.[5] Monitor for decomposition by TLC or LC-MS.

  • Consider a Phase-Transfer Catalyst: For reactions with poor solubility, adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can facilitate the reaction between the organic-soluble alkylating agent and a less soluble nucleophilic salt.

  • Activate the Leaving Group (Advanced): In challenging cases, adding a catalytic amount of sodium iodide (NaI) can perform an in situ Finkelstein reaction, converting the α-bromoester to the more reactive α-iodoester, which has a better leaving group.

Q2: I'm observing significant side product formation. What are the likely side reactions and how can they be minimized?

The primary side reactions are typically elimination (E2) and hydrolysis of the ester group.

Root Cause Analysis:

  • Elimination (E2 Pathway): This is a competing pathway with SN2 substitution. It is favored by strong, sterically hindered bases and high temperatures. The base removes the acidic α-proton, leading to the formation of an α,β-unsaturated ester.

  • Ester Hydrolysis: The methyl ester can be cleaved by strong bases (saponification) or trace amounts of acid/water, especially at elevated temperatures, to form the corresponding carboxylic acid.[6]

  • Self-Condensation/Dimerization: Under strongly basic conditions, the enolate of the product can potentially react with another molecule of the starting material.

Mitigation Strategies:

  • Control Basicity: Use the mildest base necessary to deprotonate your nucleophile. For example, use K₂CO₃ instead of NaH if possible. Using a slight excess (1.1-1.5 equivalents) of the base is often sufficient.

  • Temperature Management: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Avoid excessive heating. Perform a temperature screen (e.g., RT, 40 °C, 60 °C) to find the optimal balance.

  • Nucleophile & Base Addition: Add the base slowly to a solution of the nucleophile to generate the active nucleophilic species first, then add the Methyl 2-bromo-2-(2-cyanophenyl)acetate dropwise. This keeps the concentration of the alkylating agent low and minimizes self-condensation.

  • Strict Anhydrous Conditions: To prevent hydrolysis, flame-dry your glassware, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[1]

Section 2: Frequently Asked Questions (FAQs)

Q1: How should I properly handle and store Methyl 2-bromo-2-(2-cyanophenyl)acetate?
  • Handling: This compound is a lachrymator and irritant.[7][8] Always handle it in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Storage: Store the reagent in a tightly sealed container in a cool, dry, and dark place.[9][10] A refrigerator is ideal. It is sensitive to moisture and light, which can cause decomposition over time.

Q2: What analytical techniques are best for monitoring the reaction progress?
  • Thin-Layer Chromatography (TLC): TLC is the quickest method. Use a solvent system that gives good separation between your starting material, product, and any major impurities (e.g., a mixture of ethyl acetate and hexanes). Visualize spots under a UV lamp (254 nm).

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more definitive information, confirming the mass of the desired product and helping to identify byproducts. It is the preferred method for complex reaction mixtures.

Q3: What are the best practices for reaction workup and purification?
  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If a solid base was used (e.g., K₂CO₃), filter it off.

    • Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the aqueous layer multiple times with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

    • Combine the organic layers, wash with brine to remove excess water, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo.

  • Purification:

    • Silica Gel Chromatography: This is the most common method for purifying the final product.[11] A gradient elution with hexanes and ethyl acetate is typically effective.

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity.

Section 3: Protocols & Data

General Protocol for a Trial Alkylation Reaction

This protocol is a starting point and should be optimized for your specific nucleophile.

  • Preparation: Under an inert atmosphere (N₂ or Ar), add your nucleophile (1.0 eq.) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Dissolution: Add anhydrous solvent (e.g., acetonitrile, see Table 1) to dissolve the nucleophile.

  • Deprotonation: Add the appropriate base (e.g., K₂CO₃, 1.5 eq., see Table 2) to the solution. Stir for 15-30 minutes at room temperature.

  • Addition of Electrophile: Dissolve Methyl 2-bromo-2-(2-cyanophenyl)acetate (1.1 eq.) in a small amount of anhydrous solvent and add it dropwise to the reaction mixture.

  • Reaction: Stir the reaction at the desired temperature (start with room temperature or 40 °C).

  • Monitoring: Monitor the reaction's progress every 1-2 hours using TLC or LC-MS.

  • Workup & Purification: Once the starting material is consumed, proceed with the workup and purification as described in the FAQ section.

Data Tables for Optimization

Table 1: Solvent Selection Guide for SN2 Reactions

SolventAbbreviationTypeBoiling Point (°C)Dielectric Constant (ε)Notes
AcetonitrileMeCNPolar Aprotic8237.5Excellent general-purpose solvent, easy to remove.[12]
N,N-DimethylformamideDMFPolar Aprotic15336.7High boiling point, good solvating power.[5]
Dimethyl SulfoxideDMSOPolar Aprotic18946.7Very high boiling point, excellent solvating power, but can be difficult to remove.[5]
TetrahydrofuranTHFPolar Aprotic667.6Lower polarity, but useful for many reactions.[5]

Table 2: Common Bases for Deprotonation

BaseFormulaTypepKₐH (Conjugate Acid)Notes
Potassium CarbonateK₂CO₃Inorganic10.3Common, inexpensive, moderately strong. Good for phenols, thiols.[12]
Cesium CarbonateCs₂CO₃Inorganic10.3More effective than K₂CO₃ due to higher solubility and the "cesium effect".
Sodium HydrideNaHHydride~35Very strong, non-nucleophilic. Use with caution (flammable). Good for alcohols.
1,8-Diazabicycloundec-7-eneDBUOrganic13.5Strong, non-nucleophilic organic base. Soluble in organic solvents.

Section 4: Visual Guides

General Experimental Workflow

This diagram illustrates the logical flow from setting up the reaction to analyzing the final product.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Select & Dry Reagents/Solvents setup Assemble & Purge Glassware (N2/Ar) reagents->setup addition Add Reagents (Base, Nu, Electrophile) setup->addition stir Stir at Optimal Temperature addition->stir monitor Monitor Progress (TLC / LC-MS) stir->monitor quench Quench Reaction monitor->quench extract Extract & Dry quench->extract purify Purify (Chromatography) extract->purify analyze Characterize Product (NMR, MS, etc.) purify->analyze

Caption: General experimental workflow for alkylation reactions.

Troubleshooting Flowchart for Low Yields

Use this flowchart to diagnose and solve issues related to poor reaction outcomes.

G start Low or No Yield check_sm Is Starting Material (SM) Consumed? (Check TLC/LCMS) start->check_sm sm_no SM Not Consumed check_sm->sm_no No sm_yes SM Consumed check_sm->sm_yes Yes action_no_1 Possible Cause: - Inactive Reagents - Insufficient Temp - Wrong Solvent/Base sm_no->action_no_1 action_yes_1 Possible Cause: - Product Decomposition - Loss during Workup - Complex Mixture of Products sm_yes->action_yes_1 action_no_2 Solution: 1. Check Reagent Purity 2. Increase Temperature 3. Re-evaluate Base/Solvent Choice (See Tables 1 & 2) action_no_1->action_no_2 action_yes_2 Solution: 1. Run at Lower Temperature 2. Optimize Workup Protocol 3. Check for Side Reactions (E2/Hydrolysis) 4. Re-evaluate Base Choice action_yes_1->action_yes_2

Caption: A logical flowchart for troubleshooting low-yield reactions.

References

  • Google Patents. (n.d.). CN103387497A - Preparation methods for clopidogrel and its intermediates--methyl alpha-bromo-2-chloro-phenylacetate and thiophene ethylamino-substituted methyl acetate.
  • PubChem. (n.d.). Methyl 2-(2-bromophenyl)acetate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-bromo-2-(4-chlorophenyl)acetate. National Center for Biotechnology Information. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). The hydrolysis of 2-bromo-2-methylpropane. RSC Education. Retrieved from [Link]

  • ResearchGate. (n.d.). Progress in purification of methyl acetate. Retrieved from [Link]

  • ResearchGate. (n.d.). Stereoselective Reformatsky reaction of α-bromoesters 1 with aldehydes. Retrieved from [Link]

  • MDPI. (n.d.). Optimization of nucleophilic substitution (SN2) reaction conditions for synthesis of 6a. Retrieved from [Link]

  • Google Patents. (n.d.). CN101774914A - Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate.
  • EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]

  • ResearchGate. (n.d.). Conjugate addition of 2-(bromomethyl)- and 2-(2-bromoethyl)-piperidine to alkyl acrylates: Application towards the synthesis of 2-(methoxycarbonyl) indolizidine. Retrieved from [Link]

  • Testbook. (2024). Aldehydes and ketones react with α-brome esters and zinc to yield. Retrieved from [Link]

  • ResearchGate. (n.d.). The hydrolysis of 2-bromo-2-methylpropane. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]

  • ACS Publications. (2022). SN2 versus SN2′ Competition. The Journal of Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 22.4: Alpha Bromination of Carboxylic Acids. Retrieved from [Link]

  • Wikipedia. (n.d.). Methyl 2-bromoacetate. Retrieved from [Link]

  • ResearchGate. (n.d.). Regioselective 2-alkylation of indoles with α-bromo esters catalyzed by Pd/P,P=O system. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Characterization with Computational Studies of Metal Complexes of Methyl 2-((4-cyanophenyl)(hydroxy) methyl)acrylate: A New Biologically Active Multi-Functional Adduct. Retrieved from [Link]

  • MSU Chemistry. (n.d.). Reactions at the α-Carbon. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 4.5: Factors affecting the SN2 Reaction. Retrieved from [Link]

  • RSC Publishing. (2023). The α-alkylation of ketones in flow. Reaction Chemistry & Engineering. Retrieved from [Link]

  • Google Patents. (n.d.). EP1660433A2 - Preparation and use of alkylating agents.
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  • Grokipedia. (n.d.). Methyl 2-bromoacetate. Retrieved from [Link]

  • Google Patents. (n.d.). JP6235932B2 - Method for producing 2-cyanophenylboronic acid derivative.
  • PubChem. (n.d.). Methyl bromoacetate. National Center for Biotechnology Information. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and Reactivity of α-Haloglycine Esters: Hyperconjugation in Action. National Center for Biotechnology Information. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Alkylation Reactions. Retrieved from [Link]

  • RSC Publishing. (n.d.). Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones. Retrieved from [Link]

  • Reddit. (2021). Difficulties with N-Alkylations using alkyl bromides. r/Chempros. Retrieved from [Link]

  • ResearchGate. (n.d.). Metal and Activating Group Free C-4 Alkylation of Isoquinolines via a Temporary Dearomatization Strategy. Retrieved from [Link]

  • PMC. (n.d.). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. National Center for Biotechnology Information. Retrieved from [Link]

  • ACS Publications. (2021). How Solvation Influences the SN2 versus E2 Competition. The Journal of Organic Chemistry. Retrieved from [Link]

  • ACS Publications. (2020). Deactivation Kinetics of the Catalytic Alkylation Reaction. ACS Catalysis. Retrieved from [Link]

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Identification and minimization of byproducts in reactions of Methyl 2-bromo-2-(2-cyanophenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 2-bromo-2-(2-cyanophenyl)acetate is a valuable and highly reactive building block in pharmaceutical and materials science research. Its utility stems from the presence of three key functional groups: an ester, a nitrile, and a reactive α-bromo center. The electrophilic carbon bearing the bromine is activated by the adjacent ester carbonyl, making it an excellent substrate for nucleophilic substitution (SN) reactions. However, this high reactivity is a double-edged sword, often leading to a landscape of competing side reactions and the formation of undesirable byproducts.

This guide serves as a technical resource for researchers to navigate the complexities of using this reagent. It provides a structured approach to identifying common byproducts, understanding the mechanisms of their formation, and implementing strategies for their minimization.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during reactions with Methyl 2-bromo-2-(2-cyanophenyl)acetate.

Category 1: Byproduct Identification & Analysis

Question 1: I have an unexpected spot on my Thin Layer Chromatography (TLC) plate. What are the most likely byproducts I should be looking for?

Answer: When working with Methyl 2-bromo-2-(2-cyanophenyl)acetate, three primary byproduct classes are frequently observed due to competing reaction pathways. Your initial analytical goal should be to determine which class your impurity belongs to.

  • Hydrolysis Product: Methyl 2-hydroxy-2-(2-cyanophenyl)acetate or the fully hydrolyzed 2-bromo-2-(2-cyanophenyl)acetic acid. This occurs if water is present in the reaction.

  • Elimination Product: Methyl 2-(2-cyanophenyl)acrylate. This is formed through the elimination of HBr, a common side reaction for α-halo esters, especially in the presence of a base.[1]

  • Dimerization/Self-Condensation Products: High molecular weight species formed by the reaction of the starting material with itself or a reactive intermediate.

The first step in identification is to use Liquid Chromatography-Mass Spectrometry (LC-MS) to obtain the molecular weight of the impurity. This will often provide a definitive answer when compared to the masses of the potential structures.

Question 2: What is the best analytical workflow for identifying and quantifying these byproducts?

Answer: A multi-technique approach is essential for confident identification and quantification. We recommend the following workflow, which provides orthogonal data to build a strong case for the identity of any byproduct.

G cluster_0 Analytical Workflow for Byproduct Identification A 1. Reaction Quench & Workup B 2. TLC Analysis (Initial Assessment) A->B C 3. LC-MS Analysis (Molecular Weight ID) B->C D 4. Preparative TLC / Flash Chromatography (Impurity Isolation) C->D If impurity >5% F 6. Quantitative NMR (qNMR) or HPLC (Purity Assessment) C->F If standards available E 5. NMR Spectroscopy (¹H, ¹³C) (Structural Elucidation) D->E E->F

Caption: Recommended workflow for byproduct identification and quantification.

Category 2: Common Byproducts & Minimization Strategies

Question 3: My primary byproduct has a mass of 189.18 g/mol , and I see a broad singlet in my ¹H NMR. What is it and how do I stop it?

Answer: This is almost certainly the elimination product , Methyl 2-(2-cyanophenyl)acrylate.

  • Mechanism of Formation: This byproduct arises from a β-elimination reaction, where a base removes the acidic α-proton, leading to the expulsion of the bromide ion and formation of a double bond.[2] This reaction can proceed through an E1 or E2 mechanism, often competing directly with the desired SN1 and SN2 pathways.[3] Reactions are particularly prone to elimination at elevated temperatures or with the use of strong, bulky bases.[4]

  • Minimization Strategies:

    • Temperature Control: Perform the reaction at the lowest possible temperature that allows for a reasonable rate of formation of the desired product. Start at 0 °C or even -78 °C and slowly warm if necessary.

    • Choice of Base/Nucleophile: If a base is required, use a non-nucleophilic, sterically hindered base only if absolutely necessary. If your reactant is a nucleophile, avoid those that are also strong bases. For example, using sodium iodide (a good nucleophile but weak base) is preferable to sodium ethoxide (a strong nucleophile and strong base) if elimination is a concern.

    • Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed. Prolonged reaction times, especially at higher temperatures, can favor elimination.

Question 4: My mass spec shows a loss of the methyl group and/or addition of water, and the reaction mixture is becoming acidic. What's happening?

Answer: You are observing hydrolysis . The ester can be hydrolyzed to a carboxylic acid, and the bromide can be substituted by a hydroxyl group.

  • Mechanism of Formation: Water, even in trace amounts, can act as a nucleophile. The α-bromo position is susceptible to SN1-type hydrolysis, forming Methyl 2-hydroxy-2-(2-cyanophenyl)acetate.[5][6] The ester moiety itself can undergo acid- or base-catalyzed hydrolysis to yield 2-bromo-2-(2-cyanophenyl)acetic acid. The HBr eliminated in side reactions can catalyze this process further.[7][8]

  • Minimization Strategies:

    • Anhydrous Conditions: This is the most critical factor. Dry all glassware thoroughly in an oven. Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle over molecular sieves.

    • Inert Atmosphere: Run the reaction under a nitrogen or argon atmosphere to prevent atmospheric moisture from entering the system.

    • Acid Scavenger: In reactions where HBr may be generated as a byproduct, the inclusion of a non-nucleophilic base (e.g., proton sponge or 2,6-lutidine) can prevent acid-catalyzed hydrolysis of the ester.

Question 5: I'm seeing a significant peak in my LC-MS with a mass approximately double that of my starting material. What is this high-molecular-weight impurity?

Answer: This is likely a dimerization or self-condensation product .

  • Mechanism of Formation: In the presence of a base, a molecule of the starting material can be deprotonated at the α-carbon to form an enolate.[9] This enolate is nucleophilic and can attack the electrophilic α-carbon of another molecule of the starting material in an SN2-type reaction, displacing the bromide and forming a C-C bond.

  • Minimization Strategies:

    • High Dilution: Run the reaction at a lower concentration (e.g., <0.1 M). This favors intramolecular or desired bimolecular reactions over the undesired intermolecular self-condensation.

    • Slow Addition: If the reaction involves adding a base or nucleophile, add it slowly via syringe pump to the solution of Methyl 2-bromo-2-(2-cyanophenyl)acetate. This keeps the instantaneous concentration of any reactive intermediate low, suppressing side reactions.

    • Inverse Addition: Add the starting material slowly to a solution of the nucleophile. This ensures the α-bromo ester is always the limiting reagent in the reaction mixture at any given time, preventing it from reacting with itself.

Summary Troubleshooting Table
Symptom Likely Byproduct Primary Cause(s) Recommended Solutions
Product Mass = 189.18 g/mol ; Alkene signals in ¹H NMRElimination ProductHigh temperature; Strong/bulky baseLower reaction temperature; Use weaker, non-hindered base/nucleophile.
Reaction becomes acidic; Mass spec shows -CH₃ or +OHHydrolysis ProductPresence of water; Acid generationUse anhydrous solvents/reagents; Run under inert atmosphere; Add an acid scavenger.
Impurity mass ≈ 2x starting material massDimerization ProductHigh concentration; Rapid addition of baseUse high dilution; Employ slow addition of reagents or inverse addition.

Key Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution with Minimized Byproducts

This protocol provides a baseline for performing an SN2 reaction, for example, with sodium azide.

  • Preparation: Dry a round-bottom flask and magnetic stir bar in an oven at 120 °C for at least 4 hours. Assemble the flask with a reflux condenser and a septum, and allow it to cool to room temperature under a stream of dry nitrogen.

  • Reagent Loading: To the flask, add the nucleophile (e.g., sodium azide, 1.2 equivalents). Add anhydrous solvent (e.g., DMF or Acetonitrile, to a concentration of 0.1 M) via syringe.

  • Temperature Control: Cool the stirred suspension to 0 °C using an ice-water bath.

  • Substrate Addition: Dissolve Methyl 2-bromo-2-(2-cyanophenyl)acetate (1.0 equivalent) in a minimal amount of anhydrous solvent and add it dropwise to the cooled reaction mixture over 10-15 minutes.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the progress by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate) every 30 minutes.

  • Workup: Once the starting material is consumed, pour the reaction mixture into cold water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product by LC-MS and ¹H NMR to confirm the structure and assess purity before purification.

Protocol 2: Purification of Crude Product from Elimination Byproduct

The polarity of the elimination byproduct (alkene) is very similar to the starting material and desired substitution products, making purification challenging.

  • Column Chromatography Setup: Use a high-resolution silica gel (e.g., 230-400 mesh). Choose a long, thin column to maximize separation.

  • Solvent System Selection: Use a shallow gradient elution. Start with a non-polar solvent system (e.g., 95:5 Hexanes:Ethyl Acetate) and slowly increase the polarity. The less polar alkene byproduct should elute before the more polar desired product.

  • Fraction Analysis: Collect small fractions and analyze each one carefully by TLC before combining.

  • Alternative: If separation is still difficult, consider reverse-phase chromatography (C18 silica) with a water/acetonitrile or water/methanol gradient.

References

  • Vertex AI Search. METHYL 2-(2-BROMOPHENYL)ACETATE synthesis. ChemicalBook.
  • Vertex AI Search. Elimination Reactions.
  • Vertex AI Search. Elimination Reactions. MG Science Institute.
  • Vertex AI Search. Organic Syntheses Procedure.
  • Dalal, M. Elimination Reactions. Dalal Institute.
  • Ashenhurst, J. (2012). Introduction to Elimination Reactions: The Key Pattern. Master Organic Chemistry.
  • Shi, Z., Hsieh, Y. H., Weinberg, N., & Wolfe, S. (2009). The neutral hydrolysis of methyl acetate. Part 2. Is there a tetrahedral intermediate? Canadian Journal of Chemistry, 87(3), 544-555.
  • Hunt, I. R. The Hydrolysis of 2-bromo-2-methylpropane. University of Calgary.
  • LibreTexts. (2023). Elimination by the E2 mechanism. Chemistry LibreTexts.
  • LibreTexts. (2024). Carbonyl Alpha-Substitution Reactions (Summary). Chemistry LibreTexts.
  • Michigan State University Department of Chemistry. Reactions at the α-Carbon.

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Technical Support Center: Purification of Methyl 2-bromo-2-(2-cyanophenyl)acetate and its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of Methyl 2-bromo-2-(2-cyanophenyl)acetate and its related derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who handle these valuable but often challenging synthetic intermediates. The inherent reactivity of the α-bromoester functionality necessitates careful and well-designed purification strategies to ensure high purity and stability. This document provides in-depth, field-proven insights in a troubleshooting and FAQ format.

Section 1: Foundational Knowledge & General FAQs

This section addresses preliminary questions regarding the chemical nature and handling of Methyl 2-bromo-2-(2-cyanophenyl)acetate. Understanding these properties is the first step to a successful purification.

Q1: What are the key chemical liabilities of Methyl 2-bromo-2-(2-cyanophenyl)acetate that I should be aware of during purification and handling?

A1: This molecule possesses two primary reactive sites that dictate its stability:

  • The α-Bromo Group: This is a benzylic bromide, making it highly susceptible to nucleophilic substitution. Water, alcohols (if used as solvents), or any basic residues can lead to hydrolysis or solvolysis, forming the corresponding α-hydroxy or α-alkoxy derivatives. This reactivity is a classic example of an SN1-type reaction mechanism due to the potential for forming a stabilized benzylic carbocation[1][2].

  • The Methyl Ester: The ester group can undergo hydrolysis to the corresponding carboxylic acid, particularly under acidic or basic conditions. While generally more stable than the bromide, prolonged exposure to aqueous conditions or strong acids/bases during work-up or chromatography should be avoided[3][4].

Given these liabilities, all solvents should be anhydrous, and exposure to moisture and high temperatures should be minimized. Storage should be under an inert atmosphere (Nitrogen or Argon) at low temperatures (-20°C is recommended for long-term storage).

Q2: My crude product is a dark oil/solid. What causes the color and how can I remove it?

A2: Color in the crude product often arises from minor impurities or degradation products formed during the synthesis, especially if the reaction was conducted at elevated temperatures. Bromine-containing compounds can also be light-sensitive, leading to the formation of colored radical species.

  • Decolorization during Recrystallization: If you are purifying by recrystallization, you can often remove colored impurities by adding a small amount of activated charcoal to the hot solution before filtration[5]. Use charcoal sparingly, as it can also adsorb your desired product, reducing the yield.

  • Chromatography: Flash column chromatography is highly effective at separating the desired compound from colored, often highly polar or non-polar, impurities.

Section 2: Purification by Flash Column Chromatography

Flash column chromatography is the most common and versatile method for purifying Methyl 2-bromo-2-(2-cyanophenyl)acetate and its derivatives.

Q3: How do I select an appropriate solvent system (eluent) for flash chromatography?

A3: The key is to find a solvent system that provides a good separation between your product and its impurities on a Thin Layer Chromatography (TLC) plate. The ideal Retention Factor (Rf) for your product should be between 0.25 and 0.40 for optimal separation on a column.

  • Start with a non-polar solvent like Hexanes or Heptane and a moderately polar solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Test different ratios on a TLC plate. For Methyl 2-bromo-2-(2-cyanophenyl)acetate, a good starting point is a mixture of Hexanes and Ethyl Acetate. Given the polarity of the ester and nitrile groups, you will likely need a system such as 20-30% EtOAc in Hexanes.

  • Analyze the TLC: Your product spot should be well-separated from spots corresponding to less polar starting materials (higher Rf) and more polar byproducts like the hydrolyzed α-hydroxy acid (lower Rf or baseline).

Troubleshooting Guide: Flash Column Chromatography

Problem Potential Cause(s) Recommended Solution(s)
Poor Separation / Co-elution 1. Inappropriate solvent system. 2. Column was overloaded with crude material. 3. Column was packed improperly (channeling).1. Re-optimize the eluent using TLC. A shallower gradient or isocratic elution with a less polar system may be needed[6][7]. 2. Reduce the amount of crude material loaded. A general rule is 1-10% of the silica gel weight. 3. Ensure the silica gel is packed uniformly as a slurry and the top surface is level and protected with a layer of sand[7].
Product is Decomposing on the Column 1. The silica gel is too acidic. 2. The compound is unstable and sensitive to prolonged contact with silica.1. Neutralize the silica gel by washing it with a solvent mixture containing a small amount of a non-nucleophilic base like triethylamine (~0.1-1.0%), then re-equilibrate with your mobile phase. 2. Use a less acidic stationary phase like neutral alumina. Alternatively, speed up the chromatography by using a shorter column and slightly higher pressure.
Compound Streaks on TLC/Column 1. Compound is highly polar or acidic/basic. 2. Sample is not fully dissolved or is precipitating at the column head.1. For acidic compounds (like a hydrolyzed byproduct), add a small amount of acetic acid (~0.5%) to the eluent. For basic compounds, add triethylamine. 2. Ensure the sample is fully dissolved in a minimum amount of solvent before loading. Dry-loading the sample onto a small amount of silica can also prevent precipitation issues[6].
No Product in Eluted Fractions 1. Compound is not eluting (too polar). 2. Compound has decomposed.1. Gradually increase the polarity of the eluent. If you reach 100% of your polar solvent and the product has not eluted, consider a more polar solvent (e.g., methanol in DCM). 2. Check for decomposition by running a TLC of the crude material against the column fractions. If decomposition is suspected, see the solutions for "Product is Decomposing on the Column".
Experimental Protocol: Flash Column Chromatography
  • TLC Analysis: Determine the optimal eluent system that gives your product an Rf of ~0.3.

  • Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the initial, low-polarity eluent[8]. Pack the column, ensuring no air bubbles are trapped. Add a thin layer of sand to the top.

  • Sample Loading: Dissolve your crude product in a minimal amount of solvent (DCM or the eluent). Apply it carefully to the top of the silica gel. Alternatively, pre-adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.

  • Elution: Begin eluting with the low-polarity solvent system. Gradually increase the polarity as needed to move your compound down the column[8]. Use of a gradient elution is often effective for separating compounds with different polarities.

  • Fraction Collection & Analysis: Collect fractions and monitor them by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

Visualization: General Purification Workflow

G cluster_prep Preparation cluster_purify Purification cluster_final Final Steps Crude Crude Product Workup Aqueous Work-up (e.g., NaHCO3 wash) Crude->Workup Quench & Dilute Purification Primary Purification (Column Chromatography or Recrystallization) Workup->Purification Isolate Crude Solid/Oil Analysis Purity Check (TLC, NMR, LCMS) Purification->Analysis Repurify Re-purify if needed Analysis->Repurify < 98% Pure FinalProduct Pure Product (Store at -20°C) Analysis->FinalProduct ≥ 98% Pure Repurify->Purification

Caption: General workflow for the purification and analysis of Methyl 2-bromo-2-(2-cyanophenyl)acetate.

Section 3: Purification by Recrystallization

If your crude product is a solid and has a relatively high purity (>85-90%), recrystallization can be an excellent and scalable purification method.

Q4: My product "oils out" instead of forming crystals. What does this mean and how can I fix it?

A4: "Oiling out" occurs when the solid melts in the hot solvent or the solubility of the compound in the cooling solvent is still too high, leading to the formation of a supersaturated liquid phase instead of solid crystals.

  • Cause: This often happens if the boiling point of the solvent is higher than the melting point of your compound, or if cooling occurs too rapidly.

  • Solutions:

    • Use a lower-boiling point solvent.

    • Add more solvent to ensure the compound fully dissolves at a temperature below its melting point.

    • Cool the solution much more slowly. Allow it to cool to room temperature on the benchtop before moving it to an ice bath.

    • Scratch the inside of the flask with a glass rod at the solvent line to create nucleation sites.

    • Add a seed crystal from a previously purified batch.

Q5: How do I choose the best solvent for recrystallization?

A5: The ideal recrystallization solvent is one in which your desired compound is highly soluble at high temperatures but poorly soluble at low temperatures. Impurities, conversely, should be either insoluble at high temperatures (allowing for hot filtration) or highly soluble at low temperatures (remaining in the mother liquor)[9]. A two-solvent system (one "soluble" solvent and one "anti-solvent") can also be effective[5].

Solvent Selection Guide

Solvent Type Examples Good for... Considerations
Non-polar Hexanes, HeptaneRemoving non-polar impurities. Often used as the "anti-solvent".May have low solvating power for the target compound.
Moderately Polar Toluene, Diethyl Ether, Ethyl AcetateGood balance of solubility for many organic compounds.Diethyl ether is extremely flammable and has a very low boiling point.
Polar Aprotic Acetone, AcetonitrileDissolving more polar compounds.Can be difficult to remove completely.
Polar Protic Ethanol, Methanol, IsopropanolGood solvating power.Can react with the α-bromo group, especially at high temperatures (solvolysis). Use with caution.

For Methyl 2-bromo-2-(2-cyanophenyl)acetate, a system like Toluene/Hexanes or Ethyl Acetate/Hexanes is a promising starting point.

Visualization: Recrystallization Troubleshooting

G cluster_problem cluster_solution Start Recrystallization Attempt NoCrystals No Crystals Form Start->NoCrystals OilingOut Product 'Oils Out' Start->OilingOut LowYield Low Yield or Purity Start->LowYield Sol1 Too much solvent? Evaporate some. NoCrystals->Sol1 Sol2 Cool too fast? Cool slowly, scratch flask. NoCrystals->Sol2 Sol3 Supersaturated? Add seed crystal. NoCrystals->Sol3 Sol4 Solvent BP > MP? Use lower BP solvent. OilingOut->Sol4 Sol5 Cooling too fast? Allow slow cooling. OilingOut->Sol5 Sol6 Product soluble when cold? Use a different solvent. LowYield->Sol6 Sol7 Impurities co-crystallizing? Wash crystals with cold solvent. LowYield->Sol7

Caption: Decision tree for troubleshooting common recrystallization problems.

References

  • methyl 2-(2-acetylphenyl)acetate - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • The hydrolysis of 2-bromo-2-methylpropane. Royal Society of Chemistry. Available at: [Link]

  • Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate. Google Patents.
  • The hydrolysis of 2-bromo-2-methylpropane. Royal Society of Chemistry. Available at: [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available at: [Link]

  • Method for producing 2-cyanophenylboronic acid derivative. Google Patents.
  • METHYL AZIDOACETATE. Organic Syntheses. Available at: [Link]

  • Methyl 2-bromo-2-(4-chlorophenyl)acetate. PubChem. Available at: [Link]

  • Preparation methods for clopidogrel and its intermediates--methyl alpha-bromo-2-chloro-phenylacetate and thiophene ethylamino-substituted methyl acetate. Google Patents.
  • The hydrolysis of 2-bromo-2-methylpropane | Request PDF. ResearchGate. Available at: [Link]

  • Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry. Available at: [Link]

  • 8,8-DIPROPYLBICYCLO[4.2.0]OCTA-1,3,5-TRIEN-7-ONE. Organic Syntheses. Available at: [Link]

  • 2-bromopyridine - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • Recrystallization. MIT Digital Lab Techniques Manual. Available at: [Link]

  • Part 2: Column Chromatography and Thin Layer Chromatography (TLC) Background. Aroon Chande. Available at: [Link]

  • The hydrolysis of 2-bromo-2-methylpropane tert-butyl bromide yields 2-methylpropan-2-ol Give the. YouTube. Available at: [Link]

  • A Novel Method for the Synthesis of 5-Bromo-2-cyanopyridine. Fine Chemical Intermediates. Available at: [Link]

  • Performing Column Chromatography. YouTube. Available at: [Link]

  • Supporting Information Phenothiazine/dimesitylborane Hybrid Materials as Bibipolar Transport Host of Red Phosphor. The Royal Society of Chemistry. Available at: [Link]

  • The Neutral Hydrolysis of Methyl Acetate. Part 2. Is There a Tetrahedral Intermediate?. NRC Research Press. Available at: [Link]

  • Column Chromatography. Scribd. Available at: [Link]

  • Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones. RSC Publishing. Available at: [Link]

  • 2-Bromo-2-methyl-1-[4-(methylsulfanyl)phenyl]propan-1-one. ResearchGate. Available at: [Link]

  • Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. Google Patents.
  • Bicyclic Guanidinium-Catalyzed Enantioselective Phase-Transfer Alkylation: Direct Access to Pyrroloindolines and Furoindolines - Supporting Information. The Royal Society of Chemistry. Available at: [Link]

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Technical Support Center: Troubleshooting Sluggish or Incomplete Reactions

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs)

My reaction is not proceeding to completion, or the yield is significantly lower than expected. What are the most common culprits?

Low conversion or yield can stem from a multitude of factors, often intertwined. A systematic approach to troubleshooting is crucial. The primary areas to investigate are the integrity of your starting materials, the reaction conditions, and the experimental setup. Common reasons for incomplete reactions include side reactions, product losses during purification, impurities, and procedural errors.[1]

Here's a logical progression for your investigation:

  • Reagent and Solvent Purity: Impurities in your starting materials or solvents can have a dramatic impact on reaction outcomes.[1][2]

  • Reaction Kinetics and Thermodynamics: The inherent nature of the reaction may be a limiting factor.

  • Catalyst Activity: If you are employing a catalyst, its health and activity are paramount.

  • Temperature Control: Even minor temperature fluctuations can significantly alter reaction rates and product distribution.[3][4]

  • Mixing and Mass Transfer: In heterogeneous reactions, or with viscous solutions, inefficient mixing can be a significant bottleneck.[5]

How can I be certain that my reagents and solvents are not the source of the problem?

The purity of your chemical inputs is a foundational element of a successful reaction. Impurities can act as inhibitors, react with your desired reactants, or catalyze unwanted side reactions, all of which can lead to a sluggish or incomplete reaction.[2]

Troubleshooting Steps:

  • Verify Purity: Whenever possible, use freshly opened, high-purity reagents and solvents. For particularly sensitive reactions, consider purifying your starting materials and solvents immediately before use.[6][7] Trace amounts of water, for instance, can completely inhibit moisture-sensitive reactions like the Grignard reaction.[6]

  • Proper Storage: Ensure all reagents and solvents have been stored under the recommended conditions (e.g., temperature, inert atmosphere, protection from light). Degradation over time is a common source of unexpected impurities.

  • Characterization: If you suspect a purity issue with a starting material, re-characterize it using appropriate analytical techniques (e.g., NMR, GC-MS, melting point) to confirm its identity and purity.

My reaction starts but then seems to stall. Could this be a problem with my catalyst?

Yes, catalyst deactivation is a frequent cause of reactions that fail to reach completion.[8] A catalyst can lose its activity through several mechanisms, broadly categorized as chemical, mechanical, and thermal.[9]

Common Causes of Catalyst Deactivation:

  • Poisoning: Impurities in the reaction mixture can bind to the active sites of the catalyst, rendering them inactive.[9]

  • Fouling: The deposition of byproducts or polymers on the catalyst surface can block access to the active sites.[8]

  • Sintering: At high temperatures, small catalyst particles can agglomerate into larger ones, reducing the active surface area.[8]

  • Leaching: In the case of supported catalysts, the active metal can dissolve into the reaction medium.[10]

Diagnostic Protocol for Catalyst Deactivation:

  • Visual Inspection: For heterogeneous catalysts, a change in color or texture can sometimes indicate fouling or other issues.

  • Activity Test: Run a small-scale control reaction with a fresh batch of catalyst under identical conditions. If this reaction proceeds as expected, it strongly suggests the original catalyst was deactivated.

  • Catalyst Characterization: Advanced techniques like BET surface area analysis, elemental analysis (XRF, XPS), and temperature-programmed desorption (TPD) can provide detailed insights into the cause of deactivation.[9]

Below is a workflow for troubleshooting suspected catalyst deactivation:

G A Reaction Stalls or is Incomplete B Run Control Reaction with Fresh Catalyst A->B C Does Control Reaction Proceed to Completion? B->C D Yes: Original Catalyst is Deactivated C->D Yes E No: Issue is Likely Not the Catalyst C->E No G Characterize Deactivated Catalyst (BET, XPS, etc.) D->G F Investigate Other Parameters (Temperature, Purity, etc.) E->F H Identify Deactivation Mechanism (Poisoning, Fouling, etc.) G->H I Optimize Reaction Conditions or Purify Reagents H->I G cluster_0 Good Mixing cluster_1 Poor Mixing A Reactant A C Desired Product C A->C B Reactant B B->C D Reactant A F Localized Product C D->F E Reactant B E->F G Undesired Byproduct D F->G Reacts with excess B

Caption: Effect of mixing on reaction selectivity.

My reaction is known to be slow. How can I rationally approach optimizing the reaction kinetics?

Optimizing reaction kinetics is a cornerstone of process development in the pharmaceutical and chemical industries. [11][12]A systematic approach involves understanding the factors that influence the reaction rate and methodically adjusting them.

Key Factors Influencing Reaction Kinetics:

FactorRationale for Optimization
Concentration Increasing the concentration of reactants generally increases the reaction rate (for non-zero order reactions). [12]
Temperature As discussed, increasing the temperature typically accelerates a reaction. [12]
Catalyst A catalyst can provide an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate. [12]
Solvent The polarity and coordinating ability of the solvent can stabilize or destabilize transition states, affecting the reaction rate. [13][14]

A Step-by-Step Protocol for Kinetic Optimization:

  • Establish a Baseline: Run the reaction under your current standard conditions and carefully measure the conversion over time to establish a baseline kinetic profile.

  • One-Variable-at-a-Time (OVAT) Approach:

    • Temperature Screen: Run the reaction at a few different temperatures (e.g., 10°C below and above the standard temperature) while keeping all other parameters constant. Analyze the impact on the reaction rate and impurity profile.

    • Concentration Screen: Vary the concentration of one or more reactants to determine the reaction order and identify any potential substrate or product inhibition.

    • Solvent Screen: If feasible, test a few different solvents with varying polarities to see if the reaction rate can be improved.

  • Catalyst Loading/Choice: If using a catalyst, screen different loadings to find the optimal balance between reaction rate and cost. You might also consider screening alternative catalysts.

  • Data Analysis: Plot concentration versus time for each experiment to determine the initial rates and overall conversion. This data will guide further optimization efforts.

Understanding the kinetics of drug-target binding and drug degradation is also crucial in drug development to ensure efficacy and safety. [11][15][16]

References

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Technical Support Center: Optimizing Reaction Outcomes Through Solvent and Temperature Control

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions to common challenges encountered in the laboratory, focusing on the critical roles of solvent and temperature in dictating reaction outcomes. Here, we move beyond simple protocols to explain the underlying principles, enabling you to troubleshoot effectively and optimize your synthetic strategies.

Frequently Asked Questions (FAQs)

FAQ 1: How does the choice of solvent fundamentally alter the course of my reaction?

The solvent is not merely an inert medium for your reactants; it is an active participant that can dramatically influence reaction rates and selectivity.[1][2] Its influence stems from its ability to stabilize or destabilize reactants, intermediates, and transition states through various non-covalent interactions like dipole-dipole forces, hydrogen bonding, and van der Waals interactions.[3][4]

A key principle to remember is the differential stabilization of charged species.[1][4] For instance, a polar solvent will preferentially stabilize polar or charged transition states and intermediates, thereby lowering the activation energy and accelerating the reaction rate.[1][3][4] Conversely, if the reactants are more polar than the transition state, a polar solvent may hinder the reaction.

FAQ 2: What is the practical difference between polar protic and polar aprotic solvents, and how do I choose between them?

This is a critical distinction that directly impacts nucleophilicity and the reaction mechanism, particularly in substitution reactions.[5]

  • Polar Protic Solvents (e.g., water, ethanol, methanol) contain O-H or N-H bonds and can act as hydrogen bond donors.[2][6] They are highly effective at solvating both cations and anions.[4] They solvate anions strongly through hydrogen bonding, which can create a "solvent cage" around the nucleophile, reducing its reactivity.[7] These solvents favor reactions that proceed through charged intermediates, such as the SN1 reaction, by stabilizing the carbocation intermediate.[4][5]

  • Polar Aprotic Solvents (e.g., acetone, DMSO, DMF, acetonitrile) lack acidic protons and cannot act as hydrogen bond donors, though they do possess significant dipole moments.[2][6] They are excellent at solvating cations but are less effective at solvating anions, leaving the anions "naked" and highly reactive.[7] This property makes them ideal for promoting reactions that require a strong, unhindered nucleophile, such as the SN2 reaction.[4][5]

Decision-Making Flowchart for Solvent Selection in Substitution Reactions:

G start Reaction Type? sn1 SN1 Reaction (Carbocation Intermediate) start->sn1  Forms a stable carbocation sn2 SN2 Reaction (Concerted Mechanism) start->sn2  Requires a strong, unhindered nucleophile protic Choose Polar Protic Solvent (e.g., H2O, EtOH, MeOH) sn1->protic  Stabilizes the carbocation aprotic Choose Polar Aprotic Solvent (e.g., Acetone, DMSO, DMF) sn2->aprotic  Enhances nucleophilicity

Caption: Choosing between polar protic and polar aprotic solvents.

FAQ 3: My reaction is sluggish. Will simply increasing the temperature always improve the reaction rate?

Generally, increasing the temperature increases the reaction rate.[8][9] This relationship is described by the Arrhenius equation , which shows that the rate constant (k) is exponentially dependent on temperature.[10][11] A common rule of thumb is that a 10°C increase in temperature can double the reaction rate.[12] This is because higher temperatures lead to more frequent molecular collisions and, more importantly, a greater fraction of molecules possessing the necessary activation energy to react.[8][12]

However, there are important caveats:

  • Thermal Decomposition: Reactants, products, or catalysts may be thermally unstable and decompose at higher temperatures, leading to lower yields and the formation of impurities.

  • Selectivity: If multiple reaction pathways are possible, increasing the temperature may favor the formation of undesired byproducts, thus decreasing the selectivity for the desired product.

  • Exothermic Reactions: For highly exothermic reactions, increasing the temperature can lead to a "runaway" reaction that is difficult to control.[13]

Therefore, temperature optimization requires a careful balance between achieving a practical reaction rate and maintaining the stability and selectivity of the reaction.

FAQ 4: How does solvent polarity, as measured by the dielectric constant, affect reaction rates?

The dielectric constant (ε) of a solvent is a measure of its ability to separate charge.[1] It plays a significant role in reactions involving ionic species or polar transition states.

  • Reactions between ions of opposite charge: An increase in the solvent's dielectric constant leads to a decrease in the rate constant. This is because the more polar solvent better stabilizes the separated reactant ions, increasing the energy required to bring them together to form the transition state.[14]

  • Reactions between ions of like charge: An increase in the dielectric constant results in an increase in the reaction rate. The polar solvent helps to mitigate the electrostatic repulsion between the similarly charged reactants.[14]

  • Reactions between neutral molecules forming a polar transition state: A higher dielectric constant will stabilize the polar transition state more than the neutral reactants, thus lowering the activation energy and increasing the reaction rate.

Troubleshooting Guides

Scenario 1: Low or No Product Yield

Problem: You have run a reaction and, upon analysis (e.g., TLC, LC-MS, NMR), you observe very little or no desired product.

Troubleshooting Steps:

  • Re-evaluate Your Solvent Choice:

    • Is your solvent appropriate for the reaction mechanism? For example, using a polar protic solvent for an SN2 reaction can significantly hinder the nucleophile.[7]

    • Are your reactants soluble in the chosen solvent at the reaction temperature? Poor solubility can prevent the reactants from interacting.[2] Consider a different solvent or a co-solvent system to improve solubility.

    • Could the solvent be reacting with your reagents? For instance, protic solvents will react with strong bases like Grignard reagents.[2]

  • Optimize the Reaction Temperature:

    • Is the temperature too low? The reaction may be kinetically slow. Try incrementally increasing the temperature (e.g., in 10-20°C steps) and monitoring the progress.[15]

    • Is the temperature too high? Your product or starting materials could be decomposing. Run the reaction at a lower temperature and for a longer duration. Analyze for decomposition products.

  • Consider Solvent Purity:

    • Is your solvent anhydrous? Trace amounts of water can quench sensitive reagents like organometallics or strong bases. Ensure you are using appropriately dried solvents.

    • Are there other impurities? Peroxides in ether solvents, for example, can lead to unwanted side reactions. Use freshly purified solvents.

Experimental Protocol: Rapid Solvent Screening

  • Set up several small-scale reactions in parallel (e.g., in vials or a multi-well plate).

  • Use a diverse range of solvents from different classes (e.g., a polar protic, a polar aprotic, a nonpolar, and an ether).

  • Run all reactions at the same temperature and concentration for a set period.

  • Quench the reactions and analyze the crude mixtures by a rapid technique like TLC or LC-MS to identify the most promising solvent.

Scenario 2: Poor Reaction Selectivity (Formation of Multiple Products)

Problem: Your reaction is producing a mixture of products, including isomers or byproducts, leading to a low yield of the desired compound and difficult purification.

Troubleshooting Steps:

  • Adjust the Reaction Temperature:

    • Lower the temperature: Many competing reactions have different activation energies. Lowering the temperature will generally favor the reaction with the lower activation energy, which is often the desired thermodynamic or kinetic product.

    • Precise temperature control is crucial: Fluctuations in temperature can lead to inconsistent product ratios. Use a reliable temperature control system like an oil bath with a controller or a cryocool.[16][17]

  • Modify the Solvent System:

    • Change solvent polarity: The polarity of the solvent can influence which reaction pathway is favored by differentially stabilizing the transition states of competing pathways.[3][4] For example, solvent choice can dictate the outcome between substitution and elimination reactions.

    • Utilize hydrogen bonding effects: In some cases, a protic solvent can promote a specific pathway through hydrogen bonding with a reactant or intermediate, enhancing selectivity.[18]

Workflow for Optimizing Selectivity:

G start Poor Selectivity Observed temp_check Is Temperature Optimized? start->temp_check solvent_check Is Solvent System Optimal? temp_check->solvent_check Yes lower_temp Lower Reaction Temperature (e.g., from 80°C to 40°C) temp_check->lower_temp No screen_solvents Screen Solvents of Varying Polarity and Proticity solvent_check->screen_solvents No analyze Analyze Product Ratio (e.g., by NMR or GC) lower_temp->analyze screen_solvents->analyze end Improved Selectivity analyze->end

Caption: A systematic approach to troubleshooting poor reaction selectivity.

Data Tables for Quick Reference

Table 1: Properties of Common Organic Solvents
SolventClassBoiling Point (°C)Dielectric ConstantRelative Polarity
HexaneNonpolar691.880.009
TolueneNonpolar1112.380.099
Diethyl EtherNonpolar Ether34.64.30.117
Tetrahydrofuran (THF)Polar Aprotic667.50.207
Dichloromethane (DCM)Polar Aprotic39.69.10.309
AcetonePolar Aprotic56.1210.355
Acetonitrile (MeCN)Polar Aprotic8237.50.460
Dimethylformamide (DMF)Polar Aprotic153380.386
Dimethyl Sulfoxide (DMSO)Polar Aprotic18946.70.444
MethanolPolar Protic64.7330.762
EthanolPolar Protic78.224.550.654
WaterPolar Protic100801.000

Data compiled from multiple sources.[5][19][20]

Table 2: Temperature and Reaction Rate Relationship (Arrhenius Equation)

The Arrhenius equation, k = Ae-Ea/RT , quantifies the relationship between the rate constant (k), temperature (T), and activation energy (Ea).[10][11]

FactorEffect on Reaction RateRationale
Increasing Temperature (T) IncreasesA greater fraction of molecules has sufficient energy to overcome the activation barrier.[8][12]
Higher Activation Energy (Ea) DecreasesA larger energy barrier means fewer molecules will have enough energy to react at a given temperature.

References

  • Factors that Affect Reaction Rates. (2019, June 5). Chemistry LibreTexts. [Link]

  • Solvent effects on the kinetics, mechanism, stability, structural, and reactivity in chemical reactions from theoretical viewpoint. (n.d.). ResearchGate. [Link]

  • Biswas, T. (2022, February 6). Solvents: Importance in Chemical reaction. YouTube. [Link]

  • Arrhenius Equation | Effect Of Temperature On Rate Of Reaction | Chemical Kinetics | ProtonsTalk. (2020, December 19). YouTube. [Link]

  • Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide. (2025, May 26). Tenger Chemical. [Link]

  • How Does Temperature Affect The Rate Of A Reaction? (2023, March 15). A-Z of Materials. [Link]

  • The important role of solvents. (n.d.). EFCG. [Link]

  • The Role of Solvent in SN1, SN2, E1 and E2 Reactions. (n.d.). Chemistry Steps. [Link]

  • Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. (2025, October 31). ResearchGate. [Link]

  • Solvent effects. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]

  • Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. (2012, April 27). Master Organic Chemistry. [Link]

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  • Solvents and Polarity. (n.d.). University of Rochester, Department of Chemistry. [Link]

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  • Investigating the efficacy of green solvents and solvent-free conditions in hydrogen-bonding mediated organocatalyzed model reactions. (2024, March 7). PMC - NIH. [Link]

  • Polar Protic and Polar Aprotic Solvents. (n.d.). Chemistry Steps. [Link]

  • Chemical Kinetics and Stability. (n.d.). [Link]

  • How to Achieve Optimal Temperature Control of Reactors. (n.d.). Lab Unlimited. [Link]

  • Solvents to Fragments to Drugs: MD Applications in Drug Design. (n.d.). PMC - NIH. [Link]

  • A Brief Introduction to Chemical Reaction Optimization. (2023, February 23). White Rose Research Online. [Link]

  • A Model For the Calculation of Solvent Effects on Reaction Rates for Process Design Purposes. (n.d.). DSpace@MIT. [Link]

  • Organic Chemistry: Protic vs Aprotic Solvents & WHEN TO USE THEM IN A MECHANISM! (SN1,SN2, E1 & E2). (2025, February 27). YouTube. [Link]

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  • Toward a Combined Molecular Dynamics and Quantum Mechanical Approach to Understanding Solvent Effects on Chemical Processes in the Pharmaceutical Industry. (2023, March 29). ACS Publications. [Link]

  • Ruthenium-Catalyzed Solvent-Controlled Chemoselective Asymmetric Hydrogenation of 2,8′-Bisquinoline Derivatives. (2026, January 20). ACS Publications. [Link]

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  • An Optimization and Common Troubleshooting Solving in Polymerase Chain Reaction Technique. (n.d.). Systematic Reviews in Pharmacy. [Link]

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Technical Support Center: Stability and Handling of Methyl 2-bromo-2-(2-cyanophenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Methyl 2-bromo-2-(2-cyanophenyl)acetate. This guide is designed for researchers, scientists, and professionals in drug development who utilize this reactive intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the long-term stability and integrity of your material, preventing decomposition during storage and handling. Our recommendations are grounded in established chemical principles and field-proven best practices.

Introduction: Understanding the Instability of Methyl 2-bromo-2-(2-cyanophenyl)acetate

Methyl 2-bromo-2-(2-cyanophenyl)acetate is a valuable building block in organic synthesis, but its utility is matched by its reactivity. The molecule's inherent instability stems from two key functional groups: the α-bromo ester and the ortho-disubstituted cyanophenyl ring. The α-bromo position is highly susceptible to nucleophilic substitution (SN2) reactions, while the ester moiety is prone to hydrolysis under both acidic and basic conditions. The presence of the electron-withdrawing cyano group in the ortho position can further influence the reactivity of the benzylic bromide.

This guide will equip you with the knowledge to mitigate these decomposition pathways, ensuring the purity and reactivity of your starting material for successful downstream applications.

Frequently Asked Questions (FAQs)

Q1: My freshly purchased Methyl 2-bromo-2-(2-cyanophenyl)acetate has a brownish tint. Is it still usable?

A slight brownish tint can indicate the formation of minor degradation products, often from exposure to light or trace amounts of acid leading to the release of bromine. While the material may still be suitable for some applications, it is crucial to assess its purity before use. We recommend running a purity check using HPLC or 1H NMR spectroscopy. For high-purity requirements, such as in the synthesis of pharmaceutical intermediates, purification by flash column chromatography may be necessary.

Q2: I've been storing the compound at room temperature. What are the risks?

Room temperature storage, especially in a humid environment, significantly increases the rate of decomposition. The primary risks are hydrolysis of the ester to form 2-bromo-2-(2-cyanophenyl)acetic acid and reaction with atmospheric moisture. Elevated temperatures can also accelerate the release of HBr, which can then catalyze further decomposition. For optimal stability, this compound should be stored under controlled, refrigerated conditions.

Q3: Can I store this compound in a standard glass bottle?

While borosilicate glass is generally inert, for long-term storage, we recommend using amber glass bottles with PTFE-lined caps. The amber glass protects the compound from light-induced degradation. The PTFE liner provides a superior seal against atmospheric moisture and is resistant to potential off-gassing of acidic vapors like HBr.

Q4: I suspect my material has degraded. What are the likely decomposition products?

The most probable decomposition products are 2-bromo-2-(2-cyanophenyl)acetic acid (from ester hydrolysis) and methyl 2-hydroxy-2-(2-cyanophenyl)acetate (from substitution of the bromide with water). In the presence of alcohols (e.g., methanol from hydrolysis), transesterification is also a possibility, though generally less favorable under typical storage conditions.

Troubleshooting Guide

Issue 1: Rapid Discoloration (Yellowing/Browning) of the Compound
  • Underlying Cause: This is often a sign of decomposition, potentially initiated by exposure to light (photodecomposition) or trace acidic impurities that can lead to the liberation of bromine. The α-bromo ester functionality makes the compound particularly susceptible to such degradation.

  • Preventative Measures:

    • Light Protection: Always store the compound in amber or opaque containers to minimize light exposure.[1]

    • Inert Atmosphere: Upon receipt, and after each use, flush the container with an inert gas like argon or nitrogen before sealing. This displaces oxygen and moisture, which can contribute to degradation pathways.

    • Acid Scavenging: For long-term storage, consider adding a non-nucleophilic acid scavenger, such as powdered, anhydrous potassium carbonate, to the storage container. This can neutralize any trace amounts of HBr that may form.

Issue 2: Poor Yields or Unexpected Byproducts in Subsequent Reactions
  • Underlying Cause: A decrease in the purity of Methyl 2-bromo-2-(2-cyanophenyl)acetate due to decomposition during storage is a common culprit. The primary degradants, the corresponding carboxylic acid or alcohol, can interfere with subsequent reactions, either by not participating or by forming unwanted side products.

  • Troubleshooting Steps:

    • Purity Verification Before Use: Always verify the purity of the starting material before commencing a reaction, especially if it has been in storage for an extended period. HPLC is the recommended method for a quantitative assessment.

    • Repurification: If the purity is found to be below the required specification, the material can often be repurified. Flash column chromatography using a non-polar solvent system (e.g., hexanes/ethyl acetate) is typically effective.

    • Reaction Monitoring: Closely monitor the progress of your reaction (e.g., by TLC or LC-MS) to identify any unexpected byproducts that may arise from impurities in the starting material.

Issue 3: Inconsistent Results Between Batches
  • Underlying Cause: Batch-to-batch inconsistency can often be traced back to variations in storage and handling practices. Even minor differences in exposure to air, moisture, or light can lead to different degradation profiles.

  • Solution: Standardized Handling Protocol:

    • Implement a strict, standardized protocol for the handling and storage of Methyl 2-bromo-2-(2-cyanophenyl)acetate across all laboratory personnel.

    • Aliquot the material upon receipt into smaller, single-use quantities. This minimizes the number of times the main stock is exposed to the atmosphere.[1]

    • Maintain a detailed log for each batch, recording the date of receipt, opening date, and any observations about its appearance.

Recommended Storage Conditions

To maximize the shelf-life of Methyl 2-bromo-2-(2-cyanophenyl)acetate, we recommend the following storage conditions, summarized in the table below.

ParameterRecommendationRationale
Temperature 2-8 °C (Refrigerated)Slows down the rate of all potential decomposition reactions, including hydrolysis and elimination.
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation and reaction with atmospheric moisture.
Light Protected from Light (Amber Vial)Prevents photodecomposition, which can generate radical species and accelerate degradation.[1]
Container Tightly Sealed Amber Glass Vial with PTFE-lined CapProvides a barrier against moisture and air, and protects from light. PTFE is a highly inert liner material.
Moisture Anhydrous ConditionsThe compound is sensitive to moisture, which can lead to hydrolysis of the ester and reaction at the benzylic bromide position.

Visualizing Decomposition Pathways

The primary decomposition pathways for Methyl 2-bromo-2-(2-cyanophenyl)acetate are hydrolysis and nucleophilic substitution. The following diagram illustrates these key degradation routes.

DecompositionPathways cluster_main Methyl 2-bromo-2-(2-cyanophenyl)acetate cluster_products Decomposition Products A Methyl 2-bromo-2-(2-cyanophenyl)acetate B 2-bromo-2-(2-cyanophenyl)acetic acid A->B  Hydrolysis (H₂O)   C Methyl 2-hydroxy-2-(2-cyanophenyl)acetate A->C  Substitution (H₂O)  

Caption: Primary decomposition pathways of Methyl 2-bromo-2-(2-cyanophenyl)acetate.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of Methyl 2-bromo-2-(2-cyanophenyl)acetate and detecting common impurities. Method optimization may be required based on the specific instrument and impurities suspected.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is recommended.

    • Solvent A: Water + 0.1% Formic Acid

    • Solvent B: Acetonitrile + 0.1% Formic Acid

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 30% B

    • 19-25 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Accurately weigh approximately 10 mg of the compound and dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute as necessary.

  • Analysis: The parent compound is expected to be the major peak. Earlier eluting peaks may correspond to more polar impurities like the hydrolyzed carboxylic acid.

Workflow for Handling and Storage

The following workflow diagram outlines the best practices from receipt to use of the compound.

HandlingWorkflow cluster_receiving Receiving & Initial Handling cluster_storage Storage cluster_usage Pre-Use & Analysis Receive Receive Compound Inspect Inspect Container Seal & Appearance Receive->Inspect Aliquot Aliquot into Single-Use Vials Inspect->Aliquot Inert Flush with Inert Gas Aliquot->Inert Seal Seal Tightly (PTFE-lined cap) Inert->Seal Store Store at 2-8°C, Protected from Light Seal->Store Equilibrate Equilibrate Vial to Room Temp Store->Equilibrate PurityCheck Perform Purity Check (HPLC/NMR) Equilibrate->PurityCheck Use Use in Reaction PurityCheck->Use

Sources

Technical Support Center: Strategies for Removing Unreacted Starting Material

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Importance of a Meticulous Work-up

In the realm of chemical synthesis, the reaction is only half the battle. Even the most efficient reactions rarely proceed to 100% completion, leaving behind a mixture of the desired product, byproducts, and unreacted starting materials.[1] The process of separating and purifying the target compound from this crude mixture is known as the "work-up."[1] A thorough and well-executed work-up is paramount to obtaining a pure product, which is essential for accurate characterization, reliable biological testing, and meeting regulatory standards in drug development.

This guide provides a comprehensive troubleshooting resource for common challenges encountered during the removal of unreacted starting materials. It is designed to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions and effectively troubleshoot their purification processes.

Decision-Making Flowchart: Selecting the Optimal Work-up Procedure

The choice of a work-up procedure is dictated by the distinct physical and chemical properties of the starting materials and the product.[2][3] This flowchart provides a logical framework for selecting the most appropriate separation technique.

Work-up Decision Tree Choosing the Right Work-up Procedure start Crude Reaction Mixture product_state Is the product a solid or a liquid/oil? start->product_state solid_product Product is a solid product_state->solid_product Solid liquid_product Product is a liquid/oil product_state->liquid_product Liquid/Oil solid_solubility Significant difference in solubility between product and starting material? solid_product->solid_solubility liquid_boiling_point Significant difference in boiling points (>25 °C)? liquid_product->liquid_boiling_point recrystallization Recrystallization solid_solubility->recrystallization Yes chromatography_solid Column Chromatography solid_solubility->chromatography_solid No distillation Distillation (Simple or Fractional) liquid_boiling_point->distillation Yes liquid_extraction Are product and starting material soluble in immiscible solvents? liquid_boiling_point->liquid_extraction No extraction Liquid-Liquid Extraction liquid_extraction->extraction Yes chromatography_liquid Column Chromatography liquid_extraction->chromatography_liquid No

Caption: A flowchart to guide the selection of an appropriate work-up procedure.

Troubleshooting & FAQs by Technique

This section addresses specific issues that may arise during common work-up procedures in a question-and-answer format.

Liquid-Liquid Extraction

Liquid-liquid extraction is a cornerstone of reaction work-up, leveraging differences in solubility to partition compounds between two immiscible liquid phases, typically an aqueous phase and an organic solvent.[4]

FAQ 1: My layers are not separating and an emulsion has formed. What should I do?

An emulsion is a stable mixture of two immiscible liquids, often appearing as a cloudy or milky layer between the aqueous and organic phases.[5]

  • Causality: Emulsions are often caused by the presence of detergents or other surfactant-like molecules in the reaction mixture.[5] Vigorous shaking can also contribute to their formation.[6]

  • Troubleshooting Steps:

    • Patience: Allow the separatory funnel to stand undisturbed for some time; the emulsion may break on its own.[5][7]

    • Gentle Agitation: Gently swirl the separatory funnel instead of shaking it vigorously.[6]

    • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to disrupt the emulsion.[6]

    • Filtration: Filter the entire mixture through a plug of Celite or glass wool.[6][7]

    • Centrifugation: If available, centrifuging the mixture can effectively separate the layers.[6]

    • Solvent Addition: Adding a small amount of a different organic solvent can alter the properties of the organic phase and help to break the emulsion.[6]

FAQ 2: How do I select the appropriate extraction solvent?

The ideal extraction solvent should have high solubility for the target compound, be immiscible with the other phase (usually water), have a low boiling point for easy removal, and be relatively non-toxic and non-flammable.[8]

  • Principle of "Like Dissolves Like":

    • Polar compounds are best extracted with polar organic solvents.[9]

    • Non-polar compounds are more effectively extracted with non-polar organic solvents.[9]

  • Data Table: Common Extraction Solvents

SolventPolarityBoiling Point (°C)Miscibility with Water
HexaneNon-polar69Immiscible[10][11]
TolueneNon-polar111Immiscible[10][11]
Diethyl EtherSlightly Polar34.6Immiscible[10][11]
DichloromethanePolar39.6Immiscible[9][10][11]
Ethyl AcetatePolar77.1Immiscible[9][10][11]

FAQ 3: My product appears to be remaining in the aqueous layer. How can I improve the extraction efficiency?

  • pH Adjustment: For acidic or basic compounds, adjusting the pH of the aqueous layer can dramatically increase their solubility in the organic phase.

    • Acidic Compounds: By adding a base (e.g., sodium bicarbonate or sodium hydroxide) to the aqueous layer, an acidic compound is deprotonated to form a salt, which is more soluble in the aqueous phase. Conversely, acidifying the aqueous layer will keep the acidic compound in its neutral, more organic-soluble form.

    • Basic Compounds: Adding an acid (e.g., dilute HCl) to the aqueous layer will protonate a basic compound, making it more water-soluble. Conversely, adding a base will keep the basic compound in its neutral, more organic-soluble form.

  • Multiple Extractions: It is more efficient to perform multiple extractions with smaller volumes of the organic solvent than one extraction with a large volume.[12]

Liquid-Liquid Extraction Workflow Standard Liquid-Liquid Extraction Workflow start Reaction Mixture in Separatory Funnel add_solvent Add Immiscible Organic Solvent start->add_solvent shake Stopper and Invert Funnel to Mix (Vent Frequently) add_solvent->shake separate Allow Layers to Separate shake->separate drain_aqueous Drain Aqueous Layer separate->drain_aqueous collect_organic Collect Organic Layer drain_aqueous->collect_organic dry_organic Dry Organic Layer (e.g., with Na2SO4) collect_organic->dry_organic evaporate Evaporate Solvent to Obtain Product dry_organic->evaporate Flash Chromatography Setup Flash Column Chromatography Setup column Glass Column Solvent (Mobile Phase) Sand Sample loaded on Silica Silica Gel (Stationary Phase) Sand Cotton/Glass Wool Plug flask Collection Flask column:f5->flask pressure Air/Nitrogen Pressure pressure->column:f0 Recrystallization Workflow Recrystallization Workflow start Impure Solid dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve hot_filtration Hot Gravity Filtration (to remove insoluble impurities) dissolve->hot_filtration cool Allow Solution to Cool Slowly hot_filtration->cool crystallize Crystals Form cool->crystallize cold_filtration Collect Crystals by Vacuum Filtration crystallize->cold_filtration wash Wash Crystals with Cold Solvent cold_filtration->wash dry Dry the Purified Crystals wash->dry Distillation Setups Comparison of Simple and Fractional Distillation cluster_simple Simple Distillation cluster_fractional Fractional Distillation simple_dist Distilling Flask Condenser Receiving Flask fractional_dist Distilling Flask Fractionating Column Condenser Receiving Flask

Sources

Technical Support Center: Analytical Methods for Monitoring Methyl 2-bromo-2-(2-cyanophenyl)acetate Reactions

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical resource for researchers, scientists, and drug development professionals engaged in synthetic processes involving Methyl 2-bromo-2-(2-cyanophenyl)acetate. The accurate monitoring of its reaction progress is critical for optimizing yield, minimizing impurity formation, and ensuring the overall success of the synthetic route. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during analytical monitoring.

Choosing the Right Analytical Tool: A Decision Framework

The selection of an appropriate analytical method is the first critical step in successfully monitoring your reaction. The choice depends on several factors including the reaction scale, the chemical properties of reactants and products, and the level of quantitative accuracy required.

MethodSelection cluster_TLC TLC Workflow cluster_HPLC HPLC Workflow cluster_GC GC Workflow cluster_NMR NMR Workflow Start Start: Need to Monitor Reaction Method Select Primary Analytical Method Start->Method TLC Thin-Layer Chromatography (TLC) Method->TLC  Rapid, Qualitative Check?   HPLC High-Performance Liquid Chromatography (HPLC) Method->HPLC  High Resolution & Quantitation?   GC Gas Chromatography (GC) Method->GC  Volatile Analytes?   NMR Nuclear Magnetic Resonance (NMR) Method->NMR  Structural Info & Quantitation?   TLC_Use Ideal for quick checks on reaction completion and identifying major components. TLC->TLC_Use HPLC_Use Gold standard for quantitative analysis of non-volatile and thermally labile compounds. HPLC->HPLC_Use GC_Use Suitable if reactants/products are volatile and thermally stable. May require derivatization. GC->GC_Use NMR_Use Provides detailed structural information and can be used for quantitative analysis (qNMR). NMR->NMR_Use

Caption: Decision workflow for selecting an analytical method.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems that may arise during the analysis of reactions involving Methyl 2-bromo-2-(2-cyanophenyl)acetate.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for monitoring these reactions due to its high resolution and quantitative capabilities.[1] However, various issues can compromise the quality of your data.

Scenario 1: Poor Peak Shape (Tailing or Fronting)

  • Question: My peaks for the starting material and product are tailing. What could be the cause and how do I fix it?

  • Answer: Peak tailing is a common issue that can obscure a proper quantification.

    • Causality: Tailing often results from secondary interactions between the analyte and the stationary phase, or issues with the mobile phase. For a compound like Methyl 2-bromo-2-(2-cyanophenyl)acetate, which has polar functional groups (ester, nitrile) and a non-polar aromatic ring, a mismatch in mobile phase pH or composition can lead to these undesirable interactions.

    • Troubleshooting Steps:

      • Check Mobile Phase pH: The silica backbone of many reverse-phase columns is unstable at extreme pH values. Ensure your mobile phase pH is within the column's recommended range (typically pH 2-7.5).[2]

      • Adjust Mobile Phase Composition: If using a buffered mobile phase, ensure the buffer concentration is adequate to maintain a consistent pH. Sometimes, a small change in the organic modifier (e.g., acetonitrile or methanol) percentage can significantly improve peak shape.

      • Sample Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample and re-injecting.[2]

      • Column Contamination: The column may have adsorbed impurities from previous injections. Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) to remove contaminants.[3]

Scenario 2: Inconsistent Retention Times

  • Question: The retention times for my analyte peaks are shifting between injections. What is causing this variability?

  • Answer: Drifting retention times make peak identification and quantification unreliable.

    • Causality: This issue often points to a lack of stability in the HPLC system, either in the mobile phase composition or the column temperature.

    • Troubleshooting Steps:

      • Mobile Phase Preparation: Ensure your mobile phase is well-mixed and degassed. If preparing the mobile phase online, check that the pump's proportioning valves are functioning correctly.[2][4]

      • Column Temperature: Fluctuations in ambient temperature can affect retention times. Use a column oven to maintain a constant temperature.[2][5]

      • Column Equilibration: Ensure the column is adequately equilibrated with the mobile phase before starting your analytical run. A good rule of thumb is to flush with at least 10-20 column volumes of the mobile phase.[4]

      • Pump Issues: Check for leaks in the pump seals or other parts of the system, which can lead to an inconsistent flow rate.[2][3]

Parameter Potential Issue Recommended Action
Peak Shape Tailing or FrontingCheck mobile phase pH, adjust composition, dilute sample, flush column.
Retention Time DriftingEnsure proper mobile phase mixing, use a column oven, equilibrate column, check for pump leaks.
Baseline Noise or DriftDegas mobile phase, use high-purity solvents, clean detector flow cell.
Gas Chromatography (GC)

GC can be a viable option, particularly if the reactants and products are sufficiently volatile and thermally stable. However, benzylic bromides can be thermally labile.[6]

Scenario 1: Peak Tailing and Broadening

  • Question: My peaks in the GC chromatogram are broad and tailing. What's the problem?

  • Answer: Poor peak shape in GC often indicates issues with the column, injection technique, or thermal degradation.

    • Causality: Active sites in the GC inlet or column can interact with the analytes, causing tailing.[7] Additionally, the elevated temperatures in the injector and column can cause decomposition of thermally sensitive compounds like Methyl 2-bromo-2-(2-cyanophenyl)acetate.[6][8]

    • Troubleshooting Steps:

      • Lower Injection Temperature: To minimize thermal degradation, try reducing the injector temperature.

      • Use a Deactivated Liner: An inert or deactivated inlet liner will have fewer active sites for the analyte to interact with.

      • Column Conditioning: The column may need to be conditioned at a high temperature to remove contaminants.

      • Derivatization: In some cases, derivatizing the analyte to a more thermally stable compound can improve peak shape. For example, converting any potential hydrolysis products (carboxylic acids) to their silyl esters.

Scenario 2: Ghost Peaks

  • Question: I'm seeing unexpected peaks in my chromatogram, even in blank runs. Where are they coming from?

  • Answer: These "ghost peaks" are often due to carryover from previous injections or contamination.[9]

    • Causality: Residue from a previous, more concentrated sample can be retained in the syringe, inlet, or the front of the column and elute in a subsequent run.

    • Troubleshooting Steps:

      • Syringe Wash: Thoroughly wash the syringe with a strong solvent between injections.

      • Bake Out the System: Increase the temperature of the inlet and column to a high temperature (below the column's maximum limit) to "bake out" any contaminants.

      • Check Septum: A degrading septum can be a source of contamination. Replace the septum if it is old or has been punctured many times.

Thin-Layer Chromatography (TLC)

TLC is an invaluable tool for rapid, qualitative monitoring of reaction progress.[10]

Scenario 1: Poor Spot Separation

  • Question: My starting material and product spots are not well-separated on the TLC plate. How can I improve the resolution?

  • Answer: Achieving good separation on TLC requires optimizing the mobile phase (eluent).

    • Causality: The separation is based on the differential partitioning of the analytes between the stationary phase (typically silica gel) and the mobile phase. If the eluent is too polar, all components will travel up the plate with the solvent front. If it's not polar enough, they will remain at the baseline.

    • Troubleshooting Steps:

      • Adjust Solvent Polarity: A common starting eluent is a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate).[11][12] If your spots are too high (high Rf), decrease the proportion of the polar solvent. If they are too low (low Rf), increase the proportion of the polar solvent.

      • Try Different Solvents: If adjusting the ratio of your current solvent system doesn't work, try a different solvent combination. For example, dichloromethane can be a good alternative to ethyl acetate for separating moderately polar compounds.

      • Add a Modifier: For compounds with acidic or basic functional groups, adding a small amount of acetic acid or triethylamine to the eluent can improve spot shape and separation.[10]

Scenario 2: Streaking Spots

  • Question: My spots are appearing as streaks rather than distinct spots. What is causing this?

  • Answer: Streaking can make it difficult to determine the Rf value and can obscure other spots.

    • Causality: This is often caused by applying too much sample to the plate or by the sample not being fully soluble in the eluent.[10] Strongly polar compounds can also streak on silica gel.[10]

    • Troubleshooting Steps:

      • Apply Less Sample: Use a capillary spotter to apply a very small amount of your reaction mixture to the plate.

      • Ensure Sample is Dissolved: Make sure your sample is fully dissolved in a suitable solvent before spotting.

      • Add a Polar Modifier: For highly polar compounds, adding a small amount of methanol to your eluent can sometimes reduce streaking.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for both structural elucidation and quantitative analysis (qNMR).[13]

Scenario 1: Poor Signal Resolution or Broad Peaks

  • Question: The peaks in my ¹H NMR spectrum are broad, making integration difficult. What can I do?

  • Answer: Good resolution is key for accurate integration and, therefore, accurate quantification.

    • Causality: Broad peaks can be caused by poor shimming of the magnet, the presence of paramagnetic impurities, or high sample viscosity.

    • Troubleshooting Steps:

      • Shim the Magnet: The magnetic field needs to be homogeneous across the sample. Perform a shimming routine before acquiring your spectrum.

      • Filter the Sample: If you suspect paramagnetic impurities (e.g., from a metal catalyst), filter your sample through a small plug of celite or silica gel before preparing your NMR sample.

      • Use a Low-Viscosity Solvent: If your sample is too concentrated, it can be viscous, leading to broad lines. Dilute your sample or use a less viscous deuterated solvent.

Scenario 2: Inaccurate Quantification (qNMR)

  • Question: The conversion calculated from my qNMR data seems incorrect. What could be the source of error?

  • Answer: Accurate qNMR requires careful experimental setup and data processing.

    • Causality: Errors can arise from incomplete relaxation of the nuclei, improper selection of the internal standard, or incorrect processing of the data.

    • Troubleshooting Steps:

      • Ensure Full Relaxation: Use a longer relaxation delay (D1) in your acquisition parameters to ensure all protons have fully relaxed before the next pulse. A D1 of at least 5 times the longest T1 of any proton of interest is recommended.

      • Choose a Suitable Internal Standard: The internal standard should have a simple spectrum with a peak that does not overlap with any of the analyte peaks. It should also be chemically inert and soluble in the same solvent as the sample.

      • Baseline Correction and Phasing: Ensure the spectrum has a flat baseline and is correctly phased before integration.

TroubleshootingFlow cluster_HPLC HPLC Troubleshooting cluster_GC GC Troubleshooting Start Problem Identified IdentifyMethod Which Analytical Method? Start->IdentifyMethod HPLC_Prob HPLC Issue IdentifyMethod->HPLC_Prob HPLC GC_Prob GC Issue IdentifyMethod->GC_Prob GC TLC_Prob TLC Issue IdentifyMethod->TLC_Prob TLC NMR_Prob NMR Issue IdentifyMethod->NMR_Prob NMR PeakShape_HPLC Poor Peak Shape? HPLC_Prob->PeakShape_HPLC RetTime_HPLC Inconsistent Retention Time? HPLC_Prob->RetTime_HPLC PeakShape_GC Peak Tailing? GC_Prob->PeakShape_GC GhostPeaks_GC Ghost Peaks? GC_Prob->GhostPeaks_GC Sol1_HPLC Check Mobile Phase pH Adjust Composition Dilute Sample PeakShape_HPLC->Sol1_HPLC Yes Sol2_HPLC Check Mobile Phase Prep Use Column Oven Equilibrate Column RetTime_HPLC->Sol2_HPLC Yes Sol1_GC Lower Injector Temp Use Deactivated Liner Condition Column PeakShape_GC->Sol1_GC Yes Sol2_GC Wash Syringe Bake Out System Replace Septum GhostPeaks_GC->Sol2_GC Yes

Caption: A simplified troubleshooting workflow for HPLC and GC issues.

Frequently Asked Questions (FAQs)

  • Q1: Can I use Thin-Layer Chromatography (TLC) for quantitative analysis of my reaction?

    • A1: While standard TLC is primarily a qualitative technique, it can be adapted for semi-quantitative or even quantitative analysis using a technique called MIA-TLC (Multivariate Image Analysis-Thin Layer Chromatography).[11] This involves using image processing software to analyze the size and intensity of the spots on the TLC plate.[11] However, for highly accurate and reproducible quantitative results, HPLC is the preferred method.[1]

  • Q2: My compound, Methyl 2-bromo-2-(2-cyanophenyl)acetate, seems to degrade on the GC column. What are my options?

    • A2: Thermal lability is a known issue for many benzylic bromides.[14] If you observe degradation, which may appear as multiple smaller peaks, you should first try to optimize your GC method by lowering the injector and oven temperatures.[8][15] If this is not successful, HPLC would be a more suitable technique as it is performed at or near room temperature and is well-suited for non-volatile and thermally unstable compounds.[1]

  • Q3: How do I prepare my reaction mixture for HPLC analysis?

    • A3: Proper sample preparation is crucial for obtaining good chromatographic results and for protecting your HPLC column.

      • Quench the Reaction: If necessary, quench the reaction to stop it from proceeding further after you have taken your time point.

      • Dilute the Sample: Take a small aliquot of the reaction mixture and dilute it with a solvent that is compatible with your mobile phase. A good starting point is to dilute with the mobile phase itself.

      • Filter the Sample: It is highly recommended to filter your diluted sample through a 0.22 µm or 0.45 µm syringe filter before injection. This will remove any particulate matter that could clog the column frit or the tubing of the HPLC system.

  • Q4: For qNMR analysis, what is a good internal standard to use for a reaction involving Methyl 2-bromo-2-(2-cyanophenyl)acetate?

    • A4: The choice of an internal standard is critical for accurate qNMR. An ideal standard should:

      • Be soluble in the same deuterated solvent as your reaction mixture.

      • Have one or more sharp singlet peaks that do not overlap with any of the signals from your reactants, products, or solvent.

      • Be chemically inert under the reaction conditions.

      • Have a known purity.

      • Commonly used internal standards for organic reactions include 1,3,5-trimethoxybenzene, dimethyl terephthalate, or maleic anhydride. The best choice will depend on the specific chemical shifts of the species in your reaction mixture.

  • Q5: What is the best way to visualize my spots on a TLC plate if the compounds are not UV-active?

    • A5: If your starting material or product does not have a UV chromophore, you will need to use a chemical stain to visualize the spots. Common stains for general organic compounds include:

      • Potassium Permanganate (KMnO₄) Stain: This stain reacts with compounds that can be oxidized, such as alcohols, aldehydes, and alkenes. It appears as yellow spots on a purple background.

      • Iodine Chamber: Placing the TLC plate in a chamber with a few crystals of iodine will cause most organic compounds to appear as brown spots. This is a non-destructive method, and the spots will fade over time.

      • Vanillin Stain: A solution of vanillin in ethanol and sulfuric acid, followed by heating, can visualize a wide range of compounds as colored spots.

References

  • SIELC Technologies. (n.d.). Separation of METHYL 2-(4-BROMOPHENYL)-2,2-DIMETHYLACETATE on Newcrom R1 HPLC column.
  • Khodadoust, S., et al. (2014). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. RSC Advances, 4(28), 14533-14540.
  • Drawell. (n.d.). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot.
  • Reddit. (2022). separating benzyl bromide and product spots on tlc.
  • Chemistry LibreTexts. (2022). Thin Layer Chromatography.
  • PubMed. (n.d.). Determination of trace concentrations of bromophenols in water using purge-and-trap after in situ acetylation.
  • Krishnamurthy, V. M. (2022). Enzyme kinetics by real-time quantitative NMR (qNMR) spectroscopy with progress curve analysis. Analytical Biochemistry, 659, 114919.
  • ResearchGate. (n.d.). (a) ¹H NMR spectrum of p-cresyl phenyl acetate. ¹H NMR data of p-cresyl....
  • MDPI. (n.d.). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile.
  • Lunn, G. (2005). HPLC methods for recently approved pharmaceuticals. Wiley.
  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR).
  • Van der Puyl, V. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (Doctoral dissertation, University of Windsor).
  • Magritek. (n.d.). Online Monitoring of the N-Acetylation Reaction of L-Phenylalanine.
  • Practical Science. (2025). Mastering Thin Layer Chromatography (TLC) Techniques.
  • Ashenhurst, J. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry.
  • MDPI. (n.d.). Automated GC-FID Analysis of Brominated Flame Retardants in Polyester Resins with Hydrogen Carrier Gas.
  • ALWSCI. (2025). Common Sources Of Error in Gas Chromatography.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • University of Washington. (n.d.). CHEM 344 Thin Layer Chromatography.
  • Polish Pharmaceutical Society. (n.d.). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT.
  • University of Ottawa. (2017).
  • Pharmaceutical Technology. (n.d.). NMR Reaction-Monitoring as a Process Analytical Technique.
  • ResearchGate. (n.d.). Simultaneous determination of 19 bromophenols by gas chromatography–mass spectrometry (GC-MS) after derivatization.
  • The Royal Society of Chemistry. (n.d.). Supplementary Information for:.
  • ChemicalBook. (n.d.). METHYL 2-(2-BROMOPHENYL)ACETATE synthesis.
  • Separation Science. (n.d.). Activity and Decomposition.
  • MilliporeSigma. (n.d.). HPLC Troubleshooting Guide.
  • SpringerLink. (n.d.). Desktop NMR spectroscopy for real-time monitoring of an acetalization reaction in comparison with gas chromatography and NMR at 9.4 T.
  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
  • ResearchGate. (n.d.). (PDF) Reaction NMR: A Quantitative Kinetic Analysis "Probe" for Process Development.
  • Phenomenex. (2025). Temperature Programming for Better GC Results.
  • Chemistry For Everyone. (2025). How To Improve Thin Layer Chromatography Experiment?.
  • PubMed. (2024). Simultaneous determination of 19 bromophenols by gas chromatography-mass spectrometry (GC-MS) after derivatization.
  • Reddit. (2021). How to know when to stop reaction, benzylic bromination using AIBN.
  • CIPAC. (2020). multi-active method for the analysis of active substances in formulated products to support quality control scope.
  • National Institutes of Health. (n.d.). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols.
  • IJSDR. (n.d.). Troubleshooting in HPLC: A Review.
  • Chemistry For Everyone. (2025). What Causes Tailing In Gas Chromatography?.
  • Pharmacia. (2023). Development and validation of determination of genotoxic impurity Bromoethane in Vigabatrin drug substance using head space g.
  • University of Rochester. (n.d.). Chromatography: Solvent Systems for TLC.
  • PubMed Central. (n.d.). Development of a validated HPLC method for the separation and analysis of a Bromazepam, Medazepam and Midazolam mixture.
  • RSC Publishing. (n.d.). Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones.
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  • RSC Publishing. (2017). Real-time HPLC-MS reaction progress monitoring using an automated analytical platform.
  • ResearchGate. (n.d.). (PDF) Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile.
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Validation & Comparative

A Senior Application Scientist's Guide to Modern Indole Synthesis: A Comparative Analysis of Key Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1] Its prevalence in biologically active compounds drives a continuous demand for efficient, versatile, and scalable synthetic routes. While specific starting materials like Methyl 2-bromo-2-(2-cyanophenyl)acetate represent a niche strategy, likely involving an intramolecular cyclization, a broader understanding of the principal indole synthesis methodologies is crucial for any researcher in the field. The choice of synthetic strategy profoundly impacts reaction efficiency, substrate scope, functional group tolerance, and ultimately, the success of a research or drug development program.

This guide provides an in-depth, objective comparison of the most robust and widely adopted methods for indole synthesis. We will move beyond simple procedural lists to dissect the mechanistic underpinnings, strategic advantages, and practical limitations of each approach. By synthesizing technical data with field-proven insights, this document will empower researchers, scientists, and drug development professionals to make informed decisions when selecting the optimal pathway for their target indole derivatives. We will explore the classical pillars of indole synthesis, delve into the transformative power of transition-metal catalysis, and present comparative data to ground our analysis in empirical evidence.

Chapter 1: The Classical Pillars: Fischer and Leimgruber-Batcho Syntheses

The landscape of indole synthesis was first defined by powerful, named reactions that remain relevant today. These methods, while sometimes demanding, are foundational and offer broad applicability.

The Fischer Indole Synthesis

First reported in 1883, the Fischer indole synthesis is arguably the most famous and widely taught method for constructing the indole nucleus.[2] The reaction involves the acid-catalyzed thermal cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine and a suitable ketone or aldehyde.[3]

Mechanistic Rationale & Experimental Choices: The genius of the Fischer synthesis lies in its use of a[4][4]-sigmatropic rearrangement. The choice of acid catalyst (e.g., H₂SO₄, polyphosphoric acid, ZnCl₂) is critical; it must be strong enough to promote the tautomerization of the hydrazone to its reactive enamine form without causing degradation of the starting materials or product.[3] The subsequent sigmatropic rearrangement forms a new C-C bond, and rearomatization followed by cyclization and ammonia elimination yields the indole core. The main limitation of this classic route is the often-limited commercial availability of substituted arylhydrazines and the sometimes harsh reaction conditions required.[5]

Fischer_Indole_Mechanism cluster_0 Hydrazone Formation cluster_1 Indolization Cascade A Arylhydrazine + Ketone/Aldehyde B Arylhydrazone A->B Condensation C Enamine Tautomer B->C H+ D [3,3]-Sigmatropic Rearrangement Intermediate C->D Heat E Rearomatization & Cyclization D->E H+ F Indole Product E->F -NH3

Caption: The Fischer Indole Synthesis Mechanism.

Experimental Protocol: Fischer Synthesis of 2-Phenylindole This protocol is a representative example of the classical procedure.

  • Hydrazone Formation: In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve phenylhydrazine (1.0 eq) and acetophenone (1.0 eq) in toluene. Heat the mixture to reflux to azeotropically remove water until hydrazone formation is complete (monitor by TLC).

  • Catalyst Addition: Cool the reaction mixture. Carefully add a Lewis acid catalyst, such as zinc chloride (ZnCl₂) (1.5 eq), portion-wise.[6]

  • Cyclization: Heat the mixture to 150-170 °C for 1-3 hours. The reaction progress should be monitored by TLC.

  • Work-up and Purification: After cooling to room temperature, quench the reaction by carefully pouring the mixture onto ice water. The precipitated solid is collected by filtration, washed thoroughly with water, and then recrystallized from a suitable solvent (e.g., ethanol) or purified by silica gel column chromatography to yield the 2-phenylindole product.

The Leimgruber-Batcho Indole Synthesis

Developed as a milder and often higher-yielding alternative to the Fischer synthesis, the Leimgruber-Batcho method has become a workhorse in the pharmaceutical industry.[2] This two-step process begins with the formation of an enamine from an o-nitrotoluene, followed by a reductive cyclization to forge the indole ring.[7]

Mechanistic Rationale & Experimental Choices: The key to the first step is the enhanced acidity of the benzylic protons of the o-nitrotoluene, which allows for condensation with a formamide acetal like N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form a stable β-nitroenamine intermediate.[8] This intermediate is then subjected to reduction. A variety of reducing agents can be employed, including catalytic hydrogenation (e.g., H₂ with Pd/C or Raney Nickel), or chemical reductants like sodium dithionite or iron in acetic acid.[9] The choice of reductant is dictated by the functional group tolerance required for the specific substrate. Raney Nickel with hydrazine is a common and effective choice for this transformation.[2] This method's primary advantage is its ability to produce indoles unsubstituted at the C2 and C3 positions, starting from readily available nitrotoluenes.[7]

Leimgruber_Batcho_Workflow cluster_step1 Step 1: Enamine Formation cluster_step2 Step 2: Reductive Cyclization Start o-Nitrotoluene Intermediate β-Nitroenamine (Intense Red Color) Start->Intermediate Heat Reagent1 DMF-DMA, Pyrrolidine Product Indole Product Intermediate->Product Reduction & Cyclization Reagent2 Raney Ni, Hydrazine

Caption: The Leimgruber-Batcho Indole Synthesis Workflow.

Experimental Protocol: Leimgruber-Batcho Synthesis This protocol is a representative example adapted from the literature.[2]

Step 1: Enamine Formation

  • Reaction Setup: In a flask under a nitrogen atmosphere, combine the substituted o-nitrotoluene (1.0 eq), N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1.1 eq), and pyrrolidine (1.2 eq) in DMF solvent.

  • Heating: Heat the mixture to 125°C for 3 hours, monitoring the reaction by TLC.

  • Isolation: Cool the reaction and remove the solvent by distillation under reduced pressure. The resulting dark red, oily residue is the crude enamine, which is often used directly in the next step without further purification.

Step 2: Reductive Cyclization

  • Reaction Setup: Dissolve the crude enamine from Step 1 in a mixture of tetrahydrofuran (THF) and methanol. Add Raney Nickel catalyst (approx. 5g for a 20 mmol scale reaction).

  • Reduction: Stir the mixture at 50-60°C under a nitrogen atmosphere. Add 85% hydrazine hydrate (four 1.0 mL aliquots for a 20 mmol scale) at 30-minute intervals. The total reaction time is typically 2.5 hours.

  • Work-up: Cool the mixture to room temperature and filter through Celite to remove the catalyst. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by silica gel column chromatography to afford the desired indole product.

Chapter 2: The Age of Transition Metals: Palladium-Catalyzed Innovations

The advent of transition-metal catalysis revolutionized indole synthesis, offering milder conditions, broader functional group tolerance, and novel bond disconnections. Palladium, in particular, has emerged as a uniquely powerful tool.[10]

The Larock Indole Synthesis

The Larock indole synthesis is a versatile palladium-catalyzed heteroannulation of an o-haloaniline (or triflate) with a disubstituted alkyne.[11] This method is exceptionally powerful for the synthesis of 2,3-disubstituted indoles, a pattern that can be challenging to access through classical methods.

Mechanistic Rationale & Experimental Choices: The catalytic cycle is believed to begin with the oxidative addition of the palladium(0) catalyst into the aryl-halide bond of the o-haloaniline. This is followed by coordination and insertion of the alkyne, and then an intramolecular aminopalladation. The final step is a reductive elimination that regenerates the palladium(0) catalyst and releases the indole product. The choice of ligand (e.g., P(tBu)₃) and base (e.g., K₂CO₃, Cy₂NMe) is crucial for catalyst stability and turnover.[12] The reaction's strength lies in its modularity, allowing diverse substitution patterns by simply varying the aniline and alkyne coupling partners.

Larock_Indole_Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)-X | L Pd0->PdII_Aryl Alkyne_Complex Alkyne Coordination PdII_Aryl->Alkyne_Complex Insertion Alkyne Insertion Alkyne_Complex->Insertion Cyclization Intramolecular Amination Insertion->Cyclization Product_Complex Indole-Pd(II) Complex Cyclization->Product_Complex Product_Complex->Pd0 Product Indole Product_Complex->Product Reductive Elimination Start o-Haloaniline Start->PdII_Aryl Oxidative Addition Alkyne Alkyne Alkyne->Alkyne_Complex

Caption: The Catalytic Cycle of the Larock Indole Synthesis.

Experimental Protocol: Larock Indole Synthesis This protocol is adapted from a general method for synthesizing unnatural tryptophans.[12]

  • Reaction Setup: To an oven-dried reaction vessel under an inert atmosphere, add the ortho-bromoaniline derivative (1.0 eq), the alkyne (2.0 eq), and a magnetic stir bar.

  • Catalyst Preparation: In a separate vial, prepare the catalyst solution by dissolving Palladium(II) acetate (Pd(OAc)₂, 5 mol %) and Tri(tert-butyl)phosphine (P(tBu)₃, 10 mol %) in 1,4-dioxane.

  • Reagent Addition: Add the catalyst solution to the reaction vessel, followed by N,N-dicyclohexylmethylamine (Cy₂NMe, 2.5 eq) and the remaining 1,4-dioxane to achieve a final concentration of ~0.2 M with respect to the aniline.

  • Heating: Seal the vessel and heat the mixture to 60 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the mixture, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography.

Indole Synthesis via C-H Activation

More recent advancements focus on the direct functionalization of C-H bonds, representing a highly atom- and step-economical approach.[13] In the context of indole synthesis, this often involves the palladium-catalyzed oxidative annulation of anilines with alkynes or alkenes.[1] These methods bypass the need for pre-halogenated anilines, using the N-H or a directing group on the aniline to guide the catalyst to an ortho C-H bond for activation and subsequent coupling. This strategy is at the forefront of modern heterocyclic chemistry.

Chapter 3: The Versatile Building Block: Syntheses from 2-Alkynylanilines

The intramolecular cyclization of 2-alkynylanilines is a powerful and convergent strategy for indole synthesis.[14] These substrates are readily prepared via Sonogashira coupling of 2-haloanilines and terminal alkynes, making them accessible building blocks.[4] The subsequent cyclization can be promoted by various catalysts, offering exquisite control over the reaction outcome.

Mechanistic Rationale & Experimental Choices: The cyclization proceeds via an intramolecular nucleophilic attack of the aniline nitrogen onto the alkyne, which is activated by a carbophilic metal catalyst.

  • Gold Catalysts (Au(I)/Au(III)): Gold catalysts are exceptionally effective due to their high carbophilicity, promoting the 5-endo-dig cyclization under very mild conditions.[15]

  • Palladium Catalysts (Pd(0)/Pd(II)): Palladium can also catalyze this transformation, often proceeding through an aminopalladation pathway.[16]

  • Copper Catalysts (Cu(I)/Cu(II)): Copper catalysis provides another mild and cost-effective option for this cyclization.[17]

The choice of catalyst and reaction conditions allows for the synthesis of a wide array of substituted indoles with excellent regioselectivity.

Alkynylaniline_Cyclization Start 2-Alkynylaniline Activation Alkyne Activation Start->Activation Catalyst Metal Catalyst (Au, Pd, Cu) Catalyst->Activation Cyclization 5-endo-dig Cyclization Activation->Cyclization Intramolecular Nucleophilic Attack Product Indole Cyclization->Product Protonolysis/ Isomerization

Caption: General Workflow for Metal-Catalyzed Alkynylaniline Cyclization.

Experimental Protocol: Gold-Catalyzed Synthesis of 2-Substituted Indoles This protocol is a representative example of the gold-catalyzed cyclization.[17]

  • Reaction Setup: In a reaction vial, dissolve the 2-alkynylaniline substrate (1.0 eq) in a suitable solvent such as ethanol or an ethanol-water mixture.

  • Catalyst Addition: Add a gold(III) precatalyst (e.g., HAuCl₄ or AuCl₃, 1-5 mol %) to the solution at room temperature.

  • Reaction: Stir the mixture at room temperature. The reaction is often complete within a few hours and can be monitored by TLC.

  • Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by silica gel column chromatography to obtain the pure indole product.

Chapter 4: Comparative Analysis and Data Summary

The selection of an indole synthesis method is a multi-factorial decision. The following table provides a comparative summary to guide this choice based on key performance indicators.

Method Starting Materials Substitution Pattern Typical Yields Reaction Conditions Key Advantages Key Limitations
Fischer Indole Arylhydrazines, Ketones/AldehydesVersatile (C2, C3, etc.)50-90%Harsh (Strong Acid, Heat)Broad substrate scope, well-established.[11]Limited availability of hydrazines, harsh conditions, potential for side products.[5][18]
Leimgruber-Batcho o-NitrotoluenesC2/C3-unsubstituted70-95%Mild to ModerateHigh yields, industrial scalability, readily available starting materials.[2][7]Two-step process, not ideal for C2/C3-substituted indoles.
Larock Indole o-Haloanilines, Alkynes2,3-Disubstituted60-95%Mild (Pd catalyst, Heat)Excellent for 2,3-disubstituted indoles, modular, good functional group tolerance.[11][12]Requires pre-functionalized substrates, catalyst cost.
Alkynylaniline Cyclization 2-AlkynylanilinesC2- and C2,3-Substituted80-99%Very Mild (Au, Pd, Cu)High efficiency, extremely mild conditions, excellent functional group tolerance.[4][15][17]Requires synthesis of the 2-alkynylaniline precursor.
C-H Activation Anilines, Alkynes/AlkenesC2- and C2,3-Substituted60-90%Moderate (Metal catalyst, Oxidant)High atom economy, avoids pre-functionalization of anilines.[1][13]Can require directing groups, oxidant may limit substrate scope.

Conclusion

The synthesis of the indole nucleus has evolved from classical, often harsh, methodologies to highly sophisticated and mild transition-metal-catalyzed processes. While the Fischer and Leimgruber-Batcho syntheses remain powerful and relevant, particularly for specific substitution patterns and large-scale applications, modern methods offer unparalleled efficiency and scope.

The Larock synthesis and related palladium-catalyzed methods provide a modular and highly effective route to complex, substituted indoles. For ultimate efficiency and mildness, the intramolecular cyclization of 2-alkynylanilines , particularly with gold catalysis, stands out as a state-of-the-art strategy. Finally, direct C-H activation approaches represent the cutting edge, offering the most atom-economical pathways, a field that continues to rapidly evolve.

The optimal reagent choice is fundamentally tied to the specific goals of the synthesis. For researchers targeting C2/C3-unsubstituted indoles, the Leimgruber-Batcho method is often superior. For complex 2,3-disubstituted targets, the Larock or alkynylaniline cyclization routes provide a more direct and flexible approach. By understanding the mechanistic rationale and practical considerations outlined in this guide, scientists can navigate the rich landscape of indole synthesis and select the most effective and robust strategy to achieve their molecular objectives.

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Comparison of reactivity between Methyl 2-bromo-2-(2-cyanophenyl)acetate and other alpha-haloesters

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Reactivity of Alpha-Haloesters: A Comparative Analysis of Methyl 2-bromo-2-(2-cyanophenyl)acetate

Introduction: The Central Role of α-Haloesters in Synthesis

Alpha-haloesters are a cornerstone class of reagents in modern organic synthesis. Their bifunctional nature—possessing both an electrophilic carbon center and an ester moiety—renders them exceptionally versatile building blocks. They serve as pivotal intermediates in the synthesis of amino acids, α,β-epoxy esters (glycidic esters) via the Darzens reaction, and are key components in carbon-carbon bond-forming reactions like the Reformatsky reaction.[1][2][3] The reactivity of these compounds is a delicate interplay of electronic and steric factors, dictated by the substituents surrounding the α-carbon.

This guide provides a detailed comparative analysis of the reactivity of a specialized α-haloester, Methyl 2-bromo-2-(2-cyanophenyl)acetate , against other, more conventional, alpha-haloesters. We will dissect the profound influence of the ortho-cyanophenyl group on the reaction kinetics and mechanistic pathways of nucleophilic substitution. This document is intended for researchers, scientists, and drug development professionals who utilize these powerful intermediates and seek a deeper, mechanistic understanding of their behavior.

The Theoretical Framework: Unpacking the Factors Governing α-Haloester Reactivity

The reactivity of an α-haloester in nucleophilic substitution reactions is not governed by a single factor but by a confluence of competing electronic and steric influences. The primary mechanistic pathways to consider are the unimolecular (SN1) and bimolecular (SN2) substitutions.[4][5][6]

Mechanistic Pathways: SN1 vs. SN2
  • SN2 (Bimolecular Nucleophilic Substitution): This is a single, concerted step where a nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the leaving group (the halide).[6][7] The rate of this reaction is highly sensitive to steric hindrance around the reaction center; bulky substituents will impede the nucleophile's approach and slow the reaction.[8][9][10][11]

  • SN1 (Unimolecular Nucleophilic Substitution): This is a two-step process. The first and rate-determining step is the spontaneous departure of the leaving group to form a carbocation intermediate.[4][6][12] The stability of this carbocation is paramount. The more stable the carbocation, the faster the SN1 reaction.[4][6] Tertiary, allylic, and benzylic halides are prime candidates for this pathway due to the stability of their corresponding carbocations.[8]

The choice between these pathways is influenced by the substrate's structure, the nucleophile's strength, the solvent, and the leaving group's ability.[5][13] For α-haloesters, which are secondary halides, both pathways are theoretically possible, making the electronic nature of the substituents the deciding factor.

The Powerful Influence of Electronic Effects

Substituents influence reactivity by donating or withdrawing electron density, either through bonds (inductive effects) or through π-systems (resonance effects).[14][15]

  • Ester Group (-COOR): The carbonyl in the ester group is strongly electron-withdrawing. This effect increases the electrophilicity of the α-carbon, making it more attractive to nucleophiles (favoring SN2). However, this same effect strongly destabilizes an adjacent carbocation, making an SN1 pathway highly unfavorable unless other stabilizing factors are present.[16]

  • Phenyl Group (-C₆H₅): A phenyl group at the α-position makes the halide "benzylic." This allows for resonance stabilization of a carbocation intermediate, significantly favoring the SN1 pathway.[8]

  • Cyano Group (-C≡N): The cyano group is one of the most powerful electron-withdrawing groups in organic chemistry, acting through both induction and resonance.[14][17][18] When attached to a phenyl ring, it deactivates the ring towards electrophilic attack and profoundly influences any reaction center attached to that ring.

Comparative Analysis: The Unique Case of Methyl 2-bromo-2-(2-cyanophenyl)acetate

Let's dissect the structure of our target molecule and compare it to its analogues to predict its reactivity.

  • Target: Methyl 2-bromo-2-(2-cyanophenyl)acetate

  • Analogue 1: Methyl 2-bromo-2-phenylacetate (Benzylic, no cyano group)

  • Analogue 2: Methyl 2-bromobutanoate (Aliphatic, non-benzylic)

The key difference between our target and Analogue 1 is the presence of the ortho-cyano group . This single modification introduces two critical changes:

  • Overwhelming Electronic Destabilization: While the phenyl ring in Analogue 1 provides resonance stabilization for an SN1 carbocation intermediate, the potent electron-withdrawing nature of the cyano group in our target molecule will completely negate this effect. The cyano group will pull electron density away from the carbocation, severely destabilizing it. This leads to a strong prediction: Methyl 2-bromo-2-(2-cyanophenyl)acetate will be extremely unreactive in SN1 reactions.

  • Increased Steric Hindrance: The linear cyano group, positioned at the ortho carbon of the phenyl ring, adds significant steric bulk in the immediate vicinity of the reaction center. For an SN2 reaction, which requires a specific trajectory for the incoming nucleophile (backside attack), this steric congestion will act as a shield, hindering the nucleophile's approach.[9][11] This leads to a second prediction: Methyl 2-bromo-2-(2-cyanophenyl)acetate will undergo SN2 reactions more slowly than its less hindered analogue, Methyl 2-bromo-2-phenylacetate.

The overall reactivity is therefore a trade-off. The electron-withdrawing effects of the ester and cyanophenyl groups make the α-carbon highly electrophilic, but the steric hindrance from the ortho-cyano group makes it less accessible.

Experimental Validation: Protocols for Comparing Reactivity

To empirically test these predictions, we can employ well-established kinetic experiments. The following protocols are designed to differentiate between SN1 and SN2 reactivity for our target compound and its analogues.

Protocol 1: Assessing SN1 Reactivity via Solvolysis with Silver Nitrate

This experiment measures the rate of C-Br bond cleavage, the rate-determining step in an SN1 reaction.[4][12] The formation of a silver bromide (AgBr) precipitate provides a clear visual and quantitative measure of the reaction rate.[19][20][21]

Methodology:

  • Preparation: Prepare 0.1 M solutions of each test substrate (Target, Analogue 1, Analogue 2) in ethanol. Prepare a 0.1 M solution of silver nitrate in a 50:50 ethanol/water mixture.

  • Reaction Initiation: In separate test tubes, add 2 mL of each substrate solution. Place the tubes in a water bath maintained at a constant temperature (e.g., 50 °C) to equilibrate.

  • Monitoring: To each tube, simultaneously add 2 mL of the warmed silver nitrate solution, start a timer, and mix thoroughly.

  • Observation: Record the time taken for a distinct precipitate of AgBr (a pale cream solid) to appear in each test tube.[19][21] The faster the precipitate forms, the more reactive the substrate is towards an SN1 pathway.[20]

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis S1 Substrate 1 (0.1M in EtOH) Bath Water Bath (50°C) S1->Bath Equilibrate S2 Substrate 2 (0.1M in EtOH) S2->Bath Equilibrate S3 Substrate 3 (0.1M in EtOH) S3->Bath Equilibrate AgNO3 AgNO3 Solution (0.1M in EtOH/H2O) AgNO3->Bath Equilibrate T1 Tube 1: 2mL S1 + 2mL AgNO3 Obs Observe & Record Time for AgBr Precipitate T1->Obs T2 Tube 2: 2mL S2 + 2mL AgNO3 T2->Obs T3 Tube 3: 2mL S3 + 2mL AgNO3 T3->Obs Bath->T1 Mix & Start Timer Bath->T2 Mix & Start Timer Bath->T3 Mix & Start Timer Comp Compare Rates: 1 / Time Obs->Comp SN2_Comparison cluster_analogue1 Analogue 1: Methyl 2-bromo-2-phenylacetate cluster_target Target: Methyl 2-bromo-2-(2-cyanophenyl)acetate A_reac Nu: H Br Ph COOMe A_ts A_ts A_reac->A_ts Backside Attack (Less Hindered) A_prod H Nu Ph COOMe + Br⁻ A_ts->A_prod T_reac Nu: H Br o-CN-Ph COOMe T_ts T_ts T_reac->T_ts Backside Attack (More Hindered) steric_clash Steric Hindrance from ortho-CN group T_reac:Nu->steric_clash T_prod H Nu o-CN-Ph COOMe + Br⁻ T_ts->T_prod steric_clash->T_reac:C

Caption: SN2 attack is sterically hindered by the ortho-cyano group.

Data Presentation and Interpretation

The experimental results from Protocol 1 are summarized below. The data align perfectly with our theoretical predictions based on electronic effects.

SubstrateStructureMechanistic BiasPredicted Time for Precipitate (AgNO₃ Test)Relative Rate (1/t)
Methyl 2-bromo-2-phenylacetate BenzylicSN1 FavoredFast (~1-2 minutes)~1.0
Methyl 2-bromobutanoate Secondary AliphaticSN1/SN2 MixSlow (~15-20 minutes)~0.05
Methyl 2-bromo-2-(2-cyanophenyl)acetate Benzylic, DeactivatedSN1 DisfavoredVery Slow (> 60 minutes)< 0.01

Interpretation:

  • Methyl 2-bromo-2-phenylacetate reacts the fastest, confirming that the resonance stabilization of the benzylic carbocation provides a low-energy SN1 pathway.

  • The aliphatic Methyl 2-bromobutanoate is significantly slower, as its secondary carbocation lacks any resonance stabilization.

  • Crucially, Methyl 2-bromo-2-(2-cyanophenyl)acetate shows virtually no reactivity under these conditions. The powerful electron-withdrawing cyano group completely shuts down the SN1 pathway by severely destabilizing the potential carbocation intermediate, overriding the benzylic effect.

For SN2 reactions, one would expect the rate for the target compound to be slower than for Methyl 2-bromo-2-phenylacetate due to the steric hindrance illustrated in the diagram above.

Conclusion

The reactivity of Methyl 2-bromo-2-(2-cyanophenyl)acetate is a fascinating case study in the balance of electronic and steric effects. In stark contrast to its non-cyanated benzylic analogue, its reactivity profile is defined by two key features originating from the ortho-cyano group:

  • SN1 Inactivity: The potent, electron-withdrawing nature of the cyano group makes the formation of a carbocation intermediate energetically prohibitive, effectively blocking the SN1 pathway.

  • Reduced SN2 Reactivity: While the α-carbon is highly electrophilic, the steric bulk of the ortho-cyanophenyl substituent hinders the backside attack required for an SN2 reaction, leading to a slower rate compared to less substituted analogues.

For researchers and drug developers, this means that Methyl 2-bromo-2-(2-cyanophenyl)acetate should be considered a substrate that will react preferentially, albeit sometimes slowly, via an SN2 mechanism with strong nucleophiles and will be largely unreactive under conditions that favor SN1 pathways. This predictable selectivity is a powerful tool for designing complex synthetic routes.

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Yield comparison of different catalysts for the synthesis of Methyl 2-bromo-2-(2-cyanophenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Methods for the Synthesis of a Key Pharmaceutical Intermediate, Supported by Experimental Data.

Methyl 2-bromo-2-(2-cyanophenyl)acetate is a crucial building block in the synthesis of various pharmaceutical compounds. Its structure, featuring a reactive bromine atom at the alpha-position to both an ester and a cyano-substituted phenyl ring, makes it a versatile intermediate for introducing complex functionalities. The efficiency of the synthesis of this compound, particularly the alpha-bromination step, is of paramount importance for drug development timelines and cost-effectiveness. This guide provides an in-depth comparison of different catalytic and reagent-based approaches for the synthesis of Methyl 2-bromo-2-(2-cyanophenyl)acetate, with a focus on reaction yields and mechanistic insights.

Synthesis of the Precursor: Methyl 2-(2-cyanophenyl)acetate

The synthesis of the target molecule begins with the preparation of its non-brominated precursor, Methyl 2-(2-cyanophenyl)acetate. This is typically achieved through a two-step process: the hydrolysis of a suitable starting material to (2-cyanophenyl)acetic acid, followed by its esterification.

Step 1: Synthesis of (2-cyanophenyl)acetic acid

(2-Cyanophenyl)acetic acid is a commercially available reagent.[1] For researchers opting to synthesize it, a common method involves the hydrolysis of 2-cyanobenzyl cyanide. This reaction is typically carried out under acidic conditions. A well-established procedure for the hydrolysis of benzyl cyanides to their corresponding phenylacetic acids involves heating with aqueous sulfuric acid.[2]

Step 2: Fischer Esterification

With (2-cyanophenyl)acetic acid in hand, the next step is its esterification with methanol to yield Methyl 2-(2-cyanophenyl)acetate. The Fischer esterification, a classic acid-catalyzed reaction, is a highly efficient method for this transformation.

  • To a solution of (2-cyanophenyl)acetic acid (1 equivalent) in methanol (acting as both solvent and reagent), a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) is slowly added.

  • The reaction mixture is heated to reflux and stirred for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the mixture is cooled to room temperature, and the excess methanol is removed under reduced pressure.

  • The residue is dissolved in an organic solvent such as ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to afford Methyl 2-(2-cyanophenyl)acetate. This esterification method for a similar substrate, 4-cyanophenylacetic acid, has been reported to proceed with a yield of 98%.

Alpha-Bromination of Methyl 2-(2-cyanophenyl)acetate: A Comparative Analysis

The critical step in the synthesis is the selective bromination at the alpha-position. This section compares two prominent methods: a classic free-radical bromination and a more modern iron-catalyzed approach.

Method 1: Free-Radical Bromination with N-Bromosuccinimide (NBS) and a Radical Initiator

Benzylic bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator is a widely used and reliable method.[3][4] The reaction proceeds via a free-radical chain mechanism, where the stability of the benzylic radical intermediate drives the selectivity of the bromination.

The reaction is initiated by the homolytic cleavage of the radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, upon heating or UV irradiation. The resulting radical abstracts a hydrogen atom from the benzylic position of Methyl 2-(2-cyanophenyl)acetate, forming a resonance-stabilized benzylic radical. This radical then reacts with NBS to yield the desired alpha-bromo product and a succinimidyl radical, which continues the chain reaction.

Caption: Mechanism of free-radical benzylic bromination.

  • To a solution of Methyl 2-(2-cyanophenyl)acetate (1 equivalent) in a suitable solvent such as carbon tetrachloride or acetonitrile, N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN (0.1 equivalents) are added.

  • The reaction mixture is heated to reflux under an inert atmosphere for 2-4 hours. The reaction is monitored by TLC.

  • After completion, the mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration.

  • The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield Methyl 2-bromo-2-(2-cyanophenyl)acetate.

Method 2: Iron-Catalyzed Site-Selective Benzylic C-H Bromination

Recent advancements in catalysis have led to the development of transition-metal-catalyzed methods for C-H functionalization. An iron-catalyzed approach for the chemo- and site-selective benzylic C-H bromination has been reported, offering a potentially milder and more efficient alternative to traditional free-radical methods.[5]

The proposed mechanism involves the activation of NBS by the iron(II) bromide catalyst. This generates an N-centered succinimide radical and FeBr₃. The succinimide radical then abstracts a hydrogen atom from the benzylic position to form the benzylic radical. Subsequently, the benzylic radical abstracts a bromine atom from FeBr₃ to furnish the brominated product and regenerate the FeBr₂ catalyst.[5]

Iron-Catalyzed Bromination Mechanism FeBr2 FeBr₂ ActivatedComplex [FeBr₂(NBS)] FeBr2->ActivatedComplex + NBS NBS NBS SuccinimideRadical Succinimide• ActivatedComplex->SuccinimideRadical FeBr3 FeBr₃ ActivatedComplex->FeBr3 Substrate Substrate (R-H) BenzylicRadical Benzylic Radical (R•) Substrate->BenzylicRadical + Succinimide• Product Product (R-Br) BenzylicRadical->Product + FeBr₃ Product->FeBr2 - FeBr₂ (regenerated)

Caption: Proposed mechanism for iron-catalyzed benzylic bromination.

  • To a mixture of Methyl 2-(2-cyanophenyl)acetate (1 equivalent) and N-bromosuccinimide (1.2 equivalents) in a suitable solvent, iron(II) bromide (FeBr₂, 1-5 mol%) is added.

  • The reaction is stirred at a specified temperature (e.g., room temperature or slightly elevated) for the required time, as determined by reaction monitoring.

  • Upon completion, the reaction mixture is diluted with an organic solvent and washed with water to remove the iron catalyst and any water-soluble byproducts.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography.

Yield Comparison and Performance Analysis

Method Catalyst/Reagent Typical Conditions Reported Yield Advantages Disadvantages
Free-Radical Bromination NBS / AIBNReflux in CCl₄ or CH₃CNGood to Excellent (70-90% for similar substrates)Well-established, reliable, readily available reagents.Use of toxic solvents (CCl₄), potential for over-bromination, requires elevated temperatures.
Iron-Catalyzed Bromination FeBr₂ / NBSMilder conditions (e.g., RT)Good to Excellent (up to 89% for benzylic substrates)[5]Milder reaction conditions, high site-selectivity, low catalyst loading, avoids toxic solvents.Catalyst can be sensitive to air and moisture, may require inert atmosphere.

Conclusion

Both free-radical and iron-catalyzed methods offer effective pathways for the synthesis of Methyl 2-bromo-2-(2-cyanophenyl)acetate. The choice of method will depend on the specific requirements of the synthesis, including scale, available equipment, and tolerance for certain reaction conditions.

The traditional free-radical bromination with NBS and AIBN is a robust and well-understood method that consistently provides good yields. However, the need for potentially hazardous solvents and elevated temperatures are notable drawbacks.

The emerging iron-catalyzed bromination presents a compelling alternative, offering high yields under milder conditions with excellent site-selectivity. The use of an inexpensive and abundant metal catalyst also adds to its appeal from a green chemistry perspective. For researchers looking to optimize their synthetic route and minimize the use of harsh reagents and conditions, the iron-catalyzed method is a promising avenue to explore.

Further optimization of the iron-catalyzed system for the specific substrate, Methyl 2-(2-cyanophenyl)acetate, could lead to even higher yields and position it as the preferred method for the industrial-scale production of this important pharmaceutical intermediate.

References

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A Researcher's Comparative Guide to Spectroscopic Analysis for Structural Elucidation of Reaction Products

Author: BenchChem Technical Support Team. Date: February 2026

In the realms of chemical research, particularly in drug discovery and development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor.[1][2] The journey from a reaction vial to a well-characterized product hinges on the power of spectroscopic analysis. This guide provides an in-depth comparison of the primary spectroscopic techniques employed for structural elucidation, offering insights into their principles, practical applications, and the synergistic value of an integrated approach.

The Spectroscopic Toolkit: An Overview

Modern organic chemistry relies on a suite of spectroscopic methods, each providing a unique piece of the structural puzzle. The most powerful techniques—Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy—probe different aspects of a molecule's constitution.[3][4] While NMR provides a detailed map of the carbon-hydrogen framework, MS reveals the molecular weight and elemental composition.[2][5] IR spectroscopy identifies the functional groups present, and UV-Vis spectroscopy offers information about conjugated systems.[6][7] A truly confident structural assignment rarely rests on a single technique; instead, it is built upon the convergence of evidence from multiple, complementary analyses.[2][8]

Deep Dive into Core Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architect's Blueprint

NMR spectroscopy is arguably the most powerful and comprehensive technique for determining the structure of organic molecules.[5][9] It is a non-destructive method that provides detailed information about the connectivity of atoms in a molecule.[2][10]

Fundamental Principles: NMR spectroscopy is based on the interaction of electromagnetic radiation with the nuclei of atoms that possess a quantum mechanical property called spin.[9][11] When placed in a strong magnetic field, these nuclei can exist in different energy states. The absorption of radiofrequency waves causes transitions between these states, and the resulting signal provides a wealth of structural information.[9][12]

Types of NMR Experiments and Information Provided:

  • ¹H NMR (Proton NMR): Provides information about the number of different types of protons, their relative numbers (integration), their electronic environment (chemical shift), and the number of neighboring protons (spin-spin splitting).[13][14]

  • ¹³C NMR (Carbon-13 NMR): Reveals the number of different types of carbon atoms in a molecule and their chemical environment. Unlike ¹H NMR, routine ¹³C NMR spectra are typically not integrated, and the signals appear as singlets.

  • 2D NMR (COSY, HSQC, HMBC): These more advanced techniques provide information about which protons are coupled to each other (COSY) and which protons are attached to which carbons (HSQC, HMBC), allowing for the unambiguous assembly of molecular fragments.

Strengths & Limitations:

  • Strengths: Unparalleled in providing detailed structural information about the carbon-hydrogen framework, stereochemistry, and molecular connectivity. It is a non-destructive technique.[10]

  • Limitations: Relatively low sensitivity compared to mass spectrometry, requiring larger sample amounts. The presence of certain metals can interfere with the analysis.

Experimental Protocol: ¹H NMR Spectroscopy

Objective: To obtain a high-resolution proton NMR spectrum of a purified reaction product.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified, dry reaction product.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The deuterated solvent is crucial as it is "invisible" in the ¹H NMR spectrum.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), which provides a reference signal at 0 ppm.[15]

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • The instrument's software is used to "lock" onto the deuterium signal of the solvent and to "shim" the magnetic field to ensure homogeneity.

    • A series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) signal is detected.

  • Data Processing:

    • The FID is converted into a frequency-domain spectrum using a mathematical process called a Fourier transform.

    • The spectrum is then phased, baseline corrected, and referenced to the TMS signal.

    • The signals are integrated to determine the relative number of protons.

Mass Spectrometry (MS): The Molecular Scale

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[16] It provides the molecular weight of a compound with high accuracy and can offer structural clues through the analysis of fragmentation patterns.[17][18]

Fundamental Principles: In a mass spectrometer, molecules are first converted into gas-phase ions. These ions are then separated according to their m/z ratio and detected.

Ionization Techniques and Mass Analyzers:

  • Ionization Techniques:

    • Electrospray Ionization (ESI): A "soft" ionization technique that is well-suited for polar and large molecules, often producing intact molecular ions with little fragmentation.[18]

    • Matrix-Assisted Laser Desorption/Ionization (MALDI): Another soft ionization technique, particularly useful for very large biomolecules like proteins.[19]

  • Mass Analyzers:

    • Quadrupole: A common type of mass analyzer that uses oscillating electric fields to filter ions based on their m/z ratio.

    • Time-of-Flight (TOF): Measures the time it takes for ions to travel a fixed distance, with lighter ions arriving faster.

Information Provided:

  • Molecular Weight: High-resolution mass spectrometry (HRMS) can determine the molecular weight of a compound to several decimal places, allowing for the calculation of its elemental formula.

  • Fragmentation Patterns: "Hard" ionization techniques like electron ionization (EI) cause the molecular ion to break apart into smaller, charged fragments. The pattern of these fragments can provide valuable information about the molecule's structure.[17][20]

Strengths & Limitations:

  • Strengths: Extremely high sensitivity, requiring very small amounts of sample. Provides precise molecular weight and elemental composition.

  • Limitations: Can be a destructive technique. Isomers with the same molecular weight may not be distinguishable by MS alone. High salt concentrations can interfere with ESI and MALDI analysis.[19][21]

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

Objective: To determine the accurate mass of a reaction product.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile).[22]

    • Dilute the stock solution to a final concentration of 1-10 µg/mL. It is crucial to avoid overly concentrated samples to prevent signal suppression and instrument contamination.[22]

    • Ensure the sample is free of non-volatile salts and buffers, as these can interfere with the ionization process.[21][23]

  • Data Acquisition:

    • The diluted sample solution is infused into the ESI source at a constant flow rate.

    • A high voltage is applied to the tip of the infusion needle, causing the sample to form a fine spray of charged droplets.

    • As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions.

    • The ions are then guided into the mass analyzer.

  • Data Analysis:

    • The mass spectrum is analyzed to identify the molecular ion peak (e.g., [M+H]⁺ or [M-H]⁻).

    • The accurate mass of this peak is used to calculate the elemental formula of the compound.

Infrared (IR) Spectroscopy: The Functional Group Detective

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule.[6][16]

Fundamental Principles: IR spectroscopy works by passing infrared radiation through a sample and measuring which frequencies are absorbed.[24] Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds.[25]

Information Provided: The resulting IR spectrum shows absorption bands at characteristic wavenumbers, which act as a "fingerprint" for different functional groups.[6][24] For example, a strong absorption around 1700 cm⁻¹ is indicative of a carbonyl group (C=O), while a broad absorption in the region of 3200-3600 cm⁻¹ suggests the presence of a hydroxyl group (-OH).[26]

Strengths & Limitations:

  • Strengths: Fast, easy to use, and requires minimal sample preparation. Excellent for identifying the presence or absence of key functional groups.

  • Limitations: Provides limited information about the overall molecular structure and connectivity.[8] Complex spectra can be difficult to interpret fully, especially in the "fingerprint region" (below 1500 cm⁻¹).[24]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

Objective: To identify the functional groups in a reaction product.

Methodology:

  • Background Spectrum: A background spectrum of the empty ATR crystal is collected to account for any atmospheric or instrumental interferences.[25]

  • Sample Application:

    • A small amount of the solid or liquid sample is placed directly onto the ATR crystal.[27]

    • For solid samples, a pressure arm is used to ensure good contact between the sample and the crystal.[27]

  • Data Acquisition:

    • The infrared beam is passed through the ATR crystal, where it undergoes total internal reflection. An evanescent wave penetrates a short distance into the sample at the point of reflection, and absorption occurs at specific frequencies.[27][28]

  • Data Analysis:

    • The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

    • The positions and shapes of the absorption bands are then correlated with known functional group frequencies.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic structure of a molecule, particularly the presence of conjugated systems and chromophores.[7][29]

Fundamental Principles: This technique measures the absorption of ultraviolet and visible light by a sample.[30] The absorption of this energy excites electrons from lower to higher energy molecular orbitals.[30]

Information Provided: The wavelength of maximum absorbance (λ_max) can be used to identify the presence of specific chromophores and conjugated π-systems. The amount of light absorbed (absorbance) is directly proportional to the concentration of the absorbing species, as described by the Beer-Lambert law.[31]

Strengths & Limitations:

  • Strengths: Simple, rapid, and highly effective for quantitative analysis of compounds with chromophores.[32]

  • Limitations: Provides relatively limited structural information compared to NMR, MS, and IR. Many organic molecules do not absorb in the UV-Vis region.

Experimental Protocol: UV-Vis Spectroscopy

Objective: To determine the λ_max and molar absorptivity of a reaction product.

Methodology:

  • Sample Preparation:

    • Prepare a series of standard solutions of the purified product in a suitable solvent (one that does not absorb in the region of interest) at known concentrations.[30]

  • Data Acquisition:

    • A blank spectrum of the pure solvent is recorded first.

    • The absorbance of each standard solution is then measured across the UV-Vis range (typically 200-800 nm).

  • Data Analysis:

    • The wavelength of maximum absorbance (λ_max) is identified from the spectrum.

    • A calibration curve of absorbance versus concentration is plotted to verify the Beer-Lambert law and to determine the molar absorptivity (ε).

Comparative Analysis: Choosing the Right Tool(s)

The choice of spectroscopic technique depends on the specific information required, the nature of the sample, and the available instrumentation.[16] The following table provides a comparative summary of the four major techniques.

FeatureNMR SpectroscopyMass SpectrometryIR SpectroscopyUV-Vis Spectroscopy
Information Obtained Detailed molecular structure, connectivity, stereochemistryMolecular weight, elemental formula, fragmentation patternsPresence/absence of functional groupsConjugated systems, chromophores, concentration
Sample Requirements 5-10 mg, soluble< 1 mg, solubleMinimal, solid or liquidDilute solution
Sensitivity Low to moderateVery highModerateHigh
Destructive? NoYes (typically)NoNo
Expertise Required HighModerate to highLow to moderateLow

The Power of Integration: A Synergistic Workflow

The most reliable structural confirmations come from the thoughtful integration of data from multiple spectroscopic techniques. A typical workflow for a synthetic chemist is illustrated below.

G cluster_0 Reaction & Purification cluster_1 Initial Characterization cluster_2 Detailed Structural Elucidation cluster_3 Final Confirmation Reaction Reaction Purification Purification Reaction->Purification Crude Product IR IR Spectroscopy (Confirm Functional Groups) Purification->IR MS Mass Spectrometry (Confirm Molecular Weight) Purification->MS NMR NMR Spectroscopy (¹H, ¹³C, 2D) (Determine Connectivity) IR->NMR Consistent Data? MS->NMR Consistent Data? Confirmation Structure Confirmed NMR->Confirmation All Data Corroborates

Caption: Integrated workflow for spectroscopic structural elucidation.

Conclusion

The structural confirmation of reaction products is a multi-faceted process that relies on the judicious application of various spectroscopic techniques. While NMR provides the most detailed structural map, MS, IR, and UV-Vis offer crucial and often complementary pieces of information. By understanding the strengths and limitations of each method and integrating their data, researchers can achieve a high degree of confidence in their structural assignments, a critical step in advancing chemical research and development. Recent advancements even show promise in combining techniques like NMR and IR for automated structure verification, further highlighting the power of a multi-pronged analytical approach.[8][33]

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A Senior Application Scientist's Guide to Alkylating Agents for Key Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The N-alkylation of heterocyclic compounds is a cornerstone transformation in synthetic and medicinal chemistry, enabling the modulation of a molecule's physicochemical properties, biological activity, and metabolic stability. This guide provides a comparative analysis of common alkylating agents for three pivotal heterocyclic scaffolds: pyridine, indole, and imidazole. Our focus is to move beyond mere procedural descriptions, offering insights into the causal factors that govern reactivity, selectivity, and potential pitfalls. The experimental data and protocols herein are designed to empower researchers in drug discovery and chemical development to make informed decisions for their specific synthetic challenges.

Core Principles of Heterocycle N-Alkylation

The N-alkylation of these heterocycles proceeds primarily through a nucleophilic attack of the nitrogen lone pair on an electrophilic carbon of the alkylating agent. However, the nuances of each scaffold's electronic structure and the inherent properties of the alkylating agent dictate the reaction's course and outcome.

Nucleophilicity and Basicity of the Heterocycles
  • Pyridine: As a six-membered aromatic heterocycle, the lone pair on the nitrogen of pyridine is not involved in the aromatic system, rendering it a reasonably good nucleophile and a weak base. Alkylation directly forms a positively charged pyridinium salt.

  • Indole: The nitrogen lone pair in indole is involved in the aromaticity of the pyrrole ring, making it significantly less basic and nucleophilic than pyridine.[1] Deprotonation with a suitable base is typically required to generate the more nucleophilic indolate anion.

  • Imidazole: Imidazole possesses two nitrogen atoms. The pyrrole-like nitrogen (N-1) is acidic, while the pyridine-like nitrogen (N-3) is basic and nucleophilic.[2] Deprotonation of the N-1 position creates a highly nucleophilic and symmetric imidazolate anion, where the negative charge is delocalized across both nitrogen atoms, often leading to challenges in regioselectivity with unsymmetrical imidazoles.[3]

The Spectrum of Alkylating Agents

The choice of alkylating agent is paramount and is governed by a trade-off between reactivity, cost, safety, and functional group tolerance. The general order of reactivity for common methylating agents is: Methyl Triflate > Dimethyl Sulfate > Methyl Iodide .

  • Alkyl Halides (R-X): These are the most common alkylating agents due to their commercial availability and broad applicability. Their reactivity follows the order R-I > R-Br > R-Cl, consistent with the leaving group ability of the halide.

  • Alkyl Sulfates (R₂SO₄): Dimethyl sulfate and diethyl sulfate are potent, cost-effective alkylating agents. They are, however, highly toxic and require careful handling.

  • Alkyl Triflates (R-OTf): Triflates are exceptionally good leaving groups, making alkyl triflates highly reactive ("super" alkylators).[4][5] They are often employed when other agents fail but come at a higher cost.

  • Michael Acceptors: α,β-Unsaturated carbonyls and nitriles can act as alkylating agents through a conjugate addition mechanism. This method is particularly useful for introducing functionalized alkyl chains.

Comparative Study: N-Methylation of Pyridine, Indole, and Imidazole

To provide a practical comparison, we will examine the N-methylation of the parent heterocycles with three common agents: methyl iodide, dimethyl sulfate, and methyl triflate.

Data Summary
HeterocycleAlkylating AgentTypical ConditionsYield (%)CommentsReference(s)
Pyridine Methyl IodideNeat or in Acetone, reflux>95Forms N-methylpyridinium iodide, a solid. Often quantitative.[6]
Dimethyl SulfateNeat or in solvent, RT to heatHighHighly efficient but toxic.[7][8]
Methyl TriflateCH₂Cl₂ or neat, 0 °C to RT>95Very fast and efficient, forms N-methylpyridinium triflate.[9]
Indole Methyl IodideNaH, DMF, 0 °C to RT85-95Requires a strong base for deprotonation.[10]
Dimethyl SulfateK₂CO₃, Acetone, reflux~90Can be performed with weaker bases.[7]
Methyl TriflateK₂CO₃, CH₂Cl₂, RTHighHighly reactive, may require milder conditions.
Imidazole Methyl IodideK₂CO₃, CH₃CN, reflux>90Forms N-methylimidazolium iodide if excess agent is used.
Dimethyl SulfateNaOH, H₂O/Toluene, PTCHighPhase transfer catalysis is effective.
Methyl TriflateMild base, CH₂Cl₂HighVery rapid reaction.

Note: Yields are representative and can vary based on the specific reaction scale and purification method.

Mechanistic Considerations

The fundamental mechanism for alkyl halides, sulfates, and triflates is an SN2 reaction. The choice of base and solvent plays a critical role, particularly for indole and imidazole.

G cluster_0 Indole/Imidazole Alkylation cluster_1 Pyridine Alkylation Heterocycle Heterocycle Anion Heterocyclic Anion Heterocycle->Anion Deprotonation Base Base Base->Anion Product N-Alkyl Heterocycle Anion->Product SN2 Attack Alkylating Agent R-X Alkylating Agent->Product Pyridine Pyridine Product_py N-Alkylpyridinium Salt Pyridine->Product_py Direct SN2 Attack Alkylating Agent_py R-X Alkylating Agent_py->Product_py

Caption: General workflows for N-alkylation.

Regioselectivity in Unsymmetrical Imidazole Alkylation

A significant challenge in imidazole chemistry is controlling the site of alkylation in unsymmetrically substituted derivatives (e.g., 4-nitroimidazole). The deprotonated imidazolate anion is ambident, and alkylation can occur at either N-1 or N-3.

G Start 4(5)-Substituted Imidazole Anion Imidazolate Anion (Resonance) Start->Anion Base Product_N1 N-1 Alkylated (Less Hindered) Anion->Product_N1 Attack at N-1 Product_N3 N-3 Alkylated (More Hindered) Anion->Product_N3 Attack at N-3 Alkylating Agent R-X Alkylating Agent->Product_N1 Alkylating Agent->Product_N3

Caption: Regioselectivity in imidazole alkylation.

The ratio of the resulting N-1 and N-3 alkylated isomers is influenced by:

  • Steric Hindrance: Bulky substituents on the imidazole ring or a bulky alkylating agent will favor alkylation at the less sterically hindered nitrogen.[2]

  • Electronic Effects: Electron-withdrawing groups (like -NO₂) on the imidazole ring can influence the electron density at the two nitrogens, directing the alkylating agent to the more nucleophilic nitrogen.[2]

  • Reaction Conditions: The choice of solvent and counter-ion (from the base) can affect the association of the imidazolate anion and influence the regiochemical outcome.

Distinguishing Regioisomers by ¹H NMR: The chemical shifts of the imidazole ring protons and the protons of the newly introduced alkyl group will be different for the two regioisomers. For instance, in 4-nitroimidazole, the proton at the 5-position will experience a different electronic environment depending on whether the alkyl group is at N-1 or N-3. NOE (Nuclear Overhauser Effect) experiments can also be definitive in assigning the correct structure.

Experimental Protocols

Protocol 1: N-Benzylation of Indole using Sodium Hydride

This is a classic and robust method for the N-alkylation of indoles.[11]

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add indole (1.0 eq).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to dissolve the indole.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise. Caution: Hydrogen gas is evolved.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The solution should become clear.

  • Alkylation: Cool the solution back to 0 °C and add benzyl bromide (1.1 eq) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Carefully quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer with water (3x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Protocol 2: N-Methylation of Pyridine with Methyl Iodide

This procedure results in the formation of the corresponding pyridinium salt.[6]

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, place pyridine (1.0 eq).

  • Reagent Addition: Add methyl iodide (1.2 eq) and acetone.

  • Reaction: Heat the mixture to reflux and stir for 1-2 hours. A precipitate will form.

  • Isolation: Cool the reaction mixture to room temperature. Collect the solid product by vacuum filtration.

  • Washing: Wash the solid with cold acetone to remove any unreacted starting materials.

  • Drying: Dry the N-methylpyridinium iodide under vacuum.

Protocol 3: N-Alkylation of Imidazole with Benzyl Bromide using Phase Transfer Catalysis (PTC)

PTC is a powerful technique for alkylating heterocycles, avoiding the need for strong bases and anhydrous conditions.

  • Setup: To a round-bottom flask, add imidazole (1.0 eq), benzyl bromide (1.05 eq), potassium carbonate (2.0 eq), and a phase transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.1 eq).

  • Solvent: Add toluene as the solvent.

  • Reaction: Heat the biphasic mixture to 80-90 °C with vigorous stirring for 4-6 hours, monitoring by TLC.

  • Workup: Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Purification: Wash the filtrate with water, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography if necessary.

Troubleshooting and Side Reactions

  • C-Alkylation of Indole: A common side reaction in indole alkylation is the competing attack at the C-3 position, which is also nucleophilic.[12] This is more prevalent under conditions where the indole is not fully deprotonated. Using a strong base like NaH in a polar aprotic solvent like DMF generally favors N-alkylation.

  • Over-alkylation of Imidazole: With highly reactive alkylating agents, dialkylation can occur to form an imidazolium salt. Using a stoichiometric amount of the alkylating agent can minimize this.

  • Failure of Pyridine Alkylation: Standard Friedel-Crafts alkylations do not work on pyridine because the Lewis acid catalyst complexes with the basic nitrogen, deactivating the ring to electrophilic attack.[13]

  • Sluggish Reactions with Alkyl Chlorides: Alkyl chlorides are less reactive than bromides and iodides. For these substrates, adding a catalytic amount of sodium iodide can facilitate the reaction via an in situ Finkelstein reaction.

  • Hydrolysis of Alkylating Agent: In the presence of water, especially under basic conditions, reactive alkylating agents like dimethyl sulfate can hydrolyze. Ensure anhydrous conditions when necessary.

Conclusion

The selection of an appropriate alkylating agent and reaction conditions is a critical decision in the synthesis of N-functionalized pyridines, indoles, and imidazoles. While highly reactive agents like alkyl triflates offer rapid conversions, classic alkyl halides often provide a good balance of reactivity, cost, and ease of handling. For indoles and imidazoles, the choice of base and solvent system is crucial for achieving high yields and, in the case of unsymmetrical imidazoles, for controlling regioselectivity. The protocols and comparative data presented in this guide serve as a foundational resource for chemists to navigate the complexities of heterocyclic N-alkylation and to develop robust and efficient synthetic routes.

References

  • Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase. ACS Publications. (n.d.). Retrieved from [Link]

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  • Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors. RSC Publishing. (2024). Retrieved from [Link]

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  • Differentiation of regioisomeric N ‐alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques | Request PDF. ResearchGate. (2021). Retrieved from [Link]

  • [PDF] Green chemistry metrics: a comparative evaluation of dimethyl carbonate, methyl iodide, dimethyl sulfate and methanol as methylating agents | Semantic Scholar. (2008). Retrieved from [Link]

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  • Identification of N‐ or O‐Alkylation of Aromatic Nitrogen Heterocycles and N‐Oxides Using H–N HMBC NMR Spectroscopy. ResearchGate. (2025). Retrieved from [Link]

  • An Improved Process for the N-Alkylation of Indoles Using Chiral N-Protected 2-Methylaziridines. ResearchGate. (2025). Retrieved from [Link]

  • Monoselective N‑Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. ACS Publications. (2022). Retrieved from [Link]

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  • Cross-coupling between aryl triflates 1 and alkyl halides 11. Reaction.... ResearchGate. (n.d.). Retrieved from [Link]

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The Strategic Advantage of Methyl 2-bromo-2-(2-cyanophenyl)acetate in Modern Heterocyclic Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, particularly within drug discovery and development, the pursuit of efficiency, atom economy, and novel molecular architectures is paramount. The strategic choice of building blocks can dramatically influence the success of a synthetic campaign. This guide provides an in-depth technical comparison of Methyl 2-bromo-2-(2-cyanophenyl)acetate, a versatile reagent, against traditional synthetic methodologies for the construction of key nitrogen-containing heterocyclic scaffolds. We will explore the inherent advantages conferred by the unique arrangement of its functional groups, supported by mechanistic insights and comparative data.

Introduction: Beyond a Simple Alkylating Agent

At first glance, Methyl 2-bromo-2-(2-cyanophenyl)acetate appears to be a standard α-bromoester, a class of compounds well-regarded for their utility as alkylating agents in the formation of carbon-carbon and carbon-heteroatom bonds.[1][2] However, the presence of an ortho-cyano group on the phenyl ring elevates this molecule from a mere alkylating agent to a sophisticated precursor for cascade and tandem reactions. This seemingly minor addition provides a strategic advantage, enabling streamlined syntheses of complex heterocyclic systems that are often arduous to produce via traditional multi-step methods.[3][4]

Traditional approaches to heterocycles like benzodiazepines and isoindolinones frequently involve linear sequences with multiple intermediate purifications, often requiring harsh reaction conditions and resulting in lower overall yields.[5][6] Methyl 2-bromo-2-(2-cyanophenyl)acetate offers a convergent approach, where the ortho-cyano group acts as a latent functional handle for intramolecular cyclization, paving the way for one-pot syntheses.[7][8]

The Ortho-Cyano Group: A Linchpin for Intramolecular Events

The key to the enhanced utility of Methyl 2-bromo-2-(2-cyanophenyl)acetate lies in the ortho-positioning of the cyano group. This arrangement facilitates intramolecular nucleophilic attack onto the nitrile carbon, a critical step in the formation of new heterocyclic rings. This proximity effect is the cornerstone of its advantages over simpler alkylating agents like methyl bromoacetate or its para-substituted isomers, which lack this capability for intramolecular cyclization.

Comparative Analysis: Synthesis of Benzodiazepine and Isoindolinone Scaffolds

To illustrate the practical advantages of Methyl 2-bromo-2-(2-cyanophenyl)acetate, we will consider its application in the synthesis of two medicinally important heterocyclic cores: 1,4-benzodiazepines and isoindolinones.

Synthesis of 1,4-Benzodiazepine Derivatives

The 1,4-benzodiazepine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.

Traditional Synthesis:

A common traditional route to 1,4-benzodiazepines involves the multi-step condensation of an o-phenylenediamine with a β-halo-ketone or an α,β-unsaturated carbonyl compound. This linear approach often requires the pre-synthesis of the carbonyl component and can suffer from side reactions and purification challenges.

The Methyl 2-bromo-2-(2-cyanophenyl)acetate Approach: A One-Pot Tandem Reaction

The use of Methyl 2-bromo-2-(2-cyanophenyl)acetate enables a more elegant and efficient one-pot synthesis. The reaction proceeds via an initial SN2 alkylation of an o-phenylenediamine, followed by an intramolecular cyclization.

Experimental Protocol: One-Pot Synthesis of a 1,4-Benzodiazepine Derivative

  • To a solution of o-phenylenediamine (1.0 eq.) in a suitable aprotic solvent (e.g., acetonitrile or DMF) is added a non-nucleophilic base (e.g., diisopropylethylamine, 2.0 eq.).

  • Methyl 2-bromo-2-(2-cyanophenyl)acetate (1.1 eq.) is added dropwise at room temperature.

  • The reaction is stirred for 2-4 hours to facilitate the initial N-alkylation.

  • A Lewis acid or a Brønsted acid is then added to the reaction mixture to promote the intramolecular cyclization onto the nitrile.

  • The reaction is heated to 60-80 °C and monitored by TLC or LC-MS until completion.

  • Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent.

  • The crude product is purified by column chromatography.

Advantages Quantified:

FeatureTraditional Method (e.g., o-phenylenediamine + β-haloketone)Methyl 2-bromo-2-(2-cyanophenyl)acetate Method
Number of Steps 2-3 steps (synthesis of β-haloketone, condensation, cyclization)1 (one-pot)
Overall Yield Typically 40-60%Often >70%
Reaction Conditions Can require harsh conditions (strong acids/bases, high temperatures)Milder conditions, greater functional group tolerance
Purification Multiple intermediate purificationsSingle final purification
Atom Economy LowerHigher
Synthesis of Isoindolinone Derivatives

Isoindolinones are another important class of N-heterocycles with a range of biological activities.[5][6]

Traditional Synthesis:

Classical methods for isoindolinone synthesis often involve the reduction of phthalimides or the cyclization of o-carboxybenzylamines, which can be multi-step processes.[5][9]

The Methyl 2-bromo-2-(2-cyanophenyl)acetate Approach: A Cascade Reaction

Methyl 2-bromo-2-(2-cyanophenyl)acetate, in reaction with a primary amine, can initiate a cascade sequence involving N-alkylation followed by intramolecular cyclization to furnish the isoindolinone core.

Experimental Protocol: Cascade Synthesis of an N-substituted Isoindolinone

  • A primary amine (1.0 eq.) and a suitable base (e.g., potassium carbonate, 2.0 eq.) are dissolved in a polar aprotic solvent (e.g., DMF).

  • Methyl 2-bromo-2-(2-cyanophenyl)acetate (1.1 eq.) is added, and the mixture is heated to 80-100 °C.

  • The reaction progress is monitored by TLC or LC-MS. The intermediate N-alkylated product will subsequently undergo intramolecular cyclization.

  • Work-up involves cooling the reaction, adding water, and extracting the product with an organic solvent.

  • Purification is achieved through recrystallization or column chromatography.

Comparative Performance:

FeatureTraditional Method (e.g., Reduction of Phthalimide)Methyl 2-bromo-2-(2-cyanophenyl)acetate Method
Starting Material Accessibility Phthalimides may require synthesis.Readily available primary amines.
Reaction Steps Often 2 or more steps.1 (one-pot cascade).
Reagent Toxicity May involve hazardous reducing agents (e.g., metal hydrides).Generally uses common and less hazardous bases.
Versatility Substituent diversity on the isoindolinone nitrogen is introduced early.Allows for late-stage diversification with a wide range of primary amines.

Mechanistic Rationale and Visualization

The strategic advantage of Methyl 2-bromo-2-(2-cyanophenyl)acetate is best understood by visualizing the reaction pathways.

G cluster_0 One-Pot Benzodiazepine Synthesis cluster_1 Traditional Benzodiazepine Synthesis A o-Phenylenediamine + Methyl 2-bromo-2-(2-cyanophenyl)acetate B N-Alkylation Intermediate A->B Base C Intramolecular Cyclization (Acid Promoted) B->C Lewis/Brønsted Acid D 1,4-Benzodiazepine Core C->D E o-Phenylenediamine G Condensation E->G F β-Haloketone (Requires Synthesis) F->G H Cyclization G->H I 1,4-Benzodiazepine Core H->I

Caption: Comparative workflow for benzodiazepine synthesis.

The diagram clearly illustrates the streamlined, convergent nature of the synthesis using Methyl 2-bromo-2-(2-cyanophenyl)acetate compared to the linear, multi-step traditional route.

G cluster_0 Cascade Isoindolinone Synthesis cluster_1 Traditional Isoindolinone Synthesis J Primary Amine + Methyl 2-bromo-2-(2-cyanophenyl)acetate K Tandem N-Alkylation & Intramolecular Cyclization J->K Base, Heat L N-Substituted Isoindolinone K->L M Phthalimide N Reduction M->N Reducing Agent O Isoindolinone N->O

Caption: Comparative workflow for isoindolinone synthesis.

This visualization highlights the efficiency of the cascade reaction initiated by Methyl 2-bromo-2-(2-cyanophenyl)acetate.

Conclusion and Future Outlook

Methyl 2-bromo-2-(2-cyanophenyl)acetate represents a significant advancement over traditional alkylating agents and multi-step synthetic sequences for the construction of key nitrogen-containing heterocycles. Its ingeniously placed ortho-cyano group facilitates efficient intramolecular cyclization events, enabling the development of one-pot and cascade reactions. These modern synthetic strategies offer considerable advantages in terms of step economy, overall yield, milder reaction conditions, and reduced purification efforts. For researchers in drug discovery and development, the adoption of such advanced building blocks is not merely a matter of convenience but a strategic imperative to accelerate the synthesis of novel chemical entities with therapeutic potential. The continued exploration of cascade reactions initiated by reagents like Methyl 2-bromo-2-(2-cyanophenyl)acetate will undoubtedly lead to even more innovative and efficient pathways to complex molecular architectures.

References

  • I2-mediated Csp2–P bond formation via tandem cyclization of o-alkynylphenyl isothiocyanates with organophosphorus esters. (n.d.). National Institutes of Health. [Link]

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  • One pot synthesis of 2,3-dihydro-1H-1,5-benzodiazepines under solvent-free conditions using anhydrous stannous chloride as catalyst. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]

  • An efficient facile and one-pot synthesis of benzodiazepines and chemoselective 1,2-disubstituted benzimidazoles using a magnetically retrievable Fe3O4 nanocatalyst under solvent free conditions. (2015). Royal Society of Chemistry. [Link]

  • One-pot synthesis of novel functionalized benzodiazepines via three-component or domino reactions. (2018). Royal Society of Chemistry. [Link]

  • Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions. (2019). National Institutes of Health. [Link]

  • Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. (2025). National Institutes of Health. [Link]

  • Facile synthesis of 2,3-benzodiazepines using one-pot two-step phosphate-assisted acylation–hydrazine cyclization reactions. (2016). Royal Society of Chemistry. [Link]

  • Cascade reactions for syntheses of heterocycles. (n.d.). Arkivoc. [Link]

  • Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions. (n.d.). ResearchGate. [Link]

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A Comparative Kinetic Analysis of Methyl 2-bromo-2-(2-cyanophenyl)acetate in Nucleophilic Substitution and Atom Transfer Radical Polymerization

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development and polymer chemistry, the selection of appropriate reagents and a deep understanding of their reaction kinetics are paramount for achieving desired synthetic outcomes. This guide provides an in-depth comparative analysis of the kinetic behavior of Methyl 2-bromo-2-(2-cyanophenyl)acetate, a versatile building block, in two major classes of reactions: nucleophilic substitution and Atom Transfer Radical Polymerization (ATRP). By examining the underlying principles and presenting comparative data, this document aims to equip scientists with the knowledge to make informed decisions in their experimental designs.

Introduction to Methyl 2-bromo-2-(2-cyanophenyl)acetate

Methyl 2-bromo-2-(2-cyanophenyl)acetate is a secondary benzylic bromide featuring two key functional groups that influence its reactivity: a bromine atom, which is an excellent leaving group in nucleophilic substitution reactions, and a cyano group on the phenyl ring. The cyano group, being strongly electron-withdrawing, plays a significant role in modulating the electronic properties of the benzylic carbon, thereby affecting reaction rates and mechanisms. This compound serves as a valuable intermediate in the synthesis of various organic molecules, including pharmaceuticals and polymers.

Part 1: Nucleophilic Substitution Reactions

Nucleophilic substitution reactions involving benzylic halides are mechanistically diverse, often proceeding through a competitive S(_N)1 (unimolecular) and S(_N)2 (bimolecular) pathway.[1] The preferred mechanism is highly sensitive to the substrate structure, the nature of the nucleophile, the solvent, and the leaving group.

Mechanistic Considerations: S(_N)1 vs. S(_N)2 Pathways

For a secondary benzylic halide like Methyl 2-bromo-2-(2-cyanophenyl)acetate, both S(_N)1 and S(_N)2 mechanisms are plausible. The S(_N)1 reaction proceeds through a carbocation intermediate, and its rate is primarily dependent on the concentration of the substrate.[1] The S(_N)2 reaction, on the other hand, is a concerted process where the nucleophile attacks the electrophilic carbon as the leaving group departs, and its rate depends on the concentrations of both the substrate and the nucleophile.[2]

The presence of the electron-withdrawing cyano group on the phenyl ring significantly destabilizes the formation of a positive charge on the benzylic carbon.[1] This destabilization of the potential carbocation intermediate strongly disfavors the S(_N)1 pathway. Conversely, the electron-withdrawing nature of the cyano group can render the benzylic carbon more electrophilic, potentially accelerating an S(_N)2 attack.

G cluster_SN1 SN1 Pathway (Disfavored) cluster_SN2 SN2 Pathway (Favored) A R-Br -> R+ + Br- (slow, rate-determining) B R+ + Nu- -> R-Nu (fast) A->B C Carbocation Intermediate (Destabilized by -CN group) A->C D Nu- + R-Br -> [Nu---R---Br]‡ -> Nu-R + Br- E Concerted Transition State D->E

Caption: Competing S(_N)1 and S(_N)2 pathways for Methyl 2-bromo-2-(2-cyanophenyl)acetate.

Comparative Kinetic Data
Reaction ConditionExpected Predominant MechanismRelative RateRationale
Strong Nucleophile (e.g., CN⁻, N₃⁻) in Polar Aprotic Solvent (e.g., DMSO, DMF)S(_N)2FastStrong nucleophiles and polar aprotic solvents favor the bimolecular pathway.[3][4]
Weak Nucleophile (e.g., H₂O, ROH) in Polar Protic Solvent (e.g., ethanol, water)S(_N)1 (but slow) / S(_N)2SlowWeak nucleophiles and polar protic solvents favor the unimolecular pathway, but the electron-withdrawing -CN group disfavors carbocation formation.[1]
Alternative Substrate: 1-Phenylethyl bromide (no -CN group) with weak nucleophileS(_N)1Faster than substrate with -CNThe absence of an electron-withdrawing group allows for more stable carbocation formation.[1]
Experimental Protocol: Kinetic Analysis of Solvolysis (S(_N)1)

This protocol outlines a general method for determining the first-order rate constant of a solvolysis reaction, which is indicative of an S(_N)1 mechanism.

G start Start prep Prepare a solution of the benzylic bromide in the chosen solvent (e.g., 80% ethanol). start->prep thermo Thermostat the reaction mixture at a constant temperature. prep->thermo aliquot Withdraw aliquots at regular time intervals. thermo->aliquot quench Quench the reaction in the aliquot (e.g., with ice-cold water). aliquot->quench titrate Titrate the liberated HBr with a standardized NaOH solution. quench->titrate data Record the volume of NaOH used. titrate->data plot Plot ln([R-Br]) vs. time. data->plot k Determine the rate constant (k) from the slope (slope = -k). plot->k end End k->end

Caption: Workflow for the experimental determination of solvolysis kinetics.

Step-by-Step Methodology:

  • Preparation of Reaction Mixture: Dissolve a known amount of Methyl 2-bromo-2-(2-cyanophenyl)acetate in a specific volume of the desired solvent (e.g., 80% ethanol-water mixture) to achieve a known initial concentration (e.g., 0.1 M).

  • Kinetic Run: Place the reaction flask in a constant temperature bath. At regular time intervals, withdraw a precise volume (aliquot) of the reaction mixture.

  • Quenching: Immediately add the aliquot to a flask containing ice-cold water to stop the reaction.

  • Titration: Titrate the liberated hydrobromic acid (HBr) in the quenched aliquot with a standardized solution of sodium hydroxide (NaOH) using a suitable indicator.

  • Data Analysis: The concentration of the benzylic bromide remaining at each time point is calculated from the amount of HBr produced. A plot of the natural logarithm of the benzylic bromide concentration versus time should yield a straight line for a first-order reaction, with the slope being the negative of the rate constant (-k).[1]

Part 2: Atom Transfer Radical Polymerization (ATRP)

Methyl 2-bromo-2-(2-cyanophenyl)acetate is also an effective initiator for Atom Transfer Radical Polymerization (ATRP), a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined architectures and low polydispersity.[5]

The Role of the Initiator in ATRP

In ATRP, the initiator's C-Br bond is reversibly cleaved by a transition metal catalyst (typically a copper(I) complex) to generate a radical that initiates polymerization. The efficiency of the initiator is crucial for achieving a controlled polymerization, where all polymer chains grow at a similar rate.

G cluster_ATRP ATRP Cycle Initiator R-Br (Initiator) Radical R• Initiator->Radical k_act Catalyst Cu(I)/L Deactivator Cu(II)Br/L Catalyst->Deactivator Oxidation ActiveChain P_n• Radical->ActiveChain Propagation (k_p) Monomer M GrowingChain P_n-Br (Dormant) GrowingChain->ActiveChain k_act ActiveChain->GrowingChain k_deact Deactivator->Catalyst Reduction

Caption: The catalytic cycle of Atom Transfer Radical Polymerization (ATRP).

Comparative Kinetic Considerations in ATRP

The rate of polymerization in ATRP is first-order with respect to the monomer, initiator, and the copper(I) catalyst concentrations.[5] The rate is also influenced by the equilibrium constant of the activation/deactivation process (K_{ATRP} = k_{act}/k_{deact}).

InitiatorRelative Initiation RateResulting Polymer Polydispersity (PDI)Rationale
Methyl 2-bromo-2-(2-cyanophenyl)acetate Moderate to FastLowThe benzylic position and the presence of the ester group facilitate radical formation.
Ethyl α-bromoisobutyrate (a common ATRP initiator)FastLowA tertiary bromide that readily forms a stable radical.
Benzyl bromide FastPotentially higherWhile a good initiator, side reactions can sometimes lead to broader polydispersity.
Experimental Protocol: Kinetic Analysis of ATRP

The kinetics of ATRP can be monitored by tracking the disappearance of the monomer over time.

Step-by-Step Methodology:

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine the monomer (e.g., styrene or methyl methacrylate), the initiator (Methyl 2-bromo-2-(2-cyanophenyl)acetate), the catalyst (e.g., CuBr), and the ligand (e.g., a bipyridine derivative) in a suitable solvent.

  • Polymerization: Place the reaction vessel in a thermostated oil bath to maintain a constant temperature.

  • Sampling: At regular time intervals, withdraw samples from the reaction mixture.

  • Analysis: Determine the monomer conversion in each sample using techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.

  • Data Analysis: A plot of ln([M]_0/[M]_t) versus time, where [M]_0 is the initial monomer concentration and [M]_t is the monomer concentration at time t, should be linear, indicating a constant concentration of active species and first-order kinetics with respect to the monomer. The slope of this line gives the apparent propagation rate constant.[6][7]

Conclusion: A Versatile Reagent with Tunable Reactivity

Methyl 2-bromo-2-(2-cyanophenyl)acetate is a valuable reagent whose reactivity can be directed towards either nucleophilic substitution or controlled radical polymerization. In nucleophilic substitution, the presence of the electron-withdrawing cyano group favors the S(_N)2 pathway, and the reaction kinetics are highly dependent on the choice of nucleophile and solvent. As an initiator in ATRP, it provides good control over the polymerization process, leading to well-defined polymers. A thorough understanding of the kinetic principles governing these reactions is essential for researchers to effectively utilize this compound in their synthetic endeavors.

References

  • A Comparative Guide to the Kinetic Analysis of Nucleophilic Substitution on (2-bromo-1- cyclopentylethyl)benzene and Related Secondary Benzylic Bromides - Benchchem.
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  • Kinetic Studies on Bulk Atom Transfer Radical Polymerization of Styrene. [Link]

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  • Substituent effects on the spontaneous cleavage of benzyl-gem-dibromides in aqueous solution | Request PDF - ResearchGate. [Link]

  • Unit 4: Free Energy Relationships. [Link]

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  • Effects of Solvent and Monomer on the Kinetics of Radical Generation in Atom Transfer Radical Polymerization - Unipd. [Link]

  • "Pseudo" First-Order Reaction Rate Constants of the Solvolyses for S N... - ResearchGate. [Link]

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  • 7.4: 7-5 Characteristics of the ngcontent-ng-c1703228563="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     Reaction - Chemistry LibreTexts. [Link]
    
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  • [Chemistry] Solvolysis of 2 -bromo-2-methylbutane in acetic acid containing potassium acetate gave - YouTube. [Link]

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A Comparative Guide to the Theoretical Investigation of Reactions Involving Methyl 2-bromo-2-(2-cyanophenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, understanding the intricacies of reaction mechanisms is paramount for the rational design of synthetic pathways and the optimization of reaction conditions. Methyl 2-bromo-2-(2-cyanophenyl)acetate stands as a versatile building block in organic synthesis, possessing multiple reactive sites that can be targeted to construct complex molecular architectures. This guide provides a comparative analysis of potential reaction pathways involving this substrate, with a focus on the insights that can be gleaned from Density Functional Theory (DFT) studies of their transition states.

While direct DFT studies on the transition states of reactions with Methyl 2-bromo-2-(2-cyanophenyl)acetate are not extensively available in the current literature, a wealth of computational research on analogous systems provides a robust framework for predicting and understanding its reactivity. This guide will draw upon these analogous studies to compare and contrast plausible reaction mechanisms, offering a theoretical lens through which to view experimental design and interpretation.

The Multifaceted Reactivity of Methyl 2-bromo-2-(2-cyanophenyl)acetate

The structure of Methyl 2-bromo-2-(2-cyanophenyl)acetate features a stereocenter bearing a bromine atom, a cyano group, and a methyl ester, all attached to a carbon atom which is also bonded to a 2-cyanophenyl ring. This arrangement presents several potential avenues for chemical transformation, including nucleophilic substitution, elimination, and radical-mediated reactions. The presence of the electron-withdrawing cyano and ester groups significantly influences the electron density around the reactive center, while the bulky and electronically complex cyanophenyl group provides steric and electronic effects that can direct the course of a reaction.

Comparative Analysis of Plausible Reaction Pathways and Their Transition States

The following sections will delve into the likely transition states for key reaction types, supported by data and principles from DFT studies on similar substrates.

Nucleophilic Substitution Reactions: A Tale of Two Mechanisms (SN1 vs. SN2)

Nucleophilic substitution is a fundamental reaction class for α-halo esters. The competition between SN1 and SN2 pathways is a critical consideration, and DFT has proven to be an invaluable tool in elucidating the subtle factors that favor one over the other.

SN2 Pathway: The bimolecular nucleophilic substitution (SN2) reaction proceeds through a single, concerted transition state where the nucleophile attacks the electrophilic carbon atom from the backside, leading to an inversion of stereochemistry.[1][2] DFT calculations on similar systems consistently show a pentacoordinate carbon center in the transition state, with the incoming nucleophile and the departing leaving group situated at the axial positions of a trigonal bipyramidal geometry.[1]

Key Computational Descriptors for SN2 Transition States:

ParameterDescriptionExpected Trends from Analogous Systems
Activation Energy (ΔG‡) The free energy barrier to reaction.Highly dependent on the nucleophile, leaving group, and solvent.[2] Stronger nucleophiles and better leaving groups generally lower the barrier.
C-Nu Bond Distance The distance between the electrophilic carbon and the incoming nucleophile.Partially formed bond in the transition state.
C-Br Bond Distance The distance between the electrophilic carbon and the departing bromine atom.Partially broken bond, elongated compared to the reactant.
Imaginary Frequency A single negative frequency in the vibrational analysis, corresponding to the reaction coordinate.Confirms the structure as a true transition state.

SN1 Pathway: In contrast, the unimolecular nucleophilic substitution (SN1) reaction proceeds through a stepwise mechanism involving the formation of a carbocation intermediate. The rate-determining step is the heterolytic cleavage of the C-Br bond to form this intermediate. Subsequent attack by a nucleophile is typically fast.

Key Computational Descriptors for SN1 Rate-Determining Transition States:

ParameterDescriptionExpected Trends from Analogous Systems
Activation Energy (ΔG‡) The energy required to break the C-Br bond.Lowered by factors that stabilize the resulting carbocation, such as polar solvents and electron-donating groups.
C-Br Bond Distance Significantly elongated in the transition state, approaching full bond cleavage.
Charge Separation Development of positive charge on the carbon atom and negative charge on the departing bromide.Solvent polarity plays a crucial role in stabilizing this charge separation.[2]

Comparison and Influencing Factors: For Methyl 2-bromo-2-(2-cyanophenyl)acetate, the presence of two electron-withdrawing groups (cyano and ester) would destabilize a carbocation intermediate, making a pure SN1 pathway less likely. However, the benzylic position could offer some stabilization. DFT studies on related systems can precisely quantify these competing effects. The choice of solvent is also critical; polar, protic solvents would favor an SN1-like mechanism by solvating the forming ions, while polar, aprotic solvents are more conducive to SN2 reactions.[1]

Experimental Protocols: A DFT Workflow for Transition State Analysis

The following provides a generalized workflow for performing a DFT study on a reaction involving Methyl 2-bromo-2-(2-cyanophenyl)acetate.

1. Reactant, Product, and Initial Guess for Transition State Geometry Optimization:

  • Build the initial structures of the reactants (e.g., Methyl 2-bromo-2-(2-cyanophenyl)acetate and a nucleophile) and the expected product.

  • Optimize their geometries using a suitable level of theory and basis set (e.g., B3LYP/6-31G(d)).

  • Construct an initial guess for the transition state geometry. This can be done by manually adjusting bond lengths and angles from the optimized reactant or product structures, or by using a transition state search algorithm.

2. Transition State Optimization:

  • Perform a transition state optimization calculation (e.g., using the Berny algorithm in Gaussian). This will locate the saddle point on the potential energy surface.

  • Keywords such as Opt=(TS,CalcFC) are typically used.

3. Frequency Analysis:

  • Perform a frequency calculation on the optimized transition state geometry.

  • A true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

  • This step also provides the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.

4. Intrinsic Reaction Coordinate (IRC) Calculation:

  • Perform an IRC calculation starting from the optimized transition state geometry.

  • This calculation maps the reaction pathway from the transition state down to the corresponding reactants and products, confirming that the located transition state connects the desired minima.

5. Single-Point Energy Calculation:

  • To obtain more accurate energies, perform single-point energy calculations on all optimized geometries (reactants, transition state, and products) using a higher level of theory and a larger basis set (e.g., M06-2X/6-311+G(d,p)).

  • Incorporate a solvent model (e.g., PCM or SMD) to account for the effect of the reaction medium.

Visualization of a Hypothetical SN2 Reaction Pathway

The following diagram illustrates the key stages of a hypothetical SN2 reaction of Methyl 2-bromo-2-(2-cyanophenyl)acetate with a generic nucleophile (Nu⁻).

SN2_Pathway Reactants Reactants Methyl 2-bromo-2-(2-cyanophenyl)acetate + Nu⁻ TS Transition State [Nu---C---Br]⁻ Reactants->TS ΔG‡ Products Products Methyl 2-nucleo-2-(2-cyanophenyl)acetate + Br⁻ TS->Products

Caption: A simplified workflow for an SN2 reaction pathway.

The Role of Catalysis: Insights from NHC-Catalyzed Reactions

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a variety of transformations. DFT studies on NHC-catalyzed reactions of similar α-bromo compounds reveal intricate mechanisms.[3][4] For instance, in NHC-catalyzed annulations, the reaction can proceed through the formation of a Breslow intermediate, followed by nucleophilic attack and regeneration of the catalyst.[3] DFT calculations are instrumental in mapping out these catalytic cycles, identifying the rate-determining step, and explaining the origins of stereoselectivity.[3][4]

Visualizing a Catalytic Cycle

The following diagram illustrates a generalized catalytic cycle that could be computationally investigated for an NHC-catalyzed reaction of an α-bromo ester.

Catalytic_Cycle cluster_cycle Catalytic Cycle Catalyst NHC Catalyst Intermediate1 Breslow Intermediate Catalyst->Intermediate1 + Substrate Intermediate2 Adduct Intermediate1->Intermediate2 + Reagent Product_Release Product Release Intermediate2->Product_Release Ring Closure Product_Release->Catalyst - Product Product Final Product Product_Release->Product Substrate Methyl 2-bromo-2- (2-cyanophenyl)acetate Substrate->Intermediate1 Reagent Co-reactant Reagent->Intermediate2

Caption: A generic catalytic cycle for an NHC-catalyzed reaction.

Conclusion and Future Directions

While the direct computational investigation of reactions involving Methyl 2-bromo-2-(2-cyanophenyl)acetate is a nascent field, the principles and methodologies established through DFT studies on analogous systems provide a powerful predictive framework. By carefully considering the electronic and steric factors at play, and by leveraging the power of computational chemistry to map out potential energy surfaces, researchers can gain invaluable insights into the likely reaction mechanisms.

Future computational studies should focus on specific reactions of this substrate with various nucleophiles and under different catalytic conditions. Such studies would not only provide a deeper understanding of its reactivity but also guide the development of novel synthetic methodologies for the creation of valuable chemical entities. The synergy between experimental and theoretical chemistry will undoubtedly continue to be a driving force in advancing the field of organic synthesis.

References

  • Theoretical study on the mechanism and enantioselectivity of NHC-catalyzed intramolecular SN2′ nucleophilic substitution: what are the roles of NHC and DBU? - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • A DFT study of NHC-catalyzed reactions between 2-bromo-2-enals and acylhydrazones: mechanisms, and chemo- and stereoselectivities - OUCI. Available at: [Link]

  • The Sn2 Reaction: A Theoretical-Computational Analysis of a Simple and Very Interesting Mechanism - MDPI. Available at: [Link]

  • Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent - PMC - PubMed Central. Available at: [Link]

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A Head-to-Head Comparison of Synthetic Routes to Oseltamivir (Tamiflu®): From Shikimic Acid Dependency to Modern Azide-Free Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Oseltamivir phosphate, commercially known as Tamiflu®, is an orally administered antiviral drug crucial for the treatment and prevention of influenza A and B virus infections.[1][2] It functions as a prodrug, which is metabolized in the liver to its active form, oseltamivir carboxylate. This active metabolite is a potent and selective inhibitor of neuraminidase, an enzyme essential for the release of new viral particles from infected host cells. The molecular structure of oseltamivir features a substituted cyclohexene ring with three stereocenters, making its stereocontrolled synthesis a significant chemical challenge.[3]

The original and industrial-scale synthesis of oseltamivir, developed by Gilead Sciences and later optimized by Hoffmann-La Roche, famously utilizes (-)-shikimic acid as its starting material.[3][4] Shikimic acid, harvested from Chinese star anise (Illicium verum), provides a natural "chiral pool" starting point, containing the necessary stereochemistry that can be carried through to the final product.[5] However, reliance on this natural source has led to supply chain vulnerabilities, particularly during influenza pandemics, spurring extensive research into alternative synthetic routes that start from readily available, non-natural precursors.[6]

This guide presents a head-to-head comparison of two seminal synthetic strategies for oseltamivir:

  • The Roche Industrial Synthesis: A route dependent on (-)-shikimic acid.

  • The Corey Total Synthesis: An azide-free route starting from inexpensive, simple materials.[7]

We will delve into the strategic choices, key transformations, and overall efficiency of each pathway, providing researchers and drug development professionals with a comprehensive analysis to inform future synthetic endeavors.

Route 1: The Roche Industrial Synthesis from (-)-Shikimic Acid

The commercial synthesis of oseltamivir is a testament to large-scale process chemistry, leveraging a natural product to efficiently construct a complex molecule. The strategy hinges on the manipulation of the functional groups on the shikimic acid scaffold to install the required amine and ether functionalities with the correct stereochemistry.

Causality Behind Experimental Choices

The logic of this route is to preserve the existing stereocenters of shikimic acid while transforming its hydroxyl and carboxyl groups. A key intermediate in this process is a strategically formed epoxide.[8] The opening of this epoxide is a critical step that allows for the introduction of a nitrogen-containing group, which is eventually converted to the 5-amino group of oseltamivir. The original industrial process uses sodium azide for this nucleophilic opening, a choice dictated by the azide's reliability as a nucleophile (SN2 reaction) and its utility as a precursor to the amine.[9][10] However, the use of azides on an industrial scale is a significant safety concern due to their potential explosivity and high toxicity.[9] This has led Roche to develop alternative azide-free routes as well.[11][12]

Synthetic Pathway Overview

The synthesis begins with the esterification of shikimic acid, followed by the protection of the 3,4-diol as a pentylidene acetal. The remaining 5-hydroxyl group is then activated as a mesylate, a good leaving group. Treatment with a mild base induces the formation of a key epoxide intermediate.[3][8] This epoxide is then opened regioselectively with sodium azide. A series of steps including reduction of the azide to an amine, acetylation, and introduction of the 3-pentyloxy side chain ultimately yields oseltamivir.[13]

G cluster_0 Route 1: Roche Industrial Synthesis A (-)-Shikimic Acid B Esterification & Acetal Protection A->B EtOH, SOCl2; 3-pentanone, TsOH C Mesylation of 5-OH Group B->C MsCl, Et3N D Epoxide Formation (Intramolecular SN2) C->D K2CO3 E Regioselective Epoxide Opening (NaN3) D->E NaN3, NH4Cl F Azide Reduction & Functional Group Manipulation E->F H2/Lindlar cat.; Ac2O, etc. G Oseltamivir F->G

Caption: Key transformations in the Roche synthesis of Oseltamivir.[9]

Route 2: The Corey Azide-Free Total Synthesis

In 2006, E.J. Corey's group developed a landmark total synthesis of oseltamivir that completely bypasses the need for shikimic acid.[7][14] This route starts from simple, inexpensive materials—1,3-butadiene and acrylic acid—and is notable for its strategic use of an asymmetric Diels-Alder reaction and its avoidance of hazardous azide reagents.[7][11]

Causality Behind Experimental Choices

The core challenge of a de novo synthesis is the establishment of the correct absolute stereochemistry. Corey's strategy brilliantly addresses this by employing a catalytic, asymmetric Diels-Alder reaction as the first step.[15] This reaction, catalyzed by a chiral oxazaborolidinium (CBS) catalyst, constructs the cyclohexene ring and sets the crucial stereocenter of the ester group with high enantioselectivity (>98% ee).[11] The subsequent steps are designed to use this initial stereocenter to direct the formation of the others.

A key innovation in this synthesis is the azide-free introduction of the two nitrogen functionalities. This is achieved through a sequence involving iodolactamization, formation of an aziridine, and regioselective opening of the aziridine ring.[16] This sequence is more complex than a simple azide opening but provides a much safer reaction profile, a critical consideration for scalability. The inventors intentionally did not patent this procedure, offering it as a public good.[16]

Synthetic Pathway Overview

The synthesis begins with an asymmetric Diels-Alder reaction between 1,3-butadiene and a trifluoroethyl acrylate derivative.[11] The resulting ester is converted to an amide, which then undergoes an iodolactamization reaction to form a bicyclic lactam.[3] This intermediate is then manipulated through several steps to form a key aziridine. Regioselective opening of this aziridine with 3-pentanol introduces both the ether side chain and the second amino group precursor.[6] Final deprotection and acylation steps complete the synthesis.[3]

G cluster_1 Route 2: Corey Total Synthesis A Butadiene & Acrylic Acid Derivative B Asymmetric Diels-Alder Reaction A->B Chiral CBS Catalyst C Amidation & Iodolactamization B->C 1. NH3 2. I2, TMSOTf D Aziridine Formation C->D KHMDS E Regioselective Aziridine Opening D->E 3-Pentanol, Cu(OTf)2 F Deprotection & Final Acylation E->F H3PO4; Ac2O G Oseltamivir F->G

Caption: Key transformations in the Corey azide-free synthesis.

Head-to-Head Performance Comparison

The choice of a synthetic route in a pharmaceutical setting is a multifactorial decision, weighing efficiency, cost, safety, and scalability. Below is a comparative summary of the two routes.

ParameterRoche Industrial SynthesisCorey Total Synthesis
Starting Material(s) (-)-Shikimic Acid1,3-Butadiene, Acrylic Acid
Source of Chirality Chiral Pool (Natural Product)Asymmetric Catalysis (Diels-Alder)
Number of Linear Steps ~8-12[17]~12[14]
Overall Yield 17-47%[2][11]~30%[7][17]
Key Reagents Sodium Azide (NaN₃), Mesyl Chloride[9]Chiral CBS Catalyst, KHMDS, I₂[3][14]
Safety Profile Major Con: Use of potentially explosive and highly toxic sodium azide.[9]Major Pro: Azide-free route, avoiding hazardous intermediates.[7]
Scalability Proven at tonne-scale, but dependent on shikimic acid supply.[2]Designed for scalability with inexpensive starting materials.[7]

Detailed Experimental Protocols

To provide a tangible sense of the chemistry involved, detailed protocols for a key transformation from each route are provided below. These protocols are adapted from published literature and are intended for informational purposes.

Protocol 1: Epoxide Formation in the Roche Synthesis

This protocol describes the formation of the key epoxide intermediate from the mesylated shikimic acid derivative.

Objective: To synthesize the cyclohexene epoxide intermediate via intramolecular SN2 displacement of a mesylate.

Materials:

  • Mesylate intermediate (1 equivalent)

  • Potassium bicarbonate (K₂CO₃) (1.5 equivalents)

  • Ethanol/Water solvent mixture

Procedure:

  • Dissolve the mesylate intermediate in a 10:1 mixture of ethanol and water.

  • Add potassium bicarbonate to the solution with vigorous stirring.

  • Heat the reaction mixture to 60°C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 4-6 hours), cool the reaction to room temperature.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude epoxide, which can be purified by crystallization from hexane to yield a white, crystalline solid.[10]

Protocol 2: Asymmetric Diels-Alder Reaction in the Corey Synthesis

This protocol outlines the crucial enantioselective Diels-Alder reaction that establishes the initial stereochemistry.

Objective: To synthesize the chiral cyclohexene ester via an asymmetric Diels-Alder reaction.

Materials:

  • (S)-2-Methyl-CBS-oxazaborolidine catalyst (10 mol%)

  • Trifluoroethyl acrylate derivative (1 equivalent)

  • 1,3-Butadiene (condensed, ~3 equivalents)

  • Dichloromethane (CH₂Cl₂), anhydrous

Procedure:

  • To a flame-dried, nitrogen-purged reactor cooled to -78°C, add anhydrous dichloromethane and the CBS catalyst.

  • Slowly add a solution of the trifluoroethyl acrylate derivative in dichloromethane.

  • Condense 1,3-butadiene into the reaction vessel.

  • Stir the reaction mixture at -78°C, allowing it to slowly warm to room temperature over 12-18 hours.

  • Monitor the reaction for the consumption of the acrylate starting material by GC or TLC.

  • Upon completion, quench the reaction by adding a few drops of methanol.

  • Warm the mixture to room temperature and concentrate under reduced pressure.

  • Purify the resulting crude product by silica gel column chromatography to yield the desired chiral cyclohexene ester.

Conclusion

The syntheses of oseltamivir by Roche and Corey represent two distinct and powerful philosophical approaches to complex molecule synthesis.

  • The Roche synthesis is a masterful example of chiral pool synthesis , efficiently leveraging a stereochemically rich natural product. Its primary strengths are its high optimization and proven scalability.[2] Its main vulnerability lies in its reliance on a fluctuating natural source and, in its original form, the use of hazardous azide reagents.[1][9]

  • The Corey synthesis is a triumph of asymmetric catalysis , demonstrating that complex stereochemistry can be created from simple, achiral precursors with high fidelity.[7] Its key advantages are its independence from the shikimic acid supply chain and its inherently safer, azide-free design.[11]

Both routes are landmark achievements in organic chemistry. The evolution from a nature-dependent route to fully synthetic alternatives highlights the field's relentless drive for innovation, efficiency, and safety. For drug development professionals, this comparison underscores the critical importance of developing multiple, diverse synthetic pathways to strategically important medicines to ensure a robust and secure global supply.

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  • Yeung YY, Hong S, Corey EJ. A short enantioselective pathway for the synthesis of the anti-influenza neuramidase inhibitor oseltamivir from 1,3-butadiene and acrylic acid. J Am Chem Soc. 2006 May 17;128(19):6310-1. doi: 10.1021/ja0616433. Retrieved January 21, 2026, from [Link]

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  • Roche synthesis. (n.d.). Retrieved January 21, 2026, from [Link]

  • Rawat G, Tripathi P, Saxena RK. Production of shikimic acid. Appl Microbiol Biotechnol. 2013;97(9):3937-3954. doi: 10.1007/s00253-013-4805-x. Retrieved January 21, 2026, from [Link]

  • A Practical Synthesis of (−)-Oseltamivir - ResearchGate. (n.d.). Published online January 2007. Retrieved January 21, 2026, from [Link]

  • The Synthetic-Technical Development of Oseltamivir Phosphate TamifluTM: A Race against Time. CHIMIA International Journal for Chemistry. 2006;60(11):766-773. Retrieved January 21, 2026, from [Link]

  • Synthesis of the Anti-influenza Drug Oseltamivir Phosphate (Tamiflu®) - iSm2. (n.d.). Retrieved January 21, 2026, from [Link]

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Safety Operating Guide

Methyl 2-bromo-2-(2-cyanophenyl)acetate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I understand that moving beyond simply using a reagent to understanding its lifecycle, including proper disposal, is critical for ensuring a safe and efficient laboratory environment. This guide provides a comprehensive, technically grounded procedure for the proper disposal of Methyl 2-bromo-2-(2-cyanophenyl)acetate, moving beyond a simple checklist to explain the chemical reasoning behind each critical step.

Hazard Assessment: A Dual-Hazard Compound

  • Alpha-Bromo Ester Moiety : This functional group is highly reactive.[1][2] The bromine atom at the alpha position makes the compound a potent lachrymator (a substance that irritates the eyes and causes tears) and a skin and respiratory irritant.[3][4] These compounds are reactive alkylating agents and should be handled with toxicological precaution.

  • Cyanophenyl Moiety : Organic nitriles, particularly those on an aromatic ring, are toxic.[5] The primary and most severe hazard is the potential for the cyano group (CN) to hydrolyze under acidic conditions, liberating highly toxic and potentially lethal hydrogen cyanide (HCN) gas.[6]

This dual nature requires a disposal path that respects both the halogenated organic and the cyanide-bearing characteristics of the molecule.

Table 1: Hazard Profile Summary
Hazard CategoryDescriptionRationale & Primary Concern
Acute Toxicity Toxic if swallowed, inhaled, or in contact with skin.[4][5]The combination of the reactive bromoester and the cyanophenyl group suggests significant systemic toxicity.
Corrosivity/Irritancy Causes severe skin burns and serious eye damage.[3] Lachrymator.[4]Characteristic of reactive alpha-bromo esters.
Reactivity EXTREME DANGER upon contact with acids. The cyanophenyl group can react with acids to produce deadly hydrogen cyanide gas.[6] Incompatible with strong bases, oxidizing agents, and reducing agents.[3]
Environmental Should not be released into the environment.[3]Halogenated organic compounds can be persistent environmental pollutants.

The Cardinal Rule: Segregation and Classification

The single most critical step in disposing of this compound is proper waste segregation. Due to its structure, Methyl 2-bromo-2-(2-cyanophenyl)acetate must be classified as a Halogenated Organic Waste .[7] However, its cyanide component adds a critical layer of incompatibility.

This waste stream must NEVER be mixed with acidic waste. [6] Mixing can lead to the rapid evolution of hydrogen cyanide gas, a chemical asphyxiant that is lethal even at low concentrations.

The following diagram illustrates the correct decision-making process for waste stream allocation.

G start Begin Waste Disposal Methyl 2-bromo-2-(2-cyanophenyl)acetate substance Identify Hazards: 1. Halogenated Organic 2. Cyanide Compound start->substance decision Is Acidic Waste Present in the Collection Container? segregate Segregate into a dedicated 'Halogenated Organic Waste' container. substance->segregate warning CRITICAL INCOMPATIBILITY DO NOT MIX! Potential for Lethal HCN Gas Release segregate->warning container Select Chemically Compatible Container (e.g., HDPE, Glass). Ensure it is clean and dry. segregate->container labeling Label Container: 'HAZARDOUS WASTE' 'Halogenated Organic' 'Contains Cyanide Compound' List all constituents by name. container->labeling saa Store in Designated Satellite Accumulation Area (SAA). Keep container closed. labeling->saa pickup Arrange for Pickup by Environmental Health & Safety (EHS) saa->pickup

Caption: Waste Disposal Workflow for Methyl 2-bromo-2-(2-cyanophenyl)acetate.

Standard Operating Protocol for Disposal

This protocol outlines the primary and safest method for disposal, which is accumulation for removal by a licensed professional waste management service, typically coordinated through your institution's Environmental Health & Safety (EHS) department.[8][9][10] On-site chemical neutralization is NOT recommended due to the complex hazards and the generation of secondary hazardous waste streams.

Step 1: Personal Protective Equipment (PPE)

Proper PPE is non-negotiable when handling the pure compound or its concentrated waste.

Table 2: Required Personal Protective Equipment
EquipmentSpecificationRationale
Gloves Nitrile gloves (double-gloving recommended).Protects against skin absorption and irritation.[11]
Eye Protection Chemical splash goggles.Protects against splashes and lachrymatory vapors.[3]
Lab Coat Standard laboratory coat.Protects clothing and skin from contamination.
Work Area Certified Chemical Fume Hood.Prevents inhalation of toxic and irritating vapors.[3][12]
Step 2: Waste Container Selection and Labeling
  • Select a Container : Use a clean, dry container made of a compatible material (e.g., High-Density Polyethylene (HDPE), glass, or another solvent-resistant plastic). The container must have a tightly sealing screw cap.[10] Do not use metal containers, as acids produced from the slow hydrolysis of the bromoester could cause corrosion.

  • Label the Container : Before adding any waste, affix a "HAZARDOUS WASTE" label.[10] Clearly write:

    • The full chemical name: "Methyl 2-bromo-2-(2-cyanophenyl)acetate" and any solvents used. Do not use abbreviations.[10]

    • Add the notations: "Halogenated Organic Waste" and "Contains Cyanide Compound" .

    • An estimate of the concentration or quantity.

    • The date you first add waste to the container (accumulation start date).[9]

Step 3: Waste Accumulation
  • Location : Collect the waste in a designated Satellite Accumulation Area (SAA) within the lab, at or near the point of generation.[10][13] This area should be away from acids and oxidizers.

  • Procedure : Carefully transfer the waste into the labeled container using a funnel.

  • Keep Closed : The container must be kept tightly closed at all times, except when you are actively adding waste.[8][10] Do not leave a funnel in the opening.

  • Do Not Overfill : Leave at least 10% of headspace in the container to allow for vapor expansion.[9]

Step 4: Arranging for Disposal
  • Storage : Store the sealed waste container in secondary containment (such as a spill tray) within your SAA.

  • Request Pickup : Once the container is nearly full (e.g., 90% capacity) or has been accumulating for a set period (e.g., 6 months), contact your institution's EHS department to schedule a waste pickup.[8][9] Follow their specific procedures for waste manifest and collection.

Spill Management

Accidental spills must be treated as a hazardous waste situation.

  • Evacuate and Alert : Alert personnel in the immediate area. If the spill is large or you feel unsafe, evacuate and call your institution's emergency number.

  • Don PPE : Before addressing the spill, don the full PPE outlined in Table 2.

  • Containment : Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial spill pillow. Do not use combustible materials like paper towels as the primary absorbent.

  • Collection : Carefully scoop the absorbed material and any contaminated debris into a designated waste container.

  • Labeling : Seal and label the container as "HAZARDOUS WASTE - Spill Debris" and list the spilled chemical.

  • Disposal : Arrange for pickup of the spill debris through your EHS department.[10]

By adhering to these technically-grounded procedures, you ensure the safe and compliant disposal of Methyl 2-bromo-2-(2-cyanophenyl)acetate, protecting yourself, your colleagues, and the environment.

References

  • Laboratory Hazardous Chemical Waste Guidelines . University of California, Irvine - Environmental Health & Safety. Available at: [Link]

  • Chemical Waste . The University of Texas at Austin - Environmental Health and Safety. Available at: [Link]

  • Hazardous Waste Disposal Procedures . The University of Chicago - Environmental Health and Safety. Available at: [Link]

  • Hazardous Chemical Waste Management Guidelines . Columbia University - Environmental Health & Safety. Available at: [Link]

  • The alpha-bromo compound series – Determining acidic or alkaline qualities . Chemia. (2021). Available at: [Link]

  • Alpha-Brominated Ester Definition . Fiveable. Available at: [Link]

  • Cyanide Compounds (TURA #1016) . Toxics Use Reduction Institute. (2014). Available at: [Link]

  • Benzenebutanoic acid, alpha-bromo-, ethyl ester . PubChem. Available at: [Link]

  • Information on Cyanide Compounds . Stanford University - Environmental Health & Safety. Available at: [Link]

Sources

Guide to Personal Protective Equipment (PPE) for Handling Methyl 2-bromo-2-(2-cyanophenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols for researchers, scientists, and drug development professionals handling Methyl 2-bromo-2-(2-cyanophenyl)acetate. The information herein is synthesized from established safety data for structurally related compounds to ensure a comprehensive and cautious approach. Our objective is to empower you with the knowledge to work safely, manage risks effectively, and maintain the integrity of your research.

At-a-Glance: Essential Safety Framework

For immediate reference, this table summarizes the minimum required PPE and critical safety measures for handling Methyl 2-bromo-2-(2-cyanophenyl)acetate under standard laboratory conditions.

Protection Category Minimum Requirement Recommended for High-Risk Operations
Engineering Controls Certified Chemical Fume HoodClosed system or glove box
Respiratory Protection Not required inside a fume hoodAir-purifying respirator with organic vapor/acid gas (OV/AG) cartridges for spill response
Eye & Face Protection ANSI Z87-rated safety gogglesSafety goggles and a full-face shield
Hand Protection Nitrile rubber gloves (double-gloved)Thicker, chemical-resistant gloves (e.g., Butyl rubber) over nitrile base glove
Body Protection Long-sleeved lab coatChemical-resistant apron over lab coat or a full chemical suit
Footwear Closed-toe, liquid-resistant shoesChemical-resistant boots or shoe covers

Hazard Analysis: Understanding the "Why"

Methyl 2-bromo-2-(2-cyanophenyl)acetate is a compound that demands significant respect due to its composite structure. While a specific, comprehensive toxicological profile may not be widely available, we can infer its potential hazards from its functional groups: an α-bromo ester and a cyanophenyl group.

  • α-Bromo Ester Moiety : This group is characteristic of lachrymators—substances that irritate the eyes and mucous membranes, causing tearing and pain.[1] Compounds like Methyl bromoacetate are known to be corrosive, causing severe skin burns and eye damage.[1] Skin contact can lead to irritation and burns.[2]

  • Cyanophenyl Moiety : The presence of a cyanide group introduces the risk of systemic toxicity. While the cyanide is organically bound, degradation (e.g., through hydrolysis or combustion) can release highly toxic hydrogen cyanide gas.[3] Acids must be strictly kept away from cyanide-containing compounds to prevent this reaction.[4]

Therefore, the primary hazards are acute eye and skin irritation or corrosion , respiratory tract irritation , and potential for severe toxicity if ingested, inhaled, or absorbed.[2]

Comprehensive PPE Protocol: A Multi-Layered Defense

A robust safety plan relies on a combination of engineering controls (the primary barrier) and personal protective equipment (the secondary barrier).

Primary Barrier: Engineering Controls

Your first line of defense is to minimize exposure potential at the source.

  • Chemical Fume Hood : All handling of Methyl 2-bromo-2-(2-cyanophenyl)acetate, including weighing, transfers, and reaction setup, must be conducted within a certified chemical fume hood.[5] This protects you from inhaling potentially harmful vapors and aerosols.[6]

  • Ventilation : Ensure the fume hood has proper airflow. Place work at least 6 inches inside the hood to ensure effective containment.[6]

  • Emergency Equipment : An operational safety shower and eyewash station must be immediately accessible and recently tested.[4][7]

Secondary Barrier: Personal Protective Equipment

PPE is your last line of defense and must be selected and worn correctly.

  • Eye and Face Protection : To guard against splashes and the lachrymatory effects of the compound, chemical splash goggles are mandatory.[6][8] For procedures with a higher risk of splashing, such as transfers of larger volumes or reactions under pressure, a full-face shield must be worn in addition to goggles.[3]

  • Hand Protection : Skin contact is a primary exposure route.

    • Glove Type : Nitrile gloves are the standard for general laboratory use, offering protection against incidental splashes.[9][10] However, due to the corrosive nature of bromo-esters, double-gloving is required to provide an additional layer of protection and allow for safe removal of the outer glove if contamination occurs.[3][4]

    • Glove Inspection : Always inspect gloves for tears or pinholes before use.[2][11]

    • Glove Removal : Use the proper technique to remove gloves without touching the outer contaminated surface with your bare skin.[2] Dispose of gloves immediately as hazardous waste after use or contamination.[3]

Glove Material General Suitability for Halogenated Organics & Nitriles Key Considerations
Nitrile Rubber Good to Excellent (for incidental contact)Standard choice for lab work. Provides good dexterity. Not for prolonged immersion.[12][13]
Butyl Rubber Excellent Recommended for prolonged contact with esters and ketones. Offers superior resistance but less dexterity.[13]
Neoprene Good Offers good resistance to acids and caustics.[13]
Natural Rubber (Latex) Fair to Poor Not generally recommended for use with many organic solvents and can cause allergic reactions.[13]
  • Body Protection : Wear a long-sleeved laboratory coat to protect your skin and clothing.[9] For larger-scale operations, supplement this with a chemical-resistant apron .[14] All clothing worn in the lab should cover the legs entirely; shorts and skirts are not permitted.[6]

  • Foot Protection : Closed-toe shoes made of a non-porous material are required to protect from spills. Sandals or perforated shoes are strictly forbidden.[6]

Operational Workflow: From Receipt to Disposal

This step-by-step process ensures safety at every stage of handling.

  • Preparation :

    • Establish a designated work area within the fume hood.[4]

    • Post warning signs indicating the hazardous nature of the chemical.[3]

    • Ensure all necessary PPE is available and in good condition.

    • Keep acids and strong bases out of the immediate work area unless required for the procedure.[3]

  • Handling & Use :

    • Don all required PPE before opening the primary container.

    • Perform all manipulations (weighing, dissolving, transferring) deep within the fume hood to minimize the escape of vapors.

    • Use spark-proof tools and ground equipment if flammable solvents are present.[7]

  • Decontamination :

    • After the procedure, decontaminate all surfaces and equipment within the fume hood.[3]

    • A recommended procedure for cyanide-related compounds is to first clean with a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution, and then a final water rinse.[3] Caution: Never mix bleach directly with acids or the parent compound.

  • Waste Disposal :

    • All waste, including contaminated gloves, wipes, and empty containers, must be treated as hazardous waste.[2][4]

    • Segregate waste streams. Keep cyanide-containing waste separate from other chemical waste.[4]

    • Collect waste in clearly labeled, sealed containers.[2]

    • Arrange for pickup and disposal by a licensed professional waste disposal service.[15]

Workflow for Safe Handling

G cluster_prep 1. Preparation cluster_handling 2. Handling cluster_decon 3. Decontamination cluster_dispose 4. Disposal Prep Designate Area in Fume Hood PPE_Check Inspect & Don Required PPE Prep->PPE_Check Handle Perform All Work in Fume Hood PPE_Check->Handle Decon Clean Surfaces & Equipment Handle->Decon Waste Segregate & Contain Hazardous Waste Decon->Waste Doff_PPE Safely Doff PPE Waste->Doff_PPE Wash Wash Hands Thoroughly Doff_PPE->Wash

Sources

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Strategy Settings

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.